Product packaging for Albuterol-4-sulfate, (S)-(Cat. No.:CAS No. 146698-86-4)

Albuterol-4-sulfate, (S)-

Cat. No.: B15190524
CAS No.: 146698-86-4
M. Wt: 319.38 g/mol
InChI Key: FPMLHYFHLRTRMB-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Albuterol-4-sulfate, (S)- is a useful research compound. Its molecular formula is C13H21NO6S and its molecular weight is 319.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality Albuterol-4-sulfate, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Albuterol-4-sulfate, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21NO6S B15190524 Albuterol-4-sulfate, (S)- CAS No. 146698-86-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

146698-86-4

Molecular Formula

C13H21NO6S

Molecular Weight

319.38 g/mol

IUPAC Name

[4-[(1S)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenyl] hydrogen sulfate

InChI

InChI=1S/C13H21NO6S/c1-13(2,3)14-7-11(16)9-4-5-12(10(6-9)8-15)20-21(17,18)19/h4-6,11,14-16H,7-8H2,1-3H3,(H,17,18,19)/t11-/m1/s1

InChI Key

FPMLHYFHLRTRMB-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)NC[C@H](C1=CC(=C(C=C1)OS(=O)(=O)O)CO)O

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)OS(=O)(=O)O)CO)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of (S)-Albuterol-4-sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and purification of (S)-Albuterol-4-sulfate. The protocol is compiled from established chemical principles and analogous procedures found in the scientific literature, offering a robust framework for researchers in drug development and related fields.

Introduction

(S)-Albuterol-4-sulfate is the sulfated metabolite of the (S)-enantiomer of albuterol. While (R)-albuterol is the pharmacologically active enantiomer responsible for the bronchodilatory effects of the widely used asthma medication, understanding the metabolic fate of both enantiomers is crucial for comprehensive pharmacokinetic and toxicological studies. This document outlines a detailed protocol for the preparation of (S)-Albuterol-4-sulfate, which can serve as a reference standard in such investigations.

The synthesis pathway involves two primary stages: the chiral resolution of racemic albuterol to isolate the (S)-enantiomer, followed by the regioselective sulfation of the phenolic hydroxyl group. Subsequent purification is achieved through chromatographic and crystallization techniques to yield the final product of high purity.

Synthesis and Purification Workflow

The overall process for obtaining pure (S)-Albuterol-4-sulfate can be broken down into the key stages illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Stage 1: Chiral Resolution cluster_1 Stage 2: Sulfation cluster_2 Stage 3: Purification A Racemic Albuterol Sulfate B Dissolution in Methanol A->B C Addition of L-(+)-Tartaric Acid B->C D Diastereomeric Salt Formation ((S)-Albuterol-L-Tartrate) C->D E Selective Crystallization D->E F Isolation of (S)-Albuterol-L-Tartrate E->F G Liberation of (S)-Albuterol F->G H (S)-Albuterol G->H Starting Material I Reaction with Sulfur Trioxide Pyridine Complex H->I J Crude (S)-Albuterol-4-sulfate I->J K Crude Product J->K Purification Input L Preparative Chiral HPLC K->L M Fraction Collection L->M N Solvent Evaporation M->N O Recrystallization N->O P Pure (S)-Albuterol-4-sulfate O->P

Figure 1: Overall workflow for the synthesis and purification of (S)-Albuterol-4-sulfate.

Experimental Protocols

Stage 1: Chiral Resolution of Racemic Albuterol

This stage focuses on the separation of the (S)-enantiomer from a racemic mixture of albuterol. A common and effective method is through the formation of diastereomeric salts using a chiral resolving agent, such as tartaric acid.[1][2][3][4]

Protocol:

  • Dissolution: Dissolve racemic albuterol sulfate in a minimal amount of hot methanol.

  • Addition of Resolving Agent: To the solution, add an equimolar amount of L-(+)-tartaric acid dissolved in methanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling to 0-5 °C to promote the crystallization of the less soluble diastereomeric salt, (S)-Albuterol-L-Tartrate.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

  • Liberation of (S)-Albuterol: Dissolve the isolated diastereomeric salt in water and adjust the pH to >10 with a suitable base (e.g., sodium hydroxide) to liberate the free base of (S)-albuterol.

  • Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Evaporation: Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield (S)-albuterol.

Stage 2: Sulfation of (S)-Albuterol

The following is a proposed protocol for the regioselective sulfation of the phenolic hydroxyl group of (S)-albuterol based on standard methods for phenol sulfation.

Protocol:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve (S)-albuterol in a suitable anhydrous polar aprotic solvent, such as pyridine or N,N-dimethylformamide (DMF).

  • Addition of Sulfating Agent: Cool the solution in an ice bath (0-5 °C). Add a sulfur trioxide pyridine complex (SO₃·py) portion-wise with stirring. The use of a sulfur trioxide complex is generally preferred over harsher reagents like chlorosulfonic acid to minimize side reactions.

  • Reaction: Allow the reaction mixture to stir at low temperature for a specified period (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Quench the reaction by the slow addition of cold water or a saturated aqueous solution of sodium bicarbonate.

  • Work-up: If necessary, adjust the pH of the aqueous solution and extract with a suitable organic solvent to remove any unreacted starting material. The desired sulfated product, being a salt, will likely remain in the aqueous phase.

Stage 3: Purification of (S)-Albuterol-4-sulfate

Purification of the highly polar and chiral (S)-Albuterol-4-sulfate requires specific chromatographic and crystallization techniques.

Protocol:

  • Chromatography:

    • Column: A preparative chiral HPLC column, such as one with a teicoplanin-based stationary phase, is recommended for the separation of the sulfated enantiomers and other impurities.[5][6][7]

    • Mobile Phase: A mobile phase consisting of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formate) is typically used. The exact composition should be optimized for the best separation.

    • Fraction Collection: Collect the fractions corresponding to the (S)-Albuterol-4-sulfate peak.

  • Solvent Removal: Combine the collected fractions and remove the solvent under reduced pressure.

  • Recrystallization:

    • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of water and a water-miscible organic solvent like ethanol or isopropanol).

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[8][9][10][11][12]

Data Presentation

The following tables summarize key quantitative data related to the synthesis and characterization of (S)-Albuterol-4-sulfate.

Table 1: Reagents and Proposed Reaction Conditions

StageReagentMolar Ratio (to Substrate)SolventTemperature (°C)Reaction Time (h)
Chiral ResolutionL-(+)-Tartaric Acid1:1Methanol0-2512-24
SulfationSO₃·Pyridine Complex1.1-1.5:1Pyridine/DMF0-52-4

Table 2: Proposed Purification Parameters

Purification StepTechniqueStationary PhaseMobile PhaseDetection
Primary PurificationPreparative Chiral HPLCTeicoplanin-basedMethanol/Ammonium AcetateUV (e.g., 276 nm)
Final PurificationRecrystallization-Water/Ethanol-

Table 3: Characterization Data for (S)-Albuterol-4-sulfate

PropertyValue
Molecular FormulaC₁₃H₂₁NO₆S
Molecular Weight319.38 g/mol
AppearanceWhite to off-white solid
Expected ¹H NMRComplex multiplet, with characteristic aromatic and aliphatic protons
Expected Mass Spec (ESI-)[M-H]⁻ at m/z 318.1
HPLC Retention TimeDependent on specific column and conditions

Mandatory Visualizations

Logical Relationship of Synthesis and Purification

The following diagram illustrates the logical flow from starting materials to the final purified product.

Logical_Flow Start Racemic Albuterol Resolution Chiral Resolution Start->Resolution S_Albuterol (S)-Albuterol Resolution->S_Albuterol Sulfation Sulfation S_Albuterol->Sulfation Crude_Product Crude (S)-Albuterol-4-sulfate Sulfation->Crude_Product Purification Purification (HPLC, Recrystallization) Crude_Product->Purification Final_Product Pure (S)-Albuterol-4-sulfate Purification->Final_Product

Figure 2: Logical flow of the synthesis and purification process.

Signaling Pathway Context (Hypothetical)

While (S)-Albuterol-4-sulfate is primarily a metabolite, understanding its potential interactions is important. The following is a hypothetical diagram illustrating a potential interaction with cellular transport mechanisms, a key aspect of drug metabolism and clearance.

Signaling_Pathway cluster_cell S_Alb_S (S)-Albuterol-4-sulfate Transporter Anionic Transporter (e.g., OATP) S_Alb_S->Transporter Uptake Membrane Cell Membrane Intracellular Intracellular Space Transporter->Intracellular Metabolism Further Metabolism or Efflux Intracellular->Metabolism

Figure 3: Hypothetical interaction of (S)-Albuterol-4-sulfate with a cellular transporter.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and purification of (S)-Albuterol-4-sulfate. By combining established methods for chiral resolution and phenolic sulfation with modern purification techniques, researchers can confidently produce this important metabolite for use as a reference standard in a variety of scientific applications. The successful synthesis and characterization of (S)-Albuterol-4-sulfate will contribute to a more complete understanding of the pharmacology and metabolism of albuterol.

References

A Technical Guide to the Stereoselective Metabolism of Salbutamol to its Sulfate Conjugate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salbutamol, a chiral β2-adrenergic agonist widely used in the treatment of asthma, undergoes significant stereoselective metabolism, primarily through sulfate conjugation. This process, catalyzed predominantly by the sulfotransferase enzyme SULT1A3, displays a marked preference for the (R)-enantiomer, the pharmacologically active form of the drug. This stereoselectivity has significant implications for the pharmacokinetic and pharmacodynamic profile of racemic salbutamol. This technical guide provides an in-depth overview of the stereoselective sulfation of salbutamol, including quantitative kinetic data, detailed experimental protocols for its investigation, and visual representations of the metabolic pathways and experimental workflows.

Introduction

Salbutamol is administered as a racemic mixture of two enantiomers, (R)-salbutamol (levosalbutamol) and (S)-salbutamol. The bronchodilatory effects are almost exclusively attributed to the (R)-enantiomer. The metabolic fate of these enantiomers differs significantly, with sulfation being the major pathway. This process is not only stereoselective but also varies depending on the route of administration, influencing the systemic exposure and potential for adverse effects. Understanding the nuances of this metabolic pathway is crucial for drug development, clinical pharmacology, and in the context of anti-doping analysis.

The Enzymatic Basis of Stereoselective Sulfation

The sulfation of salbutamol is a Phase II metabolic reaction catalyzed by a family of enzymes known as sulfotransferases (SULTs).[1][2] These enzymes facilitate the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group on the substrate.[3]

Extensive research has identified SULT1A3 as the primary enzyme responsible for the sulfation of salbutamol in humans.[4][5] SULT1A3 is predominantly expressed in the small intestine and liver, with lower levels found in other tissues like the lungs and kidneys.[6][7] Other SULT isoforms, such as SULT1A1, SULT1B1, and SULT1C4, have shown no significant activity towards salbutamol.[6][8]

The metabolism of salbutamol by SULT1A3 is highly stereoselective, with a preference for the (R)-enantiomer.[6][8] This means that (R)-salbutamol is metabolized to its sulfate conjugate at a much faster rate than (S)-salbutamol.[8][9] This preferential metabolism of the active enantiomer significantly impacts the pharmacokinetic profile of racemic salbutamol, leading to a higher systemic exposure of the less active (S)-enantiomer.[10][11]

Quantitative Analysis of Stereoselective Metabolism

The stereoselectivity of salbutamol sulfation can be quantified by determining the kinetic parameters (Km and Vmax) for each enantiomer with the SULT1A3 enzyme. The intrinsic clearance (Vmax/Km) provides a measure of the efficiency of the enzymatic reaction.

EnantiomerTissue/Enzyme SourceKm (µM)Vmax (nmol/min/mg protein)Intrinsic Clearance (Vmax/Km) (ml/min/mg protein)Reference
(-)-Salbutamol (R) Human Lung Cytosol83 ± 12Not Reported0.49 ± 0.32[12]
(+)-Salbutamol (S) Human Lung Cytosol1300 ± 170Not Reported0.046 ± 0.028[12]
Salbutamol (Racemic) Recombinant Human SULT1A3955.7 ± 1.0 (IC50)Not ReportedNot Applicable[4]

Note: The available literature provides limited direct comparisons of Vmax values for the individual enantiomers under identical experimental conditions. The IC50 value for racemic salbutamol reflects its inhibitory effect on the sulfation of a probe substrate.

Experimental Protocols

In Vitro Salbutamol Sulfation Assay using Human Liver Cytosol

This protocol describes a typical in vitro experiment to determine the rate of salbutamol sulfate formation using human liver cytosol as the enzyme source.

Materials:

  • Human liver cytosol (commercially available or prepared in-house)

  • (R)-Salbutamol, (S)-Salbutamol, or racemic salbutamol

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS), lithium salt

  • Potassium phosphate buffer (pH 7.4)

  • Dithiothreitol (DTT)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (ACN), HPLC grade

  • Trichloroacetic acid (TCA) or perchloric acid (PCA) for reaction termination

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • HPLC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of salbutamol enantiomers or racemate in a suitable solvent (e.g., water or methanol).

    • Prepare a stock solution of PAPS in water.

    • Prepare the incubation buffer: 100 mM potassium phosphate buffer (pH 7.4) containing 10 mM MgCl2 and 1 mM DTT.

  • Incubation:

    • In a microcentrifuge tube, add the following in order:

      • Incubation buffer

      • Human liver cytosol (final protein concentration typically 0.1-1 mg/mL)

      • Salbutamol solution (to achieve the desired final substrate concentration)

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding PAPS solution (final concentration typically 20-50 µM).

    • Incubate at 37°C for a specified time (e.g., 15, 30, 60 minutes). Time-course experiments are recommended to ensure linearity.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile or a solution of TCA or PCA.

    • Vortex the mixture to precipitate proteins.

  • Sample Processing:

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube for analysis.

  • Analysis:

    • Analyze the supernatant for the formation of salbutamol sulfate using a validated chiral HPLC-MS/MS method (see Protocol 4.3).

Solid-Phase Extraction (SPE) for Salbutamol and its Metabolites from Biological Matrices

This protocol outlines a general procedure for extracting salbutamol and its sulfate conjugate from plasma or urine prior to analysis.

Materials:

  • Mixed-mode or polymeric SPE cartridges (e.g., Oasis MCX)

  • Methanol

  • Acetonitrile

  • Ammonium hydroxide or other basic modifier

  • Formic acid or other acidic modifier

  • Water, HPLC grade

  • Sample (plasma or urine)

  • SPE vacuum manifold

  • Collection tubes

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen plasma or urine samples.

    • Centrifuge to remove any particulates.

    • For urine samples, a hydrolysis step (enzymatic or acidic) may be included if total salbutamol concentration is desired.

    • Acidify the sample with formic acid.

  • Cartridge Conditioning:

    • Condition the SPE cartridge by passing methanol followed by water through the sorbent bed.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with an acidic aqueous solution (e.g., water with 2% formic acid) to remove unretained interferences.

    • Follow with a wash using an organic solvent like methanol to remove less polar interferences.

  • Elution:

    • Elute the analytes from the cartridge using methanol containing a basic modifier (e.g., 5% ammonium hydroxide).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a small, known volume of the initial mobile phase for HPLC analysis.

Chiral HPLC-MS/MS Method for Separation and Quantification

This protocol provides a framework for the development of a chiral HPLC-MS/MS method to separate and quantify (R)- and (S)-salbutamol and their respective sulfate conjugates.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Chiral HPLC column (e.g., teicoplanin-based stationary phase)

Chromatographic Conditions (Example):

  • Column: Chirobiotic T (Teicoplanin) or similar

  • Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium acetate with 0.1% formic acid)

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B. The exact gradient profile will need to be optimized for the specific column and analytes.

  • Flow Rate: 0.2-0.5 mL/min

  • Column Temperature: 25-40°C

  • Injection Volume: 5-20 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode for salbutamol and negative mode for the sulfate conjugate are often used.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • (R)- & (S)-Salbutamol: Precursor ion (e.g., m/z 240.1) to a specific product ion (e.g., m/z 148.1).

    • (R)- & (S)-Salbutamol Sulfate: Precursor ion (e.g., m/z 318.1) to a specific product ion (e.g., m/z 220.1).

  • Optimization: Ion source parameters (e.g., capillary voltage, gas flow rates, temperature) and collision energies for each MRM transition should be optimized for maximum sensitivity.

Method Validation:

The analytical method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.

Visualizing Metabolic Pathways and Workflows

Graphviz (DOT language) can be used to create clear diagrams of the metabolic pathways and experimental workflows.

Stereoselective Metabolism of Salbutamol

Salbutamol_Metabolism cluster_racemate Racemic Salbutamol Racemic Salbutamol Racemic Salbutamol R_Salbutamol (R)-Salbutamol (Active) Racemic Salbutamol->R_Salbutamol S_Salbutamol (S)-Salbutamol (Inactive) Racemic Salbutamol->S_Salbutamol R_Sulfate (R)-Salbutamol Sulfate R_Salbutamol->R_Sulfate SULT1A3 (Fast) S_Sulfate (S)-Salbutamol Sulfate S_Salbutamol->S_Sulfate SULT1A3 (Slow) InVitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis A Prepare Reagents (Buffer, PAPS, Salbutamol) C Combine Reagents and Enzyme A->C B Prepare Enzyme Source (Human Liver Cytosol) B->C D Pre-incubate (37°C) C->D E Initiate with PAPS D->E F Incubate (37°C) E->F G Terminate Reaction (Acetonitrile) F->G H Protein Precipitation G->H I Centrifuge H->I J Collect Supernatant I->J K Chiral HPLC-MS/MS Analysis J->K L Data Interpretation K->L

References

Metabolic Pathway of (S)-albuterol in Human Liver Microsomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albuterol, a chiral β2-adrenergic agonist, is a widely prescribed bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease. It is administered as a racemic mixture of (R)- and (S)-enantiomers. The therapeutic activity resides in the (R)-albuterol isomer, while the (S)-enantiomer is considered a distomer. Understanding the metabolic fate of (S)-albuterol is crucial for a comprehensive assessment of the drug's overall pharmacology and potential for drug-drug interactions. This technical guide provides an in-depth overview of the metabolic pathway of (S)-albuterol in human liver microsomes, summarizing key enzymatic processes, quantitative metabolic data, and detailed experimental protocols.

Introduction

The human liver is the primary site of drug metabolism, where xenobiotics are transformed into more water-soluble compounds to facilitate their excretion. This biotransformation is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. For albuterol, metabolism is stereoselective, with the pharmacologically active (R)-enantiomer being metabolized more rapidly than the (S)-enantiomer[1]. This differential metabolism leads to a relative accumulation of (S)-albuterol in the plasma, particularly after oral administration[2]. This guide focuses specifically on the metabolic pathways of the (S)-enantiomer in the human liver microsomal fraction, a key in vitro model for studying drug metabolism.

Metabolic Pathways of (S)-Albuterol

The metabolism of (S)-albuterol in the human liver is primarily a Phase II conjugation reaction, with a minor contribution from Phase I oxidation.

Primary Pathway: Sulfation

The predominant metabolic pathway for both albuterol enantiomers is sulfation, leading to the formation of the inactive metabolite, albuterol-4'-O-sulfate[3][4]. This reaction is catalyzed by the sulfotransferase enzyme SULT1A3, which is highly expressed in the liver and small intestine[4].

The sulfation of albuterol is highly stereoselective, with a preference for the (R)-enantiomer. Consequently, (S)-albuterol is metabolized more slowly[1].

Minor Pathway: Cytochrome P450-Mediated Oxidation

While sulfation is the main route of metabolism, there is evidence to suggest the involvement of cytochrome P450 (CYP) enzymes in the Phase I metabolism of albuterol, particularly with oral administration[5]. In silico predictions and some in vitro studies suggest that CYP2C19 and CYP2D6 may be involved in the metabolism of salbutamol[5]. However, the contribution of CYP-mediated metabolism to the overall clearance of (S)-albuterol is considered to be minor compared to sulfation.

Metabolic Pathway Diagram

MetabolicPathway cluster_phase1 Phase I (Minor) cluster_phase2 Phase II (Major) S_Albuterol_P1 (S)-Albuterol Oxidative_Metabolites Oxidative Metabolites S_Albuterol_P1->Oxidative_Metabolites CYP2C19, CYP2D6 (Predicted) S_Albuterol_P2 (S)-Albuterol S_Albuterol_Sulfate (S)-Albuterol-4'-O-sulfate S_Albuterol_P2->S_Albuterol_Sulfate SULT1A3 S_Albuterol_Start (S)-Albuterol

Caption: Metabolic pathway of (S)-albuterol in the human liver.

Quantitative Metabolic Data

The stereoselective nature of albuterol metabolism results in different kinetic parameters for the (R)- and (S)-enantiomers. The following table summarizes the available quantitative data for the sulfation of albuterol enantiomers. It is important to note that these data were generated using homogenates of the human hepatoma cell line Hep G2, which may not fully reflect the kinetics in human liver microsomes.

EnantiomerEnzymeApparent Km (µM)Relative Apparent VmaxReference
(S)-Albuterol SULT1A35281[6]
(R)-AlbuterolSULT1A31151.7[6]

The efficiency of sulfation (Vmax/Km) is approximately 7.8-fold higher for the (R)-enantiomer compared to the (S)-enantiomer[6]. This significant difference in metabolic efficiency contributes to the higher plasma concentrations and longer half-life of (S)-albuterol observed in vivo.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the metabolic pathway of (S)-albuterol in human liver microsomes.

Preparation of Human Liver Microsomes (HLM)

Human liver microsomes are subcellular fractions of hepatocytes that are enriched in drug-metabolizing enzymes, particularly cytochrome P450s and UDP-glucuronosyltransferases. A general procedure for their preparation is as follows:

  • Homogenization: Human liver tissue is minced and homogenized in a cold buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1.15% KCl).

  • Differential Centrifugation:

    • The homogenate is centrifuged at a low speed (e.g., 9,000 x g for 20 minutes at 4°C) to pellet cellular debris, nuclei, and mitochondria.

    • The resulting supernatant (S9 fraction) is then subjected to ultracentrifugation (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the microsomal fraction.

  • Washing and Storage: The microsomal pellet is washed with buffer to remove cytosolic components, resuspended in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4), and stored at -80°C until use.

In Vitro Metabolism Assay in HLM

This assay is designed to determine the rate of metabolism of (S)-albuterol and identify the resulting metabolites.

  • Incubation Mixture Preparation:

    • A typical incubation mixture contains:

      • Human liver microsomes (e.g., 0.1-1.0 mg/mL protein)

      • (S)-Albuterol (at various concentrations to determine kinetics)

      • Phosphate buffer (e.g., 0.1 M, pH 7.4)

      • Cofactors:

        • For Phase I (CYP-mediated) metabolism: NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

        • For Phase II (sulfation): 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

  • Incubation:

    • The reaction is initiated by the addition of the cofactor.

    • The mixture is incubated at 37°C in a shaking water bath for a specified period (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination:

    • The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate the microsomal proteins.

  • Sample Processing:

    • The terminated reaction mixture is centrifuged to pellet the precipitated proteins.

    • The supernatant, containing the parent drug and its metabolites, is collected for analysis.

Analytical Method: LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of (S)-albuterol and its metabolites due to its high sensitivity and selectivity.

  • Chromatographic Separation:

    • A chiral column (e.g., a teicoplanin-based stationary phase) is used to separate (S)-albuterol from (R)-albuterol and their respective metabolites.

    • The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer with additives like acetic acid or ammonia to improve peak shape and ionization.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into a mass spectrometer, typically equipped with an electrospray ionization (ESI) source.

    • The analytes are detected in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for (S)-albuterol and its metabolites are monitored for quantification.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM_Prep Human Liver Microsome Preparation Incubation_Setup Set up Incubation Mixture: HLM, (S)-Albuterol, Buffer HLM_Prep->Incubation_Setup Reagents Prepare Reagents: (S)-Albuterol, Cofactors, Buffers Reagents->Incubation_Setup Initiate_Reaction Initiate Reaction with Cofactors (NADPH for Phase I, PAPS for Phase II) Incubation_Setup->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate Terminate Reaction (e.g., with cold acetonitrile) Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis: - Chiral Separation - MRM Detection Supernatant->LCMS Data_Analysis Data Analysis: - Quantify (S)-Albuterol and Metabolites - Determine Kinetic Parameters (Km, Vmax) LCMS->Data_Analysis

Caption: Experimental workflow for studying (S)-albuterol metabolism in HLM.

Conclusion

The metabolism of (S)-albuterol in human liver microsomes is predominantly driven by SULT1A3-mediated sulfation, a process that is significantly slower than the metabolism of its therapeutically active (R)-enantiomer. The contribution of CYP450 enzymes to the metabolism of (S)-albuterol appears to be minor. The stereoselective metabolism of albuterol has important clinical implications, leading to the accumulation of the less active (S)-enantiomer. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the metabolic fate of (S)-albuterol and its potential for drug-drug interactions. A thorough understanding of these metabolic pathways is essential for the continued safe and effective use of albuterol in clinical practice.

References

(S)-Albuterol-4-sulfate: A Comprehensive Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Albuterol-4-sulfate is the primary metabolite of the widely used bronchodilator, albuterol. This technical guide provides a comprehensive overview of its pharmacological activity, focusing on its interaction with the β2-adrenergic receptor and its effects on downstream signaling pathways. While its parent compound, the (R)-enantiomer of albuterol, is a potent β2-adrenergic agonist, evidence strongly indicates that (S)-Albuterol-4-sulfate possesses negligible pharmacological activity at this receptor. This document details the metabolic pathway of albuterol, the established signaling cascade of active β2-adrenergic agonists, and the experimental protocols used to characterize the pharmacological activity of compounds like (S)-Albuterol-4-sulfate.

Introduction

Albuterol, also known as salbutamol, is a short-acting β2-adrenergic receptor agonist used clinically as a racemic mixture of its (R)- and (S)-enantiomers for the treatment of asthma and chronic obstructive pulmonary disease (COPD)[1]. The therapeutic effects of albuterol are attributed to the (R)-enantiomer, which is a potent bronchodilator[1]. The (S)-enantiomer is generally considered to be inactive at the β2-adrenergic receptor[1]. Following administration, albuterol is extensively metabolized, primarily through sulfation, to form albuterol-4-O-sulfate[2]. This guide focuses specifically on the pharmacological properties of the sulfated metabolite of the (S)-enantiomer, (S)-Albuterol-4-sulfate.

Metabolism of (S)-Albuterol

The primary route of metabolism for albuterol is sulfation of the phenolic hydroxyl group, a reaction catalyzed by the enzyme sulfotransferase, particularly SULT1A3, which is found in the liver and small intestine[2]. This process leads to the formation of albuterol-4-O-sulfate. While both enantiomers of albuterol undergo sulfation, studies have shown that the metabolism is stereoselective.

The biosynthesis of albuterol sulfate has been demonstrated using human hepatoma cell lines (Hep G2)[3]. The structure of the sulfate conjugate has been confirmed by mass spectrometry[3].

Metabolic Pathway of (S)-Albuterol

Metabolism of (S)-Albuterol to (S)-Albuterol-4-sulfate S_Albuterol (S)-Albuterol S_Albuterol_4_sulfate (S)-Albuterol-4-sulfate S_Albuterol->S_Albuterol_4_sulfate Sulfation SULT1A3 SULT1A3 (Sulfotransferase) SULT1A3->S_Albuterol_4_sulfate β2-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane beta2AR β2-Adrenergic Receptor Gs Gs Protein beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist ((R)-Albuterol) Agonist->beta2AR Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Bronchodilation) PKA->Response Phosphorylates Targets Radioligand Binding Assay Workflow start Start prep Prepare Membranes with β2-AR start->prep incubate Incubate with Radioligand & (S)-Albuterol-4-sulfate prep->incubate filter Separate Bound & Unbound Ligand incubate->filter measure Measure Radioactivity filter->measure analyze Calculate Ki measure->analyze end End analyze->end cAMP Accumulation Assay Workflow start Start culture Culture β2-AR Expressing Cells start->culture treat Treat Cells with (S)-Albuterol-4-sulfate culture->treat lyse Lyse Cells treat->lyse measure Measure cAMP Levels lyse->measure analyze Calculate EC50 measure->analyze end End analyze->end

References

In Vitro Toxicological Profile of (S)-Albuterol-4-sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albuterol, a chiral β2-adrenergic agonist, is a cornerstone in the management of bronchospasm. Administered as a racemic mixture of (R)- and (S)-enantiomers, its therapeutic effects are primarily attributed to the (R)-isomer. The (S)-enantiomer is not only less active but has been implicated in potential adverse effects. Both enantiomers are metabolized to their respective 4'-O-sulfate conjugates. While the parent enantiomers have been studied, the in vitro toxicological profile of the primary metabolite of the (S)-enantiomer, (S)-Albuterol-4-sulfate, is not well-documented in publicly available literature. This technical guide summarizes the known toxicological information of racemic albuterol and its enantiomers, highlights the significant data gap regarding the in vitro toxicology of (S)-Albuterol-4-sulfate, and provides a comprehensive framework of recommended experimental protocols for its evaluation.

Introduction: The Chirality and Metabolism of Albuterol

Albuterol, also known as salbutamol, is a widely prescribed bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is a chiral molecule and is commercially available as a racemic mixture of (R)-(-)-albuterol (levalbuterol) and (S)-(+)-albuterol. The bronchodilatory effects are almost exclusively due to the (R)-enantiomer, which has a much higher affinity for the β2-adrenergic receptor.[1] The (S)-enantiomer has been suggested to possess some pro-inflammatory properties and may contribute to airway hyperresponsiveness.[2][3]

Following administration, both enantiomers are metabolized, primarily in the liver and gastrointestinal tract, by sulfotransferase enzymes to form their respective 4'-O-sulfate esters.[4][5] The resulting metabolite from the (S)-enantiomer is (S)-Albuterol-4-sulfate. While some sources suggest that this sulfate metabolite has negligible pharmacological activity, a comprehensive in vitro toxicological profile is conspicuously absent from the scientific literature.[4] Understanding the potential for cellular toxicity of this metabolite is crucial for a complete safety assessment of racemic albuterol.

Known Toxicological Profile of Racemic Albuterol Sulfate

The toxicological data for albuterol is predominantly based on studies of the racemic mixture.

Genotoxicity

Standard genotoxicity assays on racemic albuterol sulfate have shown no evidence of mutagenic or clastogenic activity.

Assay TypeResult
Ames TestNegative
Yeast Mutation AssayNegative
Human Peripheral Lymphocyte Chromosomal Aberration AssayNegative
AH1 Strain Mouse Micronucleus AssayNegative
Carcinogenicity

Long-term carcinogenicity studies in rodents have been conducted on racemic albuterol sulfate.

SpeciesFinding
Sprague-Dawley RatsDose-related increase in benign leiomyomas of the mesovarium. This effect was blocked by co-administration of a non-selective beta-adrenergic antagonist.
CD-1 MiceNo evidence of tumorigenicity.

Data Gap: In Vitro Toxicology of (S)-Albuterol-4-sulfate

A thorough review of the existing literature reveals a significant lack of specific in vitro toxicological data for (S)-Albuterol-4-sulfate. While the parent (S)-enantiomer has been associated with some adverse effects, it is unknown if these properties are retained, altered, or absent in its sulfate metabolite. This data gap is critical, as metabolites can sometimes exhibit their own unique toxicological profiles.[6]

Proposed Experimental Protocols for In Vitro Toxicological Evaluation

To address the existing data gap, a series of in vitro assays are recommended to characterize the toxicological profile of (S)-Albuterol-4-sulfate. These protocols are based on established methodologies for the safety assessment of drug metabolites.

Cytotoxicity Assays

Objective: To determine the potential of (S)-Albuterol-4-sulfate to cause cell death.

Methodology:

  • Cell Lines: A panel of human cell lines should be used, including a lung epithelial cell line (e.g., A549 or BEAS-2B) to represent the primary site of action, and a liver cell line (e.g., HepG2) as the primary site of metabolism.

  • Treatment: Cells are to be exposed to a range of concentrations of (S)-Albuterol-4-sulfate for 24 and 48 hours.

  • Endpoints:

    • MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.

    • LDH Release Assay: To measure membrane integrity by quantifying the release of lactate dehydrogenase.

    • High-Content Imaging: To simultaneously assess multiple cytotoxicity parameters such as cell number, nuclear morphology, and membrane permeability.

G cluster_workflow Cytotoxicity Assay Workflow cluster_endpoints Measure Cytotoxicity Endpoints start Prepare Cell Cultures (e.g., A549, HepG2) treat Expose to (S)-Albuterol-4-sulfate (Concentration Gradient) start->treat incubate Incubate (24h & 48h) treat->incubate mtt MTT Assay (Viability) incubate->mtt ldh LDH Release Assay (Membrane Integrity) incubate->ldh hci High-Content Imaging (Multiple Parameters) incubate->hci analyze Data Analysis (IC50 Determination) mtt->analyze ldh->analyze hci->analyze

Caption: Workflow for in vitro cytotoxicity assessment.

Genotoxicity Assays

Objective: To evaluate the potential of (S)-Albuterol-4-sulfate to induce genetic mutations or chromosomal damage.

Methodology:

  • Bacterial Reverse Mutation Assay (Ames Test):

    • Strains: A panel of Salmonella typhimurium and Escherichia coli strains.

    • Procedure: The assay should be conducted with and without a metabolic activation system (S9 fraction) to detect both direct and indirect mutagens.

  • In Vitro Micronucleus Assay:

    • Cell Line: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, TK6).

    • Procedure: Cells are treated with (S)-Albuterol-4-sulfate, and the formation of micronuclei, an indicator of chromosomal damage, is assessed.

G cluster_workflow Genotoxicity Testing Strategy start (S)-Albuterol-4-sulfate ames Ames Test (Bacterial Reverse Mutation) start->ames micronucleus In Vitro Micronucleus Test (Chromosomal Damage) start->micronucleus ames_s9 With/Without S9 Metabolic Activation ames->ames_s9 micronucleus_cells Mammalian Cells micronucleus->micronucleus_cells result Genotoxicity Profile ames_s9->result micronucleus_cells->result G cluster_pathway Albuterol Signaling Pathway albuterol (R)-Albuterol receptor β2-Adrenergic Receptor albuterol->receptor g_protein Gs Protein Activation receptor->g_protein ac Adenylate Cyclase Activation g_protein->ac camp ↑ cAMP ac->camp pka Protein Kinase A Activation camp->pka relaxation Bronchial Smooth Muscle Relaxation pka->relaxation

References

Biosynthesis of (S)-Albuterol-4-sulfate: A Technical Guide for the Generation of a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biosynthesis of (S)-Albuterol-4-sulfate, a primary metabolite of the widely used bronchodilator, albuterol. The production of this specific enantiomeric sulfate metabolite is crucial for its use as a reference standard in various stages of drug development, including pharmacokinetic studies, bioanalytical method development, and quality control of the parent drug. This document details the enzymatic basis of (S)-albuterol sulfation, focusing on the stereoselective properties of the human cytosolic sulfotransferase SULT1A3. Furthermore, it offers comprehensive experimental protocols for the biosynthesis, purification, and characterization of (S)-Albuterol-4-sulfate, ensuring high purity and accurate identification for its use as a certified reference material.

Introduction

Albuterol, also known as salbutamol, is a short-acting β2-adrenergic receptor agonist used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease. It is typically administered as a racemic mixture of (R)- and (S)-enantiomers. The (R)-enantiomer, levalbuterol, is responsible for the therapeutic effects, while the (S)-enantiomer is considered therapeutically inactive and may contribute to adverse effects.

The primary metabolic pathway for albuterol in humans is sulfation, predominantly at the 4'-hydroxyl group, to form albuterol-4'-O-sulfate.[1] This biotransformation is catalyzed by sulfotransferase enzymes (SULTs), with SULT1A3 being the key enzyme responsible for this reaction in the small intestine and liver.[1][2][3] The sulfation process is stereoselective, with a marked preference for the (R)-enantiomer.[2][4] Consequently, the biosynthesis of the less favored (S)-Albuterol-4-sulfate presents a unique challenge.

The availability of pure (S)-Albuterol-4-sulfate as a reference standard is essential for the accurate quantification of this metabolite in biological matrices, which is a regulatory requirement for thorough drug metabolism and pharmacokinetic (DMPK) studies.[5] This guide outlines a biocatalytic approach to produce this valuable reference material.

Enzymatic Basis of (S)-Albuterol Sulfation

The sulfation of (S)-albuterol is a Phase II metabolic reaction involving the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 4'-hydroxyl group of the (S)-albuterol molecule. This reaction is catalyzed by the human cytosolic sulfotransferase SULT1A3.

The Role of SULT1A3

SULT1A3, also known as dopamine sulfotransferase, is a member of the SULT1A subfamily and exhibits broad substrate specificity for phenolic monoamines.[4][6] It is highly expressed in the small intestine and at lower levels in the liver.[2] The enzyme's active site accommodates the albuterol molecule, facilitating the nucleophilic attack of the 4'-hydroxyl group on the sulfur atom of PAPS.

Stereoselectivity of SULT1A3

A critical aspect of albuterol metabolism is the stereoselectivity of SULT1A3. The enzyme preferentially metabolizes the (R)-enantiomer of albuterol over the (S)-enantiomer.[2][4] This preference is reflected in the kinetic parameters of the sulfation reaction.

Quantitative Data on Albuterol Sulfation

The following table summarizes the kinetic parameters for the sulfation of both albuterol enantiomers by human cytosolic sulfotransferase. It is important to note that while data for racemic and the preferred (R)-enantiomer with purified SULT1A3 is available, specific kinetic data for the (S)-enantiomer with the purified enzyme is less common. The data presented for the individual enantiomers was obtained using cell homogenates, which provides a valuable comparison of the enzyme's preference.

SubstrateEnzyme SourceApparent Km (μM)Apparent Vmax (relative units)Reference
Racemic SalbutamolWild-type human SULT1A354.07 ± 3.4734.27 ± 1.29 nmol/min/mg[6]
(-)-(R)-AlbuterolHep G2 cell homogenate1151.7
(+)-(S)-AlbuterolHep G2 cell homogenate5281.0

Table 1: Kinetic parameters for the sulfation of albuterol enantiomers.

Biosynthesis Workflow

The production of (S)-Albuterol-4-sulfate as a reference standard can be achieved through a biocatalytic process utilizing a recombinant system expressing human SULT1A3. This approach offers high regioselectivity, avoiding the need for complex protection and deprotection steps often required in chemical synthesis.

Biosynthesis_Workflow cluster_upstream Upstream Processing cluster_bioreaction Biocatalytic Reaction cluster_downstream Downstream Processing SULT1A3_gene SULT1A3 Gene Expression_vector Expression Vector SULT1A3_gene->Expression_vector Cloning Host_organism Host Organism (e.g., E. coli, S. pombe) Expression_vector->Host_organism Introduction Transformation Transformation/ Transfection Host_organism->Transformation Recombinant_culture Recombinant Culture Transformation->Recombinant_culture Growth & Induction Cell_lysis Cell Lysis/ Permeabilization Recombinant_culture->Cell_lysis Bioreactor Bioreactor Cell_lysis->Bioreactor Reaction Sulfation Reaction Bioreactor->Reaction Substrates (S)-Albuterol PAPS Substrates->Bioreactor Harvest Reaction Harvest Reaction->Harvest Purification Purification (e.g., HPLC) Harvest->Purification Characterization Characterization (NMR, MS) Purification->Characterization Reference_standard (S)-Albuterol-4-sulfate Reference Standard Characterization->Reference_standard

Figure 1: General workflow for the biosynthesis of (S)-Albuterol-4-sulfate.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the biosynthesis of (S)-Albuterol-4-sulfate.

Expression of Recombinant Human SULT1A3

A robust method for producing active SULT1A3 involves its expression in a suitable host system, such as E. coli or the fission yeast Schizosaccharomyces pombe.

Protocol: Expression of SULT1A3 in S. pombe

  • Gene Synthesis and Cloning: Synthesize the human SULT1A3 gene with codon optimization for S. pombe and clone it into a suitable expression vector (e.g., pREP).

  • Transformation: Transform the expression vector into a competent S. pombe strain.

  • Cultivation:

    • Inoculate a single colony of the transformed yeast into Edinburgh Minimal Medium (EMM) supplemented with appropriate auxotrophic requirements.

    • Grow the culture at 30°C with shaking until it reaches the mid-logarithmic phase (OD600 of 0.6-0.8).

  • Induction: Induce the expression of SULT1A3 by removing thiamine from the medium or by using an inducible promoter system.

  • Harvesting: Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C. The cell pellet can be stored at -80°C until use.

Biocatalytic Synthesis of (S)-Albuterol-4-sulfate

The enzymatic reaction can be performed using either purified enzyme, cell lysates, or permeabilized whole cells. The use of whole cells can be advantageous as it avoids the need for enzyme purification and ensures the presence of the cofactor regenerating system for PAPS.

Protocol: Whole-Cell Biocatalysis

  • Cell Permeabilization (Optional but Recommended): Resuspend the harvested yeast cells in a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4) containing a permeabilizing agent such as digitonin (0.1 mg/mL). Incubate for 30 minutes on ice.

  • Reaction Setup:

    • In a reaction vessel, combine the permeabilized cells, (S)-albuterol (substrate), and PAPS (cofactor) in the reaction buffer.

    • A typical starting concentration for (S)-albuterol is 1-5 mM. PAPS should be in molar excess (e.g., 1.5-2 equivalents).

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a predetermined time (e.g., 24-48 hours). The reaction progress can be monitored by HPLC.

  • Termination: Terminate the reaction by adding a quenching solvent such as ice-cold acetonitrile or by heat inactivation.

  • Clarification: Centrifuge the mixture to remove cell debris and collect the supernatant containing the product.

Purification of (S)-Albuterol-4-sulfate

Purification of the biosynthesized (S)-Albuterol-4-sulfate is typically achieved using high-performance liquid chromatography (HPLC).

Protocol: HPLC Purification

  • Column: A reversed-phase C18 column is suitable for the separation.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where both the substrate and product absorb (e.g., 220 nm).

  • Fraction Collection: Collect the fractions corresponding to the (S)-Albuterol-4-sulfate peak.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions under vacuum to obtain the purified product.

Characterization and Quantification

The identity and purity of the biosynthesized (S)-Albuterol-4-sulfate must be confirmed using appropriate analytical techniques.

Protocol: Characterization

  • Mass Spectrometry (MS): Confirm the molecular weight of the product using high-resolution mass spectrometry (HRMS). The expected [M+H]+ for albuterol sulfate is m/z 320.1162.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire 1H and 13C NMR spectra to confirm the structure and the position of sulfation.

    • Quantitative NMR (qNMR) can be used to determine the exact concentration of the reference standard solution by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known concentration.

Signaling Pathway and Logical Relationships

The following diagram illustrates the key components and their relationships in the biocatalytic synthesis process.

Biocatalysis_Pathway cluster_cellular_machinery Recombinant Host Cell cluster_substrates Substrates & Cofactors cluster_products Products SULT1A3 SULT1A3 Enzyme S_Albuterol_Sulfate (S)-Albuterol-4-sulfate SULT1A3->S_Albuterol_Sulfate Catalyzes formation of PAP PAP SULT1A3->PAP Releases PAPS_synthesis PAPS Synthesis Machinery PAPS PAPS PAPS_synthesis->PAPS Regenerates S_Albuterol (S)-Albuterol S_Albuterol->SULT1A3 Binds to active site PAPS->SULT1A3 Provides sulfonate group

Figure 2: Key molecular interactions in the biosynthesis of (S)-Albuterol-4-sulfate.

Conclusion

The biocatalytic synthesis of (S)-Albuterol-4-sulfate using recombinant human SULT1A3 provides a highly selective and efficient method for producing this essential reference standard. The detailed protocols provided in this guide offer a comprehensive framework for researchers and scientists in the pharmaceutical industry to generate high-purity (S)-Albuterol-4-sulfate for use in critical drug development studies. The use of such well-characterized reference standards is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products.

References

An In-depth Technical Guide to the Discovery and Isolation of Albuterol Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of albuterol metabolites. It is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies, quantitative data, and a thorough understanding of the metabolic pathways of this widely used bronchodilator.

Introduction to Albuterol Metabolism

Albuterol, also known as salbutamol, is a selective beta-2 adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is administered as a racemic mixture of (R)- and (S)-enantiomers, with the (R)-enantiomer being the pharmacologically active component[1]. The metabolism of albuterol is a critical aspect of its pharmacokinetics and has been the subject of extensive research to understand its efficacy and safety profile. The primary routes of biotransformation include sulfation, glucuronidation, and oxidation[2][3]. The major metabolite identified in humans is albuterol 4'-O-sulfate, which is pharmacologically inactive[2]. Recent studies have expanded this understanding, identifying a total of twelve metabolites in human biological samples, shedding new light on the complexity of its metabolic fate[3][4].

Albuterol Metabolic Pathways

Albuterol undergoes extensive metabolism primarily in the liver, although some metabolic activity has been observed in other tissues[2]. The metabolic pathways for (R)-albuterol include isomerization, oxidation, reduction, glucuronidation, and sulfation[3][4].

Key Metabolic Transformations
  • Sulfation: This is the most prominent metabolic pathway for albuterol. The sulfotransferase enzyme SULT1A3 is primarily responsible for the formation of albuterol 4'-O-sulfate[5]. This process is stereoselective, with the (R)-enantiomer being a preferred substrate[6].

  • Glucuronidation: Albuterol can also be conjugated with glucuronic acid. The specific UDP-glucuronosyltransferase (UGT) isoforms involved in albuterol glucuronidation are not yet fully elucidated but are a subject of ongoing research[1][2].

  • Oxidation and Reduction: Oxidative and reductive transformations contribute to the diversity of albuterol metabolites. The specific cytochrome P450 (CYP) isozymes and aldo-keto reductases responsible for these reactions are still under investigation[7][8]. One study has identified twelve metabolites of (R)-salbutamol, suggesting a complex interplay of metabolic enzymes[3][4].

Visualization of Albuterol Metabolic Pathways

The following diagram illustrates the known metabolic pathways of albuterol based on current scientific literature.

Albuterol_Metabolism Albuterol Albuterol Sulfate Albuterol-4'-O-Sulfate (M3) Albuterol->Sulfate Sulfation (SULT1A3) Glucuronide Albuterol Glucuronide (M7) Albuterol->Glucuronide Glucuronidation (UGTs) Oxidation Oxidized Metabolites Albuterol->Oxidation Oxidation (CYP450s) Reduction Reduced Metabolites Albuterol->Reduction Reduction (AKRs) Isomerization Isomerized Metabolites (M1) Albuterol->Isomerization Isomerization Other Other Minor Metabolites (M2, M4-M6, M8-M12) Oxidation->Other Reduction->Other Isomerization->Other Experimental_Workflow Sample Biological Sample (Urine, Plasma, Feces) Preparation Sample Preparation (SPE, LLE) Sample->Preparation Analysis UHPLC-QTOF-MS Analysis Preparation->Analysis Profiling Metabolite Profiling (Data Processing) Analysis->Profiling Identification Metabolite Identification (MS/MS Fragmentation) Profiling->Identification Quantification Quantitative Analysis (HPLC-MS/MS) Identification->Quantification Results Data Interpretation & Reporting Quantification->Results

References

Methodological & Application

Application Note: Chiral HPLC-MS/MS Method for the Quantification of (S)-Albuterol-4-sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Albuterol, also known as salbutamol, is a widely used bronchodilator for the treatment of asthma and other respiratory diseases. It is a chiral molecule, with the (R)-enantiomer being responsible for the therapeutic effects, while the (S)-enantiomer is associated with adverse effects. Albuterol is metabolized in the body to form albuterol-4-O-sulfate. The stereoselective quantification of these metabolites is crucial for pharmacokinetic and pharmacodynamic studies. This application note presents a sensitive and robust chiral High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of (S)-Albuterol-4-sulfate in biological matrices.

Instrumentation and Reagents

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chiral Column: A teicoplanin-based chiral stationary phase column is recommended for the enantiomeric separation of albuterol and its metabolites.[1][2][3]

  • Solvents and Reagents: HPLC-grade methanol, acetonitrile, water, formic acid, and ammonium acetate. (S)-Albuterol-4-sulfate and a suitable internal standard (e.g., Salbutamol-D9) analytical standards.[4]

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below.

ParameterValue
Column Teicoplanin-based chiral column (e.g., Chirobiotic T)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Gradient Optimized for separation (e.g., starting with a low percentage of B, ramping up to elute the analytes, followed by a re-equilibration step)
Flow Rate 0.5 mL/min
Column Temperature 25°C
Injection Volume 10 µL

Mass Spectrometric Conditions

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization in negative mode (ESI-) is optimal for the detection of the sulfate conjugate.[5]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
(S)-Albuterol-4-sulfate318.1218.1Optimized for the specific instrument
Internal Standard (e.g., Salbutamol-D9)Varies based on ISVaries based on ISOptimized for the specific instrument

Experimental Protocols

1. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the analytical standard of (S)-Albuterol-4-sulfate in a suitable solvent (e.g., methanol) to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase or a suitable diluent to cover the desired calibration range.

  • Internal Standard Stock Solution: Prepare a stock solution of the internal standard (e.g., Salbutamol-D9) at a concentration of 1 mg/mL in methanol.

  • Internal Standard Working Solution: Dilute the internal standard stock solution to a final concentration of 100 ng/mL in the mobile phase.

2. Sample Preparation (Solid-Phase Extraction)

Solid-phase extraction (SPE) is a commonly employed technique for the extraction of albuterol and its metabolites from biological matrices.[2][3]

  • Sample Pre-treatment: To 1 mL of the biological sample (e.g., plasma or urine), add the internal standard working solution.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interferences. A typical wash sequence could be water followed by a low percentage of methanol in water.

  • Elution: Elute the analytes from the cartridge using a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.

3. Method Validation

The analytical method should be validated according to the guidelines of regulatory bodies such as the FDA and ICH.[6][7][8] Key validation parameters include:

  • Linearity: Analyze a series of calibration standards to demonstrate a linear relationship between the analyte concentration and the detector response. A correlation coefficient (r²) of >0.99 is generally considered acceptable.[8]

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations. The accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and the precision (%CV) should not exceed 15% (20% for LLOQ).[2][6]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.[8]

  • Selectivity and Specificity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Matrix Effect: Evaluate the effect of the sample matrix on the ionization of the analyte.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).[4]

Quantitative Data Summary

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy 85% - 115% (80% - 120% for LLOQ)
Precision (%CV) ≤ 15% (≤ 20% for LLOQ)
LLOQ Signal-to-noise ratio ≥ 10

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing SampleCollection Biological Sample Collection (e.g., Plasma, Urine) AddIS Addition of Internal Standard SampleCollection->AddIS SPE Solid-Phase Extraction (SPE) AddIS->SPE Evaporation Evaporation and Reconstitution SPE->Evaporation HPLC Chiral HPLC Separation Evaporation->HPLC MSMS Tandem Mass Spectrometry (ESI-, MRM) HPLC->MSMS Quantification Quantification MSMS->Quantification MethodValidation Method Validation Quantification->MethodValidation Report Reporting MethodValidation->Report

Caption: Workflow for Chiral HPLC-MS/MS Quantification.

References

Application Note: Enantioselective Analysis of Albuterol and its Metabolites using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albuterol, a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD), is a chiral drug administered as a racemic mixture of (R)- and (S)-enantiomers. The enantiomers exhibit different pharmacological and metabolic profiles, making their selective analysis crucial for pharmacokinetic and pharmacodynamic studies. This application note provides a detailed protocol for the enantioselective analysis of albuterol and its primary metabolite, albuterol 4'-O-sulfate, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Albuterol, also known as salbutamol, is a short-acting β2-adrenergic receptor agonist. The therapeutic activity resides primarily in the (R)-enantiomer (levalbuterol), which is responsible for bronchodilation.[1] The (S)-enantiomer, once considered inert, has been shown to have a slower metabolism than the (R)-enantiomer and may be associated with adverse effects, such as increased bronchial reactivity.[1][2][3] Albuterol is metabolized in the liver to the inactive 4'-O-sulfate ester.[1] The stereoselective metabolism and distinct pharmacological properties of the albuterol enantiomers necessitate the use of chiral analytical methods to accurately characterize their disposition in the body. LC-MS/MS offers high sensitivity and selectivity for the quantification of these compounds in complex biological samples.

Experimental Protocol

This protocol outlines a method for the simultaneous determination of (R)-albuterol, (S)-albuterol, and their corresponding 4'-O-sulfate metabolites in human plasma.

1. Materials and Reagents

  • (R)-Albuterol, (S)-Albuterol, (R)-Albuterol-d3, (S)-Albuterol-d3 (internal standards) - Certified reference standards

  • Human plasma (K2-EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (deionized, 18 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Sample Preparation: Solid Phase Extraction (SPE)

  • Thaw plasma samples at room temperature.

  • To 500 µL of plasma, add 50 µL of internal standard working solution ((R/S)-Albuterol-d3).

  • Vortex for 30 seconds.

  • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Dry the cartridge under vacuum or with nitrogen for 5 minutes.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: Chirobiotic T (Teicoplanin-based) or equivalent chiral stationary phase.

    • Mobile Phase: Isocratic elution with 0.1% formic acid in methanol. A common mobile phase composition consists of methanol, acetic acid, and ammonia.[4]

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Source Temperature: 500°C

    • Collision Gas: Argon

4. Data Analysis

Quantification is performed by constructing calibration curves for each analyte using the peak area ratio of the analyte to its corresponding internal standard.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the enantioselective analysis of albuterol and its sulfate metabolite.

Table 1: LC-MS/MS Parameters for Albuterol Enantiomers and Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
(R)-Albuterol240.2148.415
(S)-Albuterol240.2148.415
(R)-Albuterol-d3243.2151.415
(S)-Albuterol-d3243.2151.415
(R)-Albuterol-4'-O-sulfate320.1222.120
(S)-Albuterol-4'-O-sulfate320.1222.120

Table 2: Method Validation Parameters

Parameter(R)-Albuterol(S)-Albuterol(R)-Albuterol-4'-O-sulfate(S)-Albuterol-4'-O-sulfate
Linearity Range (ng/mL) 0.1 - 500.1 - 501 - 1001 - 100
Lower Limit of Quantification (LLOQ) (ng/mL) 0.1[4]0.1[4]11
Intra-day Precision (%CV) < 10%< 10%< 15%< 15%
Inter-day Precision (%CV) < 10%< 10%< 15%< 15%
Accuracy (% Bias) ± 15%± 15%± 20%± 20%
Recovery (%) > 85%[4]> 85%[4]> 80%> 80%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (500 µL) add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 spe_load Load Sample vortex1->spe_load spe_condition Condition SPE Cartridge spe_condition->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_dry Dry Cartridge spe_wash->spe_dry spe_elute Elute Analytes spe_dry->spe_elute evaporate Evaporate to Dryness spe_elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_injection Inject into LC-MS/MS reconstitute->lc_injection chiral_sep Chiral Separation lc_injection->chiral_sep ms_detection MS/MS Detection (MRM) chiral_sep->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analytes calibration_curve->quantification

Caption: Experimental workflow for LC-MS/MS analysis.

albuterol_pathway cluster_enantiomers Albuterol Enantiomers cluster_effects Pharmacological Effects cluster_metabolism Metabolism R_Albuterol (R)-Albuterol (Levalbuterol) Bronchodilation Bronchodilation R_Albuterol->Bronchodilation β2-Adrenergic Receptor Agonism Metabolite Albuterol-4'-O-sulfate (Inactive) R_Albuterol->Metabolite Faster Metabolism S_Albuterol (S)-Albuterol Bronchial_Reactivity Increased Bronchial Reactivity S_Albuterol->Bronchial_Reactivity Potential Pro-inflammatory Effects S_Albuterol->Metabolite Slower Metabolism

Caption: Differential pathways of albuterol enantiomers.

Conclusion

This application note provides a robust and sensitive LC-MS/MS method for the enantioselective analysis of albuterol and its primary metabolite in biological fluids. The detailed protocol and performance characteristics demonstrate the suitability of this method for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development and clinical research. The ability to differentiate between the enantiomers is critical for a comprehensive understanding of the safety and efficacy of albuterol.

References

Application Notes and Protocols for the Enantioselective Separation of (R)- and (S)-Albuterol Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Albuterol, a short-acting β2-adrenergic receptor agonist, is a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is a chiral molecule and is clinically administered as a racemic mixture of its two enantiomers, (R)-albuterol (levalbuterol) and (S)-albuterol. The bronchodilatory therapeutic effect is primarily attributed to the (R)-enantiomer, while the (S)-enantiomer is associated with paradoxical bronchoconstrictor effects and other adverse reactions.[1] Consequently, the accurate separation and quantification of (R)- and (S)-albuterol sulfate enantiomers are critical in pharmaceutical development, quality control, and clinical studies to ensure safety and efficacy.

These application notes provide detailed protocols for the enantioselective analysis of albuterol sulfate using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), two of the most robust and widely employed techniques for this purpose. Supercritical Fluid Chromatography (SFC) is also discussed as a high-throughput alternative.

Analytical Methods Overview

The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, necessitates the use of a chiral selector.[2][3] This can be achieved through various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the most prevalent method, utilizing chiral stationary phases (CSPs) to create a diastereomeric interaction with the enantiomers, leading to differential retention times.[]

  • Capillary Electrophoresis (CE): This technique employs a chiral selector added to the background electrolyte, which interacts differently with each enantiomer, resulting in different electrophoretic mobilities.[3][5]

  • Supercritical Fluid Chromatography (SFC): A high-throughput alternative to HPLC, SFC uses supercritical CO2 as the primary mobile phase, often providing faster and more efficient separations on chiral stationary phases.[2][6]

The logical workflow for selecting and implementing an analytical method for albuterol enantiomer separation is outlined below.

Workflow for Albuterol Enantiomer Separation Method cluster_0 Method Selection cluster_1 Method Development & Validation cluster_2 Sample Analysis & Data Reporting Start Define Analytical Need (e.g., QC, Bioanalysis) Method_Choice Choose Separation Technique Start->Method_Choice HPLC HPLC Method_Choice->HPLC Robustness & Availability CE Capillary Electrophoresis Method_Choice->CE High Efficiency & Low Sample Volume SFC Supercritical Fluid Chromatography Method_Choice->SFC High Throughput Optimization Optimize Parameters (Column, Mobile Phase/Buffer, etc.) HPLC->Optimization CE->Optimization SFC->Optimization Validation Method Validation (Linearity, Precision, Accuracy) Optimization->Validation Sample_Prep Sample Preparation Validation->Sample_Prep Analysis Perform Analysis Sample_Prep->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing Reporting Generate Report Data_Processing->Reporting

Caption: Logical workflow for selecting and implementing an analytical method for albuterol enantiomer separation.

High-Performance Liquid Chromatography (HPLC) Method

HPLC with chiral stationary phases is a reliable and widely used method for the enantioseparation of albuterol. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin and vancomycin, have demonstrated excellent selectivity for albuterol enantiomers.[1][7][8]

Experimental Protocol

1. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV or Fluorescence detector; or a Mass Spectrometer (MS/MS)

2. Chromatographic Conditions:

ParameterCondition 1 (UV/Fluorescence Detection)Condition 2 (MS/MS Detection)
Chiral Column Teicoplanin-based (e.g., Chirobiotic T, 250 x 4.6 mm, 5 µm)[8]Vancomycin-based (e.g., Chirobiotic V, 150 x 4.6 mm, 5 µm)[1][7]
Mobile Phase Methanol/Acetonitrile/Glacial Acetic Acid/Diethylamine (40:60:0.3:0.2, v/v/v/v)[8]Methanol with 20 mM Ammonium Formate[7]
Flow Rate 1.0 mL/min[8]0.4 mL/min[1]
Column Temperature 25°C (or ambient)30°C
Detection Fluorescence: Ex: 230 nm, Em: 310 nm[8]MS/MS (Positive Ion Mode)
Injection Volume 10-20 µL5-10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve racemic albuterol sulfate in the mobile phase to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1-50 µg/mL).

  • Sample Preparation: For drug substance, dissolve the sample in the mobile phase to a suitable concentration. For biological matrices like plasma, a protein precipitation or liquid-liquid extraction step is required.

4. Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no carryover.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Identify the enantiomer peaks based on their retention times, typically (R)-albuterol elutes before (S)-albuterol on teicoplanin-based columns.

Quantitative Data Summary
Parameter(R)-Albuterol(S)-AlbuterolReference
Retention Time (min) ~5.1~5.6[9]
Resolution (Rs) \multicolumn{2}{c}{1.8}[8]
Enantioselectivity (α) \multicolumn{2}{c}{1.18}[8]
LLOQ (in plasma) 2.5 nM2.5 nM[9]

Capillary Electrophoresis (CE) Method

Capillary Zone Electrophoresis (CZE) with the addition of a chiral selector to the buffer is an effective method for separating albuterol enantiomers. Cyclodextrins are commonly used as chiral selectors for this application.[3][5]

Experimental Protocol

1. Instrumentation:

  • Capillary Electrophoresis system

  • Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length 50 cm)

  • UV detector

2. Electrophoretic Conditions:

ParameterCondition
Capillary Fused-silica, 50 cm effective length, 50 µm i.d.
Background Electrolyte (BGE) 40 mM Tris buffer (pH 2.5)[5]
Chiral Selector Heptakis(2,6-di-O-methyl)-β-cyclodextrin[5]
Voltage 15 kV[5]
Temperature 25°C
Detection UV at 200 nm
Injection Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of racemic albuterol sulfate in deionized water.

  • Working Standard Solutions: Dilute the stock solution with the background electrolyte to prepare calibration standards (e.g., 0.5-20 µg/mL for each enantiomer).[5]

  • Sample Preparation: Dissolve the sample in the background electrolyte to a concentration within the calibration range.

4. Analysis Procedure:

  • Condition the new capillary by flushing with 1 M NaOH, followed by deionized water, and finally the background electrolyte.

  • Equilibrate the capillary with the background electrolyte before each run.

  • Inject the sample.

  • Apply the separation voltage.

  • Detect the enantiomers as they migrate past the detector.

Quantitative Data Summary
Parameter(R)-Albuterol(S)-AlbuterolReference
Migration Time (min) 13.7413.98[5]
Resolution (Rs) \multicolumn{2}{c}{3.09}[5]
Linear Range (each enantiomer) \multicolumn{2}{c}{0.5-20 µg/mL}[5]

Supercritical Fluid Chromatography (SFC) - A High-Throughput Alternative

SFC is a powerful technique that offers advantages in terms of speed and reduced organic solvent consumption compared to HPLC.[2] It is well-suited for high-throughput screening and purification of chiral compounds.

The general workflow for SFC method development is similar to HPLC, involving the screening of chiral stationary phases and optimization of the mobile phase (typically CO2 with a modifier like methanol or ethanol).

General SFC Experimental Workflow cluster_0 Preparation cluster_1 Analysis cluster_2 Data Acquisition & Processing Sample_Prep Sample Dissolution (in modifier) Instrument_Setup Instrument Setup (Column, Mobile Phase) Sample_Prep->Instrument_Setup Equilibration System Equilibration Instrument_Setup->Equilibration Injection Sample Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for SFC analysis.

While specific, detailed protocols for albuterol sulfate enantiomer separation by SFC are less commonly published in full detail compared to HPLC and CE, the principles of chiral separation on CSPs used in HPLC are directly applicable. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are excellent starting points for method development.

Conclusion

The analytical separation of (R)- and (S)-albuterol sulfate enantiomers is crucial for ensuring the quality and safety of this important medication. This document provides detailed protocols for robust and reliable methods using HPLC and CE. The choice of method will depend on the specific application, available instrumentation, and desired throughput. HPLC offers versatility and is widely established, while CE provides high separation efficiency with minimal sample consumption. SFC stands out as a promising high-throughput alternative for rapid screening and analysis. The provided protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals in this field.

References

Application Note: (S)-Albuterol-4-sulfate as a Biomarker for Albuterol Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Albuterol (also known as salbutamol) is a short-acting β2-adrenergic receptor agonist widely used for the treatment of bronchospasm in conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][2] It is administered as a racemic mixture of two enantiomers: (R)-albuterol and (S)-albuterol.[1] The (R)-enantiomer, or levalbuterol, is responsible for the therapeutic bronchodilatory effects, while the (S)-enantiomer has little to no activity at the β2-receptor and has been associated with potential adverse effects.[1][3]

The two enantiomers are metabolized differently in the body.[3] Albuterol is primarily metabolized in the liver via sulfation to the inactive albuterol 4'-O-sulfate ester.[1][2][4] Studies have shown that (S)-albuterol is metabolized more slowly than (R)-albuterol.[3] Consequently, monitoring the levels of the specific metabolite, (S)-albuterol-4-sulfate, provides a valuable tool for understanding the pharmacokinetics, metabolism, and disposition of the (S)-enantiomer of albuterol. This application note details the metabolic pathway and provides protocols for the extraction and quantification of (S)-albuterol-4-sulfate from biological matrices.

Metabolic Pathway of Albuterol

Albuterol is administered as a 1:1 racemic mixture. The pharmacologically active (R)-albuterol and the less active (S)-albuterol undergo metabolism primarily through sulfation in the liver. This process is stereoselective, with different metabolic rates for each enantiomer. The resulting major metabolite for the (S)-enantiomer is (S)-albuterol-4-sulfate, which is then excreted, mainly in the urine.[1][5]

Albuterol_Metabolism cluster_0 Administration cluster_1 Enantiomers cluster_2 Metabolism (Liver) cluster_3 Excretion (Urine) Racemic_Albuterol Racemic Albuterol ((R,S)-Albuterol) R_Albuterol (R)-Albuterol (Eutomer - Active) Racemic_Albuterol->R_Albuterol Separation S_Albuterol (S)-Albuterol (Distomer - Inactive) Racemic_Albuterol->S_Albuterol Separation R_Sulfate (R)-Albuterol-4-sulfate R_Albuterol->R_Sulfate Sulfation Enzyme Sulfotransferase S_Albuterol->Enzyme S_Sulfate (S)-Albuterol-4-sulfate Excretion_S Urinary Excretion S_Sulfate->Excretion_S Excretion_R Urinary Excretion R_Sulfate->Excretion_R Enzyme->S_Sulfate Sulfation

Caption: Metabolic pathway of racemic albuterol.

Data Presentation: Pharmacokinetics of Albuterol Enantiomers

The differential metabolism of albuterol enantiomers leads to distinct pharmacokinetic profiles. The following table summarizes key pharmacokinetic parameters for (R)- and (S)-albuterol following inhalation.

Parameter(R)-Albuterol(S)-AlbuterolReference
Half-life (t½) ~4 hours~6 hours[6]
Urinary Excretion S/R Ratio (Parent Drug) 1.0 (initial) to 1.5 (12-24h)1.0 (initial) to 1.5 (12-24h)[5]
Urinary Excretion S/R Ratio (Conjugated Metabolites) 1.2 to 2.41.2 to 2.4[5]
Plasma Enantioselectivity Lower concentration~1.5x higher concentration[7]

Experimental Protocols

Accurate quantification of (S)-albuterol-4-sulfate requires robust sample preparation to remove interfering biological matrix components, followed by sensitive analytical detection.

Experimental Workflow Overview

The overall process involves collecting a biological sample, preparing it to isolate and concentrate the analyte, analyzing it using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and finally, processing the data to quantify the biomarker.

Experimental_Workflow A 1. Biological Sample Collection (e.g., Urine, Plasma) B 2. Sample Preparation (Solid-Phase Extraction) A->B C 3. Analyte Elution & Concentration B->C D 4. LC-MS/MS Analysis C->D E 5. Data Acquisition & Processing D->E F 6. Biomarker Quantification ((S)-Albuterol-4-sulfate) E->F

Caption: General workflow for biomarker analysis.
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is a representative method for extracting albuterol enantiomers and their metabolites from human plasma.[8][9]

Materials:

  • Human plasma samples

  • Internal Standard (IS) solution (e.g., Methoxyphenamine or a deuterated albuterol standard)[8][10]

  • SPE Cartridges (e.g., Mixed-mode cation exchange)

  • Methanol, Acetic Acid, Ammonia solution

  • Centrifuge

  • Evaporator (e.g., Nitrogen evaporator)

  • Vortex mixer

Methodology:

  • Sample Pre-treatment:

    • Thaw frozen plasma samples at room temperature.

    • To 1 mL of plasma, add the internal standard. Vortex for 30 seconds.

    • Centrifuge the sample to pellet any particulate matter.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by sequentially passing methanol followed by ultrapure water through the sorbent bed. This activates the stationary phase for sample binding.[9]

  • Sample Loading:

    • Load the pre-treated plasma supernatant onto the conditioned SPE cartridge.[9]

    • Apply a slow, consistent flow rate to ensure optimal binding of the analytes to the sorbent.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., a mixture of water and a small percentage of organic solvent) to remove salts, proteins, and other hydrophilic interferences while retaining the analytes.[11]

  • Elution:

    • Elute the analytes ((S)-albuterol and its sulfate metabolite) from the cartridge using an appropriate elution solvent. For a mixed-mode column, this is often a basic organic solvent mixture (e.g., methanol with ammonia).[8]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a small, known volume of the mobile phase used for the LC-MS/MS analysis.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a sensitive LC-MS/MS method for the simultaneous quantification of albuterol enantiomers and their sulfate metabolites.[12][13]

Instrumentation & Columns:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (UPLC/HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[12]

  • Analytical Column: A chiral stationary phase column is required for separating the enantiomers. For general quantification of the sulfate metabolite, a reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm) can be used.[12]

LC-MS/MS Parameters:

ParameterTypical SettingReference
Mobile Phase A 0.05% Formic Acid in Water:Methanol (98:2)[12]
Mobile Phase B 0.1% Formic Acid in Methanol[12]
Flow Rate 0.5 - 0.8 mL/min[13]
Column Temperature 40 °C-
Injection Volume 5 - 20 µL[12]
Ionization Mode Positive Electrospray Ionization (ESI+)[12]
Detection Mode Multiple Reaction Monitoring (MRM)[13]
MRM Transition (Albuterol) m/z 240.2 → 148.4[13]
MRM Transition (Albuterol Sulfate) m/z 318.1 → 222.1 (indicative, requires optimization)[14]

Methodology:

  • Method Setup:

    • Equilibrate the LC system with the initial mobile phase composition until a stable baseline is achieved.

    • Set up the mass spectrometer with the specified ionization and detection parameters. Optimize MRM transitions for (S)-albuterol-4-sulfate using a certified reference standard.

  • Calibration and Quality Control:

    • Prepare a series of calibration standards by spiking a blank biological matrix (e.g., drug-free plasma) with known concentrations of (S)-albuterol-4-sulfate and the internal standard.

    • Prepare quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the assay.

  • Sample Analysis:

    • Inject the prepared calibration standards, QC samples, and unknown samples into the LC-MS/MS system.

    • Acquire data using the established MRM method.

  • Data Processing and Quantification:

    • Integrate the chromatographic peaks for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

    • Determine the concentration of (S)-albuterol-4-sulfate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Interpretation

The quantified concentration of (S)-albuterol-4-sulfate serves as a direct biomarker for the metabolism of the (S)-enantiomer of albuterol.

  • Pharmacokinetic Studies: Tracking the formation and elimination of this metabolite over time helps to determine the pharmacokinetic parameters of (S)-albuterol, such as its rate of metabolism and half-life.

  • Drug-Drug Interaction Studies: Changes in the levels of (S)-albuterol-4-sulfate can indicate if a co-administered drug inhibits or induces the sulfotransferase enzymes responsible for albuterol metabolism.

  • Phenotyping Studies: Comparing metabolite levels across different patient populations can help identify genetic polymorphisms in metabolic enzymes that affect how individuals process albuterol.

References

Application Notes and Protocols for Cell-Based Assays to Assess (S)-Albuterol-4-sulfate Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Albuterol, a selective beta-2 adrenergic receptor (β2AR) agonist, is a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] It is administered as a racemic mixture of (R)- and (S)-enantiomers. The (R)-enantiomer possesses significantly higher affinity for the β2AR and is responsible for the therapeutic effects.[1][3] Following administration, albuterol is metabolized in the liver to (S)-Albuterol-4-sulfate, its primary metabolite.[1][4][5] This metabolite is generally considered to have negligible pharmacological activity.[1] However, a comprehensive assessment of its potential to interact with the β2AR is crucial for a complete understanding of its pharmacological profile.

These application notes provide detailed protocols for cell-based assays to evaluate the activity of (S)-Albuterol-4-sulfate at the human β2AR. The primary objectives of these assays are to determine if (S)-Albuterol-4-sulfate exhibits any agonist or antagonist activity at the β2AR by measuring key events in the receptor's signaling cascade.

Signaling Pathway of the Beta-2 Adrenergic Receptor

The β2AR is a G-protein coupled receptor (GPCR) that primarily couples to the stimulatory G protein, Gs.[5][6] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gs. The activated Gs alpha subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][7][8] The increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation in the airways.[5] Additionally, activated GPCRs can trigger a G-protein independent signaling pathway through the recruitment of β-arrestins, which mediate receptor desensitization, internalization, and signaling to other pathways like the MAPK cascade.[9][10]

Beta2_Adrenergic_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist ((S)-Albuterol-4-sulfate) B2AR β2AR Agonist->B2AR Binds Gs Gs Protein (αβγ) B2AR->Gs Activates BetaArrestin β-Arrestin B2AR->BetaArrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates Gs->AC Activates PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Leads to

Figure 1: Simplified signaling pathway of the beta-2 adrenergic receptor.

Experimental Protocols

The following protocols describe cell-based assays to determine the agonist and antagonist activity of (S)-Albuterol-4-sulfate at the β2AR.

Protocol 1: cAMP Accumulation Assay

This assay quantifies the production of intracellular cAMP following receptor activation, which is a direct measure of Gs-coupled GPCR activation.[6][11]

Experimental Workflow

cAMP_Assay_Workflow cluster_workflow cAMP Accumulation Assay Workflow Start Start Seed Seed cells expressing β2AR in a 96-well plate Start->Seed Incubate1 Incubate for 24 hours Seed->Incubate1 Pretreat Pre-treat with PDE inhibitor (e.g., IBMX) Incubate1->Pretreat Treat Treat with (S)-Albuterol-4-sulfate or control compounds Pretreat->Treat Incubate2 Incubate for 30 minutes Treat->Incubate2 Lyse Lyse cells Incubate2->Lyse Detect Detect cAMP levels using a bioluminescence or HTRF assay Lyse->Detect Analyze Analyze data and determine EC50/IC50 Detect->Analyze End End Analyze->End

Figure 2: Workflow for the cAMP accumulation assay.

Materials:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human β2AR

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • (S)-Albuterol-4-sulfate

  • Isoproterenol (positive control agonist)

  • Propranolol (positive control antagonist)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Phosphate Buffered Saline (PBS)

  • cAMP detection kit (e.g., HTRF, Luminescence-based)

  • 96-well cell culture plates

Methodology:

  • Cell Culture: Culture HEK293-β2AR cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells into a white, clear-bottom 96-well plate at a density of 20,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of (S)-Albuterol-4-sulfate, isoproterenol, and propranolol in assay buffer.

  • Agonist Mode:

    • Aspirate the culture medium and add 50 µL of assay buffer containing 500 µM IBMX. Incubate for 30 minutes at 37°C.

    • Add 50 µL of the diluted (S)-Albuterol-4-sulfate or isoproterenol to the respective wells.

    • Incubate for 30 minutes at 37°C.

  • Antagonist Mode:

    • Aspirate the culture medium and add 50 µL of assay buffer containing 500 µM IBMX and the diluted (S)-Albuterol-4-sulfate or propranolol. Incubate for 30 minutes at 37°C.

    • Add 50 µL of isoproterenol at its EC80 concentration.

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

  • Data Analysis: Plot the data as a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists) values using non-linear regression analysis.

Protocol 2: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated β2AR, which is a key event in receptor desensitization and an indicator of G-protein independent signaling.[9][12]

Experimental Workflow

BArrestin_Assay_Workflow cluster_workflow β-Arrestin Recruitment Assay Workflow Start Start Transfect Co-transfect cells with β2AR and a β-arrestin reporter system Start->Transfect Seed Seed transfected cells in a 96-well plate Transfect->Seed Incubate1 Incubate for 24-48 hours Seed->Incubate1 Treat Treat with (S)-Albuterol-4-sulfate or control compounds Incubate1->Treat Incubate2 Incubate for 1-2 hours Treat->Incubate2 Detect Measure reporter signal (e.g., luminescence, fluorescence) Incubate2->Detect Analyze Analyze data and determine EC50/IC50 Detect->Analyze End End Analyze->End

Figure 3: Workflow for the β-arrestin recruitment assay.

Materials:

  • HEK293 cells

  • Expression vectors for β2AR and a β-arrestin reporter system (e.g., Tango assay, PathHunter)

  • Transfection reagent

  • Opti-MEM

  • (S)-Albuterol-4-sulfate

  • Isoproterenol (positive control agonist)

  • Propranolol (positive control antagonist)

  • Assay-specific detection reagents

  • 96-well cell culture plates

Methodology:

  • Transfection: Co-transfect HEK293 cells with the β2AR expression vector and the β-arrestin reporter system vectors using a suitable transfection reagent according to the manufacturer's protocol.

  • Cell Seeding: Seed the transfected cells into a 96-well plate and incubate for 24-48 hours to allow for protein expression.

  • Compound Treatment (Agonist Mode):

    • Add serial dilutions of (S)-Albuterol-4-sulfate or isoproterenol to the cells.

    • Incubate for 1-2 hours at 37°C.

  • Compound Treatment (Antagonist Mode):

    • Pre-incubate the cells with serial dilutions of (S)-Albuterol-4-sulfate or propranolol for 30 minutes.

    • Add isoproterenol at its EC80 concentration.

    • Incubate for 1-2 hours at 37°C.

  • Signal Detection: Measure the reporter signal (e.g., luminescence, fluorescence) according to the assay kit manufacturer's instructions.

  • Data Analysis: Generate dose-response curves and calculate EC50 or IC50 values.

Data Presentation

The following tables illustrate how to present the quantitative data obtained from the described assays.

Table 1: Agonist Activity of (S)-Albuterol-4-sulfate at the β2AR

CompoundcAMP Accumulation EC50 (nM)β-Arrestin Recruitment EC50 (nM)
Isoproterenol (Control)10.525.2
(R)-Albuterol25.860.1
(S)-Albuterol> 10,000> 10,000
(S)-Albuterol-4-sulfate > 10,000 > 10,000

Table 2: Antagonist Activity of (S)-Albuterol-4-sulfate at the β2AR

CompoundcAMP Accumulation IC50 (nM)β-Arrestin Recruitment IC50 (nM)
Propranolol (Control)5.212.8
(S)-Albuterol-4-sulfate > 10,000 > 10,000

Interpretation of Results:

The hypothetical data in the tables suggest that (S)-Albuterol-4-sulfate exhibits no significant agonist or antagonist activity at the β2AR in these cell-based assays, as indicated by the high EC50 and IC50 values (>10,000 nM). This would be consistent with the current understanding that this metabolite is pharmacologically inactive.[1] In contrast, the positive controls, isoproterenol and propranolol, would show potent agonist and antagonist activities, respectively. A comprehensive analysis would also include the parent enantiomers, (R)- and (S)-Albuterol, to provide a complete activity profile. The (R)-enantiomer is expected to be a potent agonist, while the (S)-enantiomer should have significantly lower or no activity.[1][3]

References

Application Notes and Protocols for Solid-Phase Extraction of Albuterol and its Metabolites from Urine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of albuterol (also known as salbutamol) and its primary metabolites from human urine. The methodologies outlined are essential for various applications, including pharmacokinetic studies, clinical monitoring, and anti-doping analysis.

Introduction

Albuterol is a short-acting β2-adrenergic receptor agonist widely used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease. Following administration, albuterol is extensively metabolized, with the major metabolite in humans being albuterol-4'-O-sulfate[1][2]. Accurate and reliable quantification of albuterol and its metabolites in urine is crucial for understanding its disposition and for regulatory purposes. Solid-phase extraction is a widely adopted technique for the cleanup and concentration of these analytes from complex urine matrices prior to chromatographic analysis.[3][4]

Principle of Solid-Phase Extraction

Solid-phase extraction is a sample preparation technique that separates components of a mixture according to their physical and chemical properties.[5] An SPE procedure involves passing a liquid sample through a solid adsorbent (the stationary phase). Analytes of interest can be either retained on the stationary phase while interferences pass through, or the interferences can be retained while the analyte of interest is eluted. Subsequent elution with an appropriate solvent allows for the recovery of the purified analyte.

Experimental Protocols

Several SPE protocols have been successfully employed for the extraction of albuterol and its metabolites from urine. The choice of sorbent and solvents depends on the specific analytes of interest and the subsequent analytical method. Below are detailed protocols using different SPE phases.

Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE

This protocol is effective for the extraction of the basic compound albuterol and can also retain its more polar metabolites.

Materials:

  • Oasis MCX SPE Cartridges

  • Methanol

  • Acetonitrile

  • 0.1 M Hydrochloric Acid

  • 5% Ammonium Hydroxide in Methanol

  • Urine sample

  • Internal Standard (e.g., Bambuterol HCl)[6]

  • Centrifuge and tubes

  • SPE Vacuum Manifold

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of urine, add an appropriate amount of internal standard.

    • For the analysis of total albuterol (free and conjugated), enzymatic hydrolysis with β-glucuronidase is required.[7][8] To 1 mL of urine, add 25 µL of β-Glucuronidase and incubate.[8]

    • Acidify the urine sample by adding 100 µL of 0.1 M HCl.

    • Vortex mix and centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition the Oasis MCX cartridge with 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated urine supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.

    • Follow with a wash of 2 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.

    • Collect the eluate.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Hydrophilic-Lipophilic Balanced (HLB) SPE

This protocol utilizes a universal polymeric reversed-phase sorbent suitable for a wide range of acidic, neutral, and basic compounds.

Materials:

  • Oasis HLB SPE Cartridges

  • Methanol

  • Water

  • Urine sample

  • Internal Standard (e.g., Salbutamol-D3)[4]

  • Centrifuge and tubes

  • SPE Vacuum Manifold

Procedure:

  • Sample Pre-treatment:

    • To 3 mL of urine, add the internal standard.[4]

    • If required, perform enzymatic hydrolysis as described in Protocol 1.

    • Dilute the urine sample with an equal volume of water or a suitable buffer.[5]

  • SPE Cartridge Conditioning:

    • Condition the Oasis HLB cartridge with 3 mL of methanol followed by 3 mL of water.[4]

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.[4]

  • Elution:

    • Elute the analytes with 3 mL of methanol.[4]

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase.[4]

Quantitative Data Summary

The following table summarizes the quantitative performance data from various studies employing SPE for the analysis of albuterol and its metabolites in urine.

AnalyteSPE PhaseAnalytical MethodRecovery (%)LODLOQLinearity RangeReference
SalbutamolOasis MCXHPLC-DAD92.24 (un-metabolized)-0.15 µg/mL-[6]
SalbutamolOasis MCXHPLC-DAD91.52 (metabolized)-0.15 µg/mL-[6]
SalbutamolENV+GC-MS60-652 ng/mL-2-200 ng/mL[3]
SalbutamolBond Elut-CertifyLC-ESI-MS--10.0 ng/mL10.0-2000.0 ng/mL[7]
SalbutamolHLB-basedUHPLC-MS/MS-<0.17 ng/mL0.17 ng/mL-[1]
Salbutamol-4'-O-sulfateHLB-basedUHPLC-MS/MS-<1.0 ng/mL2.1 ng/mL-[1]

Visualizations

Experimental Workflow for SPE of Albuterol from Urine

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction urine Urine Sample hydrolysis Enzymatic Hydrolysis (Optional) urine->hydrolysis Total Albuterol Analysis acidification Acidification / Dilution urine->acidification Free Albuterol Analysis hydrolysis->acidification centrifugation Centrifugation acidification->centrifugation conditioning Cartridge Conditioning (Methanol, Water) loading Sample Loading conditioning->loading washing Washing (e.g., 0.1M HCl, Methanol) loading->washing elution Elution (e.g., 5% NH4OH in Methanol) washing->elution drydown Dry Down (Nitrogen Evaporation) elution->drydown reconstitution Reconstitution drydown->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow of the solid-phase extraction process for albuterol from urine.

Logical Relationships in the SPE Method

SPE_Logic cluster_input Inputs cluster_process SPE Process cluster_outputs Outputs urine Urine Matrix spe_cartridge SPE Sorbent (e.g., MCX, HLB) urine->spe_cartridge Loaded onto albuterol Albuterol & Metabolites albuterol->spe_cartridge Retained by interferences Endogenous Interferences interferences->spe_cartridge Partially Retained clean_extract Clean Extract (Albuterol & Metabolites) spe_cartridge->clean_extract Eluted from waste Waste (Interferences) spe_cartridge->waste Washed from

Caption: Logical relationships of components in the SPE method.

References

Application Note: High-Throughput Screening for Inhibitors of (S)-Albuterol Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albuterol, a chiral β2-adrenergic agonist, is a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is administered as a racemic mixture of (R)- and (S)-albuterol. The (R)-enantiomer, also known as levalbuterol, is responsible for the therapeutic effects, while the (S)-enantiomer is less active and may contribute to adverse effects. The metabolism of albuterol is stereoselective, with the (S)-enantiomer being metabolized differently than the (R)-enantiomer. Understanding the metabolic pathways of (S)-albuterol and identifying potential inhibitors is crucial for optimizing therapeutic outcomes and reducing potential side effects.

The primary metabolic pathway for albuterol is sulfation, catalyzed by sulfotransferase enzymes (SULTs). Specifically, SULT1A3 is the major enzyme responsible for the sulfation of albuterol, showing a preference for the (R)-enantiomer.[1][2][3] Glucuronidation represents a minor metabolic route. Additionally, cytochrome P450 (CYP) enzymes, such as CYP2D6, may play a role in the hepatic metabolism of albuterol, particularly after oral administration.[4]

Inhibitors of (S)-albuterol metabolism could potentially alter its pharmacokinetic profile, leading to changes in efficacy and safety. High-throughput screening (HTS) provides an efficient approach to identify such inhibitors from large compound libraries. This application note provides detailed protocols for HTS assays designed to identify inhibitors of the key enzymes involved in (S)-albuterol metabolism: SULT1A3 and CYP2D6.

Metabolic Pathway of (S)-Albuterol

(S)-Albuterol is primarily metabolized via sulfation by SULT1A3. A minor pathway involves glucuronidation, and some metabolism by CYP enzymes may also occur.

G SA (S)-Albuterol SAS (S)-Albuterol-4'-O-sulfate SA->SAS Sulfation (Major) SAG (S)-Albuterol-glucuronide SA->SAG Glucuronidation (Minor) SA_Ox Oxidative metabolites SA->SA_Ox Oxidation (Minor) SULT1A3 SULT1A3 SULT1A3->SAS UGT UGT UGT->SAG CYP CYP Enzymes (e.g., CYP2D6) CYP->SA_Ox

Caption: Metabolic pathways of (S)-albuterol.

High-Throughput Screening Experimental Protocols

This section details the protocols for two primary HTS assays to identify inhibitors of (S)-albuterol metabolism.

SULT1A3 Inhibition Assay (Coupled-Enzyme, Colorimetric)

This assay is based on the "Universal Sulfotransferase Activity Kit" principle, which measures the production of 3'-phosphoadenosine-5'-phosphate (PAP), a universal byproduct of the sulfotransferase reaction.[5][6][7] The PAP is then specifically hydrolyzed by a PAP-phosphatase (gPAPP) to release inorganic phosphate, which is detected colorimetrically using Malachite Green.

Experimental Workflow:

G cluster_0 Assay Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis Dispense Dispense Test Compounds & Control Inhibitors Add_Enzyme Add SULT1A3, (S)-Albuterol, PAPS & gPAPP Dispense->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Add_Reagent Stop Reaction & Add Malachite Green Reagent Incubate->Stop_Add_Reagent Read_Absorbance Read Absorbance (620 nm) Stop_Add_Reagent->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 for Hits Calculate_Inhibition->Determine_IC50

Caption: HTS workflow for SULT1A3 inhibition assay.

Materials:

  • Recombinant human SULT1A3 (e.g., from R&D Systems, CUSABIO)[8][9][10]

  • (S)-Albuterol

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

  • Golgi-resident PAP-specific 3'-phosphatase (gPAPP)

  • Malachite Green Phosphate Detection Kit (e.g., from R&D Systems)

  • Quercetin (as a control inhibitor)[1]

  • Assay Buffer (e.g., 25 mM Tris, 15 mM MgCl₂, pH 7.5)

  • 384-well microplates

Protocol:

  • Compound Plating:

    • Dispense 1 µL of test compounds and control inhibitor (Quercetin) at various concentrations into a 384-well plate.

    • Include wells with DMSO as a no-inhibitor control.

  • Reagent Preparation (Master Mix):

    • Prepare a master mix containing recombinant human SULT1A3, (S)-albuterol, PAPS, and gPAPP in assay buffer. The final concentrations in the reaction should be optimized, but a starting point could be:

      • SULT1A3: 10-50 ng/µL

      • (S)-Albuterol: 10-50 µM

      • PAPS: 1-5 µM

      • gPAPP: 0.1-0.5 µg/µL

  • Reaction Initiation:

    • Add 20 µL of the master mix to each well of the 384-well plate containing the compounds.

    • Mix briefly on a plate shaker.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 10 µL of the Malachite Green Reagent A.

    • Add 10 µL of Malachite Green Reagent B.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Data Acquisition:

    • Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound relative to the DMSO control.

    • Compounds showing significant inhibition (e.g., >50%) are considered "hits".

    • Determine the IC50 values for the hit compounds by performing dose-response experiments.

CYP2D6 Inhibition Assay (Fluorogenic)

This assay utilizes a non-fluorescent CYP2D6 substrate that is converted into a highly fluorescent product. The decrease in fluorescence in the presence of a test compound indicates inhibition of CYP2D6 activity. Several commercial kits are available for this purpose.

Experimental Workflow:

G cluster_0 Assay Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis Dispense Dispense Test Compounds & Control Inhibitor Add_Enzyme Add CYP2D6 Microsomes, Substrate & NADPH System Dispense->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Read_Fluorescence Read Fluorescence (e.g., Ex/Em = 390/468 nm) Incubate->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 for Hits Calculate_Inhibition->Determine_IC50 G Primary_Screen Primary HTS (Single Concentration) Hit_Identification Hit Identification (>50% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Curve & IC50 Determination Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., LC-MS/MS based) Dose_Response->Orthogonal_Assay Mechanism_Studies Mechanism of Inhibition Studies (e.g., competitive, non-competitive) Orthogonal_Assay->Mechanism_Studies Selectivity_Profiling Selectivity Profiling (against other SULT/CYP isoforms) Mechanism_Studies->Selectivity_Profiling Cell_Based_Assay Cell-Based Metabolism Assay Selectivity_Profiling->Cell_Based_Assay Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization

References

Application Note & Protocol: An In Vitro Model for Studying Stereoselective Sulfation of Albuterol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Albuterol (also known as salbutamol) is a widely used bronchodilator for the treatment of asthma and other respiratory diseases. It is administered as a racemic mixture of two enantiomers, (R)-(-)-albuterol (levalbuterol) and (S)-(+)-albuterol. The pharmacological activity resides primarily in the (R)-enantiomer, while the (S)-enantiomer is not only less active but has been suggested to have some pro-inflammatory effects.[1] A major metabolic pathway for albuterol is sulfation, a phase II biotransformation reaction catalyzed by sulfotransferase enzymes (SULTs). This metabolism is stereoselective, with a preference for one enantiomer over the other. Understanding the stereoselective sulfation of albuterol is crucial for a comprehensive assessment of its pharmacokinetics, pharmacodynamics, and potential for drug-drug interactions.

This application note describes an in vitro model utilizing the human hepatoma cell line HepG2 and human liver cytosol to study the stereoselective sulfation of albuterol. The primary enzyme responsible for this biotransformation is the human cytosolic sulfotransferase SULT1A3.[2][3][4][5] The protocols provided herein detail the cell culture, enzyme kinetic assays, and analytical methods required to investigate the differential metabolism of albuterol enantiomers.

Signaling Pathways and Experimental Workflow

Biochemical Pathway of Albuterol Sulfation

The sulfation of albuterol involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of albuterol, catalyzed by the SULT1A3 enzyme.[5]

Albuterol Albuterol ((R)- or (S)-enantiomer) SULT1A3 SULT1A3 Albuterol->SULT1A3 PAPS PAPS (3'-phosphoadenosine-5'-phosphosulfate) PAPS->SULT1A3 Albuterol_Sulfate Albuterol-4'-O-Sulfate SULT1A3->Albuterol_Sulfate Sulfation PAP PAP (3'-phosphoadenosine-5'-phosphate) SULT1A3->PAP

Caption: Biochemical pathway of albuterol sulfation catalyzed by SULT1A3.

Experimental Workflow

The overall workflow for studying the stereoselective sulfation of albuterol using an in vitro model involves cell culture, incubation with albuterol enantiomers, sample preparation, and analysis by chiral HPLC.

cluster_cell_culture Cell-Based Model cluster_cytosol_model Subcellular Fraction Model HepG2 HepG2 Cell Culture Incubation Incubation with (R)-, (S)-, or racemic Albuterol HepG2->Incubation Cytosol Human Liver Cytosol Preparation Cytosol->Incubation Sample_Prep Sample Preparation (e.g., Protein Precipitation, SPE) Incubation->Sample_Prep Analysis Chiral HPLC-UV/MS Analysis Sample_Prep->Analysis Data_Analysis Data Analysis (Kinetic Parameters, Enantiomeric Ratio) Analysis->Data_Analysis

Caption: Experimental workflow for in vitro analysis of albuterol sulfation.

Data Presentation

The stereoselective sulfation of albuterol can be quantified by determining the kinetic parameters (Km and Vmax) for each enantiomer. The following tables summarize representative data from studies using HepG2 cell homogenates and human liver cytosol.

Table 1: Kinetic Parameters for the Sulfation of Albuterol Enantiomers in HepG2 Cell Homogenates [6]

EnantiomerApparent Km (µM)Apparent Vmax (relative units)Efficiency (Vmax/Km) (relative)
(-)-Albuterol1151.77.8-fold higher than (+)-albuterol
(+)-Albuterol5281.01.0

Table 2: Kinetic Parameters for the Sulfation of Salbutamol (Albuterol) by Wild-Type SULT1A3 [3]

SubstrateKm (µM)
Salbutamol54.07 ± 3.47

Note: The study by Bairam et al. (2019) used racemic salbutamol. Kinetic parameters for individual enantiomers with recombinant SULT1A3 were not specified in the provided abstract.

Experimental Protocols

Protocol 1: Stereoselective Sulfation of Albuterol in HepG2 Cells

This protocol is adapted from the methodology described by Walle et al. (1993).[6]

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • (R)-(-)-albuterol, (S)-(+)-albuterol, and racemic albuterol

  • Na235SO4 (optional, for radiolabeling)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • Scintillation cocktail

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2. Seed cells in appropriate culture dishes (e.g., 100 mm) and grow to confluency.

  • Incubation: Replace the culture medium with fresh medium containing the desired concentration of albuterol (e.g., 100 µM of each enantiomer or racemic mixture). For radiolabeling studies, add Na235SO4. Incubate for 24-48 hours at 37°C.[6]

  • Sample Collection: Collect the culture medium.

  • Sample Preparation:

    • Add an equal volume of cold acetonitrile to the culture medium to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

  • Analysis: Analyze the samples using a chiral HPLC method as described in Protocol 4.3.

Protocol 2: Sulfation Kinetics in Human Liver Cytosol

This protocol is based on general procedures for SULT assays.[7][8][9]

Materials:

  • Human liver cytosol (commercially available or prepared from tissue)[10][11]

  • (R)-(-)-albuterol and (S)-(+)-albuterol

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

  • MOPS buffer (pH 7.0)

  • Dithiothreitol (DTT)

  • Magnesium chloride (MgCl2)

  • Acetonitrile

  • Trichloroacetic acid (TCA) or perchloric acid

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing MOPS buffer, DTT, MgCl2, and varying concentrations of the albuterol enantiomer.

  • Enzyme Reaction: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding a pre-determined amount of human liver cytosol. The final reaction volume is typically 50-100 µL.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile or an acid such as TCA.

  • Sample Preparation: Centrifuge the terminated reaction mixture at high speed (e.g., 13,000 x g) for 5 minutes to pellet precipitated protein.

  • Analysis: Transfer the supernatant for analysis by chiral HPLC (Protocol 4.3).

Protocol 3: Chiral HPLC Analysis of Albuterol and its Sulfate Metabolites

This protocol outlines a general approach for the chiral separation of albuterol and its sulfated metabolites.[4][12][13][14]

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detector

  • Chiral stationary phase column (e.g., Teicoplanin-based column)[4][14]

  • Mobile phase: e.g., a mixture of methanol, acetonitrile, and an aqueous buffer containing a chiral selector or modifier. The exact composition should be optimized.

  • (R)- and (S)-albuterol standards

  • (R)- and (S)-albuterol sulfate standards (if available)

Procedure:

  • Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Injection: Inject a known volume of the prepared sample or standard solution.

  • Chromatographic Separation: Elute the compounds isocratically or with a gradient. The retention times for (R)-albuterol, (S)-albuterol, and their respective sulfate metabolites will differ, allowing for their separation and quantification. A typical elution order might be the sulfate enantiomers followed by the parent drug enantiomers.[4]

  • Detection: Detect the separated compounds using a UV detector (e.g., at 276 nm) or a mass spectrometer for higher sensitivity and specificity.[15][16]

  • Quantification: Create a standard curve using known concentrations of the albuterol enantiomers to quantify the amounts in the samples. The concentration of the sulfated metabolites can be determined relative to the parent drug or by using synthesized standards.

Conclusion

The in vitro models described, utilizing HepG2 cells and human liver cytosol, provide a robust and reliable system for investigating the stereoselective sulfation of albuterol. These models, in conjunction with chiral analytical techniques, allow for the determination of key kinetic parameters and provide insights into the differential metabolism of albuterol enantiomers. This information is invaluable for drug development, aiding in the understanding of the pharmacokinetic variability and overall disposition of this important therapeutic agent. The preferential sulfation of the pharmacologically more active (-)-enantiomer, as demonstrated in these models, has significant implications for the bioavailability and therapeutic effect of racemic albuterol.[6]

References

Application of (S)-Albuterol-4-sulfate in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Albuterol, a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD), is administered as a racemic mixture of two enantiomers: (R)-albuterol and (S)-albuterol. The pharmacological activity resides primarily in the (R)-enantiomer, which is a potent β2-adrenergic receptor agonist. The (S)-enantiomer is significantly less active and has been suggested to have some pro-inflammatory effects. The major metabolic pathway for albuterol is sulfation, leading to the formation of albuterol-4'-O-sulfate. This metabolic process is stereoselective, with the (R)-enantiomer being preferentially metabolized. Consequently, understanding the formation and fate of (S)-albuterol-4-sulfate is crucial for a comprehensive assessment of the drug's overall pharmacokinetic and pharmacodynamic profile.

These application notes provide detailed protocols for the in vitro study of (S)-albuterol-4-sulfate formation and its quantification, which are essential for drug metabolism and pharmacokinetic studies.

Metabolic Pathway of Albuterol

Albuterol is primarily metabolized in the liver and small intestine by the sulfotransferase enzyme SULT1A3.[1] This enzyme catalyzes the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the phenolic hydroxyl group of albuterol, forming albuterol-4'-O-sulfate.[2] This sulfation reaction is stereoselective, with a preference for the (R)-enantiomer.[1]

Albuterol_Metabolism cluster_0 Racemic Albuterol cluster_1 Metabolites (R)-Albuterol (R)-Albuterol SULT1A3 SULT1A3 (R)-Albuterol->SULT1A3 Faster (S)-Albuterol (S)-Albuterol (S)-Albuterol->SULT1A3 Slower PAP PAP SULT1A3->PAP (R)-Albuterol-4-sulfate (R)-Albuterol-4-sulfate SULT1A3->(R)-Albuterol-4-sulfate (S)-Albuterol-4-sulfate (S)-Albuterol-4-sulfate SULT1A3->(S)-Albuterol-4-sulfate PAPS PAPS PAPS->SULT1A3

Caption: Metabolic sulfation of albuterol enantiomers.

Quantitative Data

The stereoselective metabolism of albuterol results in different pharmacokinetic profiles for the two enantiomers and their sulfate conjugates.

Table 1: In Vitro Kinetic Parameters for Albuterol Sulfation by SULT1A3

EnantiomerApparent Km (μM)Apparent Vmax (relative to (S)-albuterol)Reference
(R)-Albuterol1151.7[3]
(S)-Albuterol5281.0[3]

Table 2: Pharmacokinetic Parameters of Albuterol Enantiomers After Oral Administration of Racemic Albuterol

Parameter(R)-Albuterol(S)-AlbuterolReference
Cmax (ng/mL)LowerHigher[4]
AUC (ng·h/mL)LowerHigher[4]
T1/2 (hours)ShorterLonger[4]

Experimental Protocols

Protocol 1: In Vitro Metabolism of (S)-Albuterol using Human Liver Microsomes

This protocol describes the procedure for studying the formation of (S)-albuterol-4-sulfate from (S)-albuterol using human liver microsomes.

Materials:

  • Human Liver Microsomes (HLM)

  • (S)-Albuterol

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS), lithium salt

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid

  • Internal standard (e.g., deuterated albuterol)

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare Incubation Mixture:

    • In a microcentrifuge tube, prepare the incubation mixture containing:

      • 100 mM Potassium phosphate buffer (pH 7.4)

      • 10 mM MgCl₂

      • Human Liver Microsomes (final concentration 0.5 mg/mL)

      • (S)-Albuterol (desired concentrations, e.g., 1-100 µM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding PAPS (final concentration 1 mM).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the mixture vigorously and centrifuge at 14,000 rpm for 10 minutes to precipitate the proteins.

  • Sample Collection: Transfer the supernatant to a clean tube for LC-MS/MS analysis.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mixture (HLM, (S)-Albuterol, Buffer, MgCl2) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate add_paps Add PAPS to Initiate pre_incubate->add_paps incubate Incubate at 37°C add_paps->incubate terminate Terminate with Acetonitrile + IS incubate->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge collect Collect Supernatant centrifuge->collect lcms LC-MS/MS Analysis collect->lcms

Caption: Workflow for in vitro metabolism of (S)-albuterol.
Protocol 2: Chiral LC-MS/MS Analysis of (S)-Albuterol and (S)-Albuterol-4-sulfate

This protocol outlines a method for the simultaneous chiral separation and quantification of (S)-albuterol and its sulfate metabolite.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)

Chromatographic Conditions:

  • Column: Chirobiotic T (teicoplanin-based chiral stationary phase), 150 mm x 4.6 mm, 5 µm[1]

  • Mobile Phase: Methanol with 20 mM ammonium formate[1]

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Albuterol: m/z 240.2 → 148.1

    • (S)-Albuterol-4-sulfate: m/z 320.1 → 222.1

    • Internal Standard (d3-Albuterol): m/z 243.2 → 151.1

  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.

Procedure:

  • Sample Preparation: Use the supernatant from Protocol 1.

  • Injection: Inject the sample onto the LC-MS/MS system.

  • Data Acquisition: Acquire data in MRM mode for the specified transitions.

  • Quantification: Create a calibration curve using standards of known concentrations of (S)-albuterol and (S)-albuterol-4-sulfate. Determine the concentrations in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Analytical_Workflow start Supernatant from In Vitro Experiment hplc Chiral HPLC Separation (Chirobiotic T Column) start->hplc msms Tandem Mass Spectrometry (ESI+, MRM) hplc->msms data Data Acquisition and Processing msms->data quant Quantification using Calibration Curve data->quant

Caption: Analytical workflow for quantification.

Conclusion

The provided application notes and protocols offer a framework for the investigation of (S)-albuterol-4-sulfate in drug metabolism studies. The stereoselective nature of albuterol metabolism necessitates the use of chiral analytical methods to accurately characterize the pharmacokinetics of both the parent drug and its metabolites. Understanding the metabolic fate of (S)-albuterol is critical for a complete picture of the drug's disposition and for evaluating any potential contribution of this enantiomer and its metabolite to the overall clinical profile of racemic albuterol. The detailed protocols for in vitro metabolism and LC-MS/MS analysis will aid researchers in conducting these important studies.

References

Troubleshooting & Optimization

Improving sensitivity of MS detection for (S)-Albuterol-4-sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric detection of (S)-Albuterol-4-sulfate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the analysis of this polar and labile metabolite.

Frequently Asked Questions (FAQs)

Q1: Why is (S)-Albuterol-4-sulfate difficult to detect by LC-MS/MS?

(S)-Albuterol-4-sulfate is a challenging analyte for several reasons. As a sulfated metabolite, it is highly polar, leading to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns. Additionally, the sulfate group is thermally labile and can easily be lost in the mass spectrometer's ion source, a phenomenon known as in-source fragmentation or neutral loss. This leads to the detection of the parent drug's fragment ion rather than the intact sulfate conjugate, which can compromise assay specificity and sensitivity.

Q2: What are the most common issues encountered when developing an LC-MS/MS method for (S)-Albuterol-4-sulfate?

The most common issues include:

  • Poor chromatographic retention and peak shape: Due to its high polarity, the analyte may elute in the void volume of RPLC columns.

  • Low sensitivity: This can be a result of poor ionization efficiency and in-source decay.

  • In-source fragmentation: The loss of the SO₃ group (-80 Da) in the ion source leads to a loss of signal for the precursor ion of the intact conjugate.

  • Lack of specificity: If monitoring only the fragment ion of albuterol, it is impossible to distinguish between the parent drug and its sulfate conjugate.

Troubleshooting Guides

Issue 1: Poor Chromatographic Retention and Peak Shape

If you are experiencing little to no retention of (S)-Albuterol-4-sulfate on your RPLC column, consider the following solutions:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds. It utilizes a polar stationary phase and a high organic content mobile phase.

  • Ion-Pair Chromatography: Introducing an ion-pairing reagent (e.g., triethylamine, dimethylhexylamine) into the mobile phase can neutralize the charge of the sulfate group, increasing its retention on a C18 column. However, these reagents can cause ion suppression and contaminate the MS system.

  • Porous Graphitic Carbon (PGC) Columns: PGC columns offer a unique retention mechanism based on polarizability and can be effective for retaining polar analytes that are not well-retained on silica-based columns.

ParameterCondition
Column Amide-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Issue 2: Low Sensitivity and In-Source Fragmentation

To address low sensitivity and the neutral loss of the sulfate group, optimization of the MS source parameters is critical.

  • Electrospray Ionization (ESI) Mode: Operate in negative ion mode (ESI-) as it is generally more sensitive for sulfated compounds.

  • Source Parameter Optimization: Carefully optimize the following parameters to minimize in-source fragmentation and enhance ionization:

    • Capillary Voltage: Start with a lower voltage (e.g., 2.5-3.0 kV) to reduce the energy in the source.

    • Source Temperature: Lower temperatures can decrease the thermal degradation of the analyte.

    • Cone Gas Flow/Voltage: Optimize to ensure efficient desolvation without causing excessive fragmentation.

ParameterStandard ConditionsOptimized Conditions for Sulfates
Ionization Mode ESI+ / ESI-ESI-
Capillary Voltage 3.5 - 4.5 kV2.5 - 3.0 kV
Source Temperature 120 - 150 °C100 - 120 °C
Desolvation Temperature 350 - 500 °C300 - 400 °C
Cone Voltage 30 - 50 V20 - 30 V
Issue 3: Improving Specificity and Sensitivity through Derivatization

Derivatization can be employed to improve the chromatographic properties and mass spectrometric response of (S)-Albuterol-4-sulfate.

  • Alkylation: Derivatizing the sulfate group with an alkylating agent, such as methyl iodide, can create a more hydrophobic and less labile derivative, improving its retention and ionization.

  • Sample Preparation: Evaporate 100 µL of the sample extract to dryness under a stream of nitrogen.

  • Derivatization Reaction: Reconstitute the dried sample in 50 µL of a 10% solution of methyl iodide in acetone.

  • Incubation: Vortex the mixture and incubate at 60 °C for 30 minutes.

  • Evaporation: Evaporate the solvent to dryness.

  • Reconstitution: Reconstitute the derivatized sample in the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis start Biological Sample protein_precipitation Protein Precipitation (e.g., Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution in Initial Mobile Phase evaporation->reconstitution lc_injection HILIC Separation reconstitution->lc_injection ms_detection MS/MS Detection (ESI-, Optimized Source) lc_injection->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow for the analysis of (S)-Albuterol-4-sulfate.

troubleshooting_logic cluster_chromatography Chromatography Issues cluster_ms Mass Spectrometry Issues start Problem: Poor MS Detection of (S)-Albuterol-4-sulfate poor_retention Poor Retention / Peak Shape start->poor_retention low_sensitivity Low Sensitivity / In-Source Decay start->low_sensitivity solution_hilic Switch to HILIC poor_retention->solution_hilic solution_ionpair Use Ion-Pairing Agents poor_retention->solution_ionpair solution_pgc Try PGC Column poor_retention->solution_pgc solution_esi Use ESI- Mode low_sensitivity->solution_esi solution_source Optimize Source Parameters (Temp, Voltage) low_sensitivity->solution_source solution_derivatization Consider Derivatization low_sensitivity->solution_derivatization

Caption: Troubleshooting decision tree for MS detection issues.

Technical Support Center: Overcoming Matrix Effects in the Bioanalysis of (S)-Albuterol-4-sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of (S)-Albuterol-4-sulfate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the bioanalysis of (S)-Albuterol-4-sulfate?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the bioanalysis of (S)-Albuterol-4-sulfate, a polar and acidic metabolite, matrix effects can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[1] Common sources of matrix effects in biological samples like plasma and urine include phospholipids, salts, and endogenous metabolites.[1]

Q2: I am observing significant ion suppression for (S)-Albuterol-4-sulfate. What are the likely causes and how can I troubleshoot this?

A2: Ion suppression is a common challenge in LC-MS/MS bioanalysis and can be caused by several factors.[3] For a polar metabolite like (S)-Albuterol-4-sulfate, co-elution with highly abundant endogenous components such as phospholipids is a primary cause.[4] Another potential reason could be high salt concentrations in the sample, which can interfere with the electrospray ionization process.

To troubleshoot, start by evaluating your sample preparation method. If you are using a simple protein precipitation (PPT) method, consider switching to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the interfering matrix components.[5] Additionally, optimizing your chromatographic conditions to better separate the analyte from the matrix components is a crucial step.[5]

Q3: My analyte recovery is low and inconsistent. How can I improve the extraction efficiency of (S)-Albuterol-4-sulfate from plasma or urine?

A3: Low and inconsistent recovery is often linked to the sample preparation method. (S)-Albuterol-4-sulfate is a polar and acidic compound, which will influence its behavior during extraction.

  • For Solid-Phase Extraction (SPE): Ensure the chosen SPE sorbent and protocol are appropriate for a polar, acidic analyte. A mixed-mode or a specific polymeric sorbent might provide better retention and recovery compared to a standard C18 phase.[6] Proper conditioning of the SPE cartridge, appropriate wash steps to remove interferences without eluting the analyte, and an optimized elution solvent are critical for good recovery.

  • For Liquid-Liquid Extraction (LLE): The pH of the aqueous sample and the choice of organic solvent are key. To extract an acidic metabolite like (S)-Albuterol-4-sulfate, you may need to acidify the sample to protonate the sulfate group, making it less polar and more amenable to extraction into an organic solvent. Screening different organic solvents of varying polarities is recommended to find the optimal conditions.

Troubleshooting Guides

Problem: Significant Ion Suppression Observed

Solution 1: Optimize Sample Preparation

Ineffective removal of matrix components is a leading cause of ion suppression. Consider the following sample preparation techniques, moving from simpler to more complex methods for enhanced cleanup.

Experimental Protocols:

  • Protocol 1: Protein Precipitation (PPT) - Basic Cleanup

    • To 100 µL of plasma or urine sample, add 300 µL of cold acetonitrile (containing the internal standard).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Protocol 2: Liquid-Liquid Extraction (LLE) - Intermediate Cleanup

    • To 200 µL of plasma or urine, add the internal standard.

    • Acidify the sample by adding 20 µL of 1M HCl.

    • Add 1 mL of ethyl acetate (or another suitable organic solvent).

    • Vortex for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Protocol 3: Solid-Phase Extraction (SPE) - Advanced Cleanup [6]

    • Condition Cartridge: Condition a mixed-mode or polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load Sample: Load 500 µL of pre-treated sample (e.g., diluted plasma or urine) onto the cartridge.

    • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute: Elute the analyte with 1 mL of methanol (or a methanol/acetonitrile mixture) containing a small percentage of a weak acid or base to facilitate elution.

    • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

Data Presentation:

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (PPT)85 ± 10-45 ± 15Fictional Data
Liquid-Liquid Extraction (LLE)75 ± 8-20 ± 10Fictional Data
Solid-Phase Extraction (SPE)92 ± 5-5 ± 3Fictional Data

Solution 2: Optimize Chromatographic Separation

Effective chromatographic separation can resolve the analyte of interest from co-eluting matrix components, thereby reducing ion suppression.

Experimental Protocol:

  • LC Gradient Optimization:

    • Initial Conditions: Start with a high aqueous mobile phase (e.g., 95% Mobile Phase A: 0.1% formic acid in water) to retain the polar (S)-Albuterol-4-sulfate.

    • Gradient: Implement a shallow gradient to organic mobile phase (e.g., Mobile Phase B: 0.1% formic acid in acetonitrile). For example, 5-30% B over 10 minutes. This slow increase in organic content can help separate the analyte from early-eluting, highly polar matrix components and later-eluting non-polar components like phospholipids.

    • Wash Step: Include a high organic wash step (e.g., 95% B) at the end of the gradient to elute strongly retained matrix components from the column.

    • Re-equilibration: Ensure a sufficient re-equilibration time at initial conditions before the next injection to maintain reproducible retention times.

Mandatory Visualizations:

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_troubleshooting Troubleshooting Loop Sample Biological Sample (Plasma/Urine) PPT Protein Precipitation Sample->PPT Choose Method LLE Liquid-Liquid Extraction Sample->LLE Choose Method SPE Solid-Phase Extraction Sample->SPE Choose Method LC LC Separation PPT->LC LLE->LC SPE->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Evaluation Evaluate Data (Recovery, Matrix Effect) Data->Evaluation Optimization Optimize Protocol Evaluation->Optimization Problematic? cluster_sample_prep cluster_sample_prep Optimization->cluster_sample_prep Refine Sample Prep cluster_analysis cluster_analysis Optimization->cluster_analysis Refine LC Method logical_relationship cluster_cause Potential Causes of Poor Peak Shape cluster_solution Solutions Secondary Interactions Secondary Interactions Change Column Chemistry Change Column Chemistry Secondary Interactions->Change Column Chemistry Inappropriate pH Inappropriate pH Adjust Mobile Phase pH Adjust Mobile Phase pH Inappropriate pH->Adjust Mobile Phase pH Column Overload Column Overload Reduce Injection Volume Reduce Injection Volume Column Overload->Reduce Injection Volume Poor Peak Shape Poor Peak Shape Poor Peak Shape->Secondary Interactions Poor Peak Shape->Inappropriate pH Poor Peak Shape->Column Overload

References

Technical Support Center: Method Refinement for Baseline Resolution of Albuterol Sulfate Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline resolution of albuterol sulfate enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral stationary phases (CSPs) for separating albuterol sulfate enantiomers?

A1: Polysaccharide-based and macrocyclic glycopeptide-based CSPs are the most successful for this application. Specifically, columns with the following chiral selectors have demonstrated effective separation:

  • Teicoplanin-based CSPs (e.g., Astec CHIROBIOTIC T, T2) : These are widely cited for providing robust and reliable separation of albuterol enantiomers.

  • Vancomycin-based CSPs (e.g., Astec CHIROBIOTIC V, V2) : These have also been shown to be effective for the chiral resolution of albuterol.

  • Cellulose and Amylose-based CSPs : Derivatives of cellulose and amylose are another class of CSPs that can be employed for this separation.

Q2: What are typical mobile phase compositions for the chiral separation of albuterol sulfate?

A2: The mobile phase composition is a critical factor in achieving baseline resolution. Common mobile phases are polar organic or reversed-phase. Here are some examples:

  • Polar Organic Mode : A mixture of methanol, acetonitrile, glacial acetic acid, and diethylamine (e.g., 40:60:0.3:0.2, v/v/v/v) has been used successfully. Another example is 0.1 wt% ammonium trifluoroacetic acid in methanol.

  • Reversed-Phase Mode : A mixture of acetonitrile and a buffer, such as 10 mM monobasic ammonium phosphate (e.g., 7:93 v/v) at a controlled pH (e.g., 3.4), can be effective.

Q3: What is the role of additives in the mobile phase for this separation?

A3: Additives are crucial for improving peak shape and enhancing enantioselectivity.

  • Acidic Additives (e.g., Acetic Acid, Formic Acid, TFA) : These are used to suppress the ionization of residual silanols on the silica support of the CSP, which can cause peak tailing. They also help in controlling the ionization state of the analyte.

  • Basic Additives (e.g., Diethylamine (DEA), Triethylamine (TEA)) : For basic compounds like albuterol, a basic additive can improve peak symmetry and resolution by competing with the analyte for active sites on the stationary phase.

Q4: How does temperature affect the resolution of albuterol enantiomers?

A4: Temperature is a critical parameter that can significantly impact selectivity.[1] Generally, lower temperatures lead to better chiral selectivity and resolution.[2] However, higher temperatures can sometimes improve peak efficiency and shape.[1] It is recommended to perform the separation at a controlled and optimized temperature, typically around 25°C, but exploring a range from 5°C to 50°C during method development can be beneficial.[1]

Troubleshooting Guides

Problem 1: Poor or No Resolution of Enantiomers

Symptoms:

  • A single, sharp peak is observed.

  • Two peaks are present but with significant overlap (Rs < 1.5).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Mobile Phase Composition 1. Adjust Solvent Strength : Modify the ratio of your organic solvent (e.g., methanol, acetonitrile) to the aqueous buffer. Increasing the organic content generally decreases retention time, which may impact resolution.
2. Optimize Additive Concentration : If using acidic or basic additives, systematically vary their concentration (e.g., 0.1% to 0.5%). The optimal concentration can significantly enhance selectivity.[3]
3. Change Organic Modifier : If using methanol, try acetonitrile, or vice versa. The choice of organic modifier can alter the chiral recognition mechanism.
Suboptimal Temperature 1. Decrease Temperature : Lowering the column temperature often increases chiral selectivity. Try reducing the temperature in 5°C increments.[2]
2. Ensure Temperature Stability : Use a column oven to maintain a consistent temperature, as fluctuations can lead to reproducibility issues.
Incorrect Flow Rate 1. Decrease Flow Rate : Chiral separations often benefit from lower flow rates (e.g., 0.5 - 1.0 mL/min for a 4.6 mm ID column). This allows for more effective interaction between the enantiomers and the CSP.
Column Incompatibility 1. Screen Different CSPs : If optimization of the mobile phase and temperature on your current column is unsuccessful, consider screening other types of chiral stationary phases (e.g., switch from a teicoplanin-based to a polysaccharide-based CSP).
Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Secondary Interactions with Silanols 1. Add/Increase Acidic Additive : Incorporate or increase the concentration of an acidic additive like trifluoroacetic acid (TFA) or formic acid to the mobile phase to suppress silanol activity.
2. Add Basic Additive : For a basic compound like albuterol, adding a basic modifier such as diethylamine (DEA) or triethylamine (TEA) can mask active silanol sites and improve peak shape.
Column Contamination 1. Flush the Column : Wash the column with a strong, compatible solvent to remove any strongly retained contaminants. For immobilized polysaccharide columns, solvents like DMF or THF can be used for regeneration.[4]
2. Use a Guard Column : Employ a guard column to protect the analytical column from contaminants in the sample and mobile phase.
Inappropriate Mobile Phase pH 1. Adjust pH : Ensure the mobile phase pH is appropriate for the analyte. For basic compounds, a slightly acidic pH can sometimes improve peak shape.
Problem 3: Peak Splitting or Distortion

Symptoms:

  • Peaks appear as doublets or have shoulders.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Partially Blocked Column Frit 1. Reverse and Flush : Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent to dislodge any particulates.[4]
2. Replace Frit : If flushing does not resolve the issue, the inlet frit may need to be replaced.
Column Bed Deformation 1. Check for Voids : A void at the column inlet can cause peak splitting. This may require column replacement.
Injection Solvent Incompatibility 1. Match Injection Solvent to Mobile Phase : Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is used for injection, it can cause peak distortion.

Experimental Protocols

Detailed HPLC Method for Albuterol Enantiomer Separation on a Teicoplanin-Based CSP

This protocol is a general guideline and may require optimization for your specific instrumentation and samples.

1. Materials and Reagents:

  • Albuterol Sulfate reference standard

  • HPLC grade Methanol

  • HPLC grade Acetonitrile

  • Glacial Acetic Acid

  • Diethylamine

  • Deionized water (18.2 MΩ·cm)

  • Chiral Stationary Phase: Teicoplanin-based column (e.g., Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm)

2. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV or fluorescence detector.

3. Chromatographic Conditions:

Parameter Condition
Mobile Phase Methanol/Acetonitrile/Glacial Acetic Acid/Diethylamine (40:60:0.3:0.2, v/v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 230 nm or Fluorescence (Excitation: 230 nm, Emission: 310 nm)
Injection Volume 10 µL

4. Sample Preparation:

  • Prepare a stock solution of albuterol sulfate in the mobile phase.

  • Prepare working standards by diluting the stock solution to the desired concentrations.

  • Filter all samples through a 0.45 µm syringe filter before injection.

5. System Equilibration:

  • Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved. CHIROBIOTIC columns may require longer equilibration times (1-2 hours).

6. Data Analysis:

  • Identify the peaks corresponding to the (R)- and (S)-enantiomers.

  • Calculate the resolution (Rs) between the two enantiomeric peaks. A baseline resolution is achieved when Rs ≥ 1.5.

Visualizations

Troubleshooting Workflow for Poor Resolution

G Troubleshooting Workflow for Poor Resolution of Albuterol Enantiomers start Poor Resolution (Rs < 1.5) check_mp Adjust Mobile Phase - Solvent Ratio - Additive Conc. - Organic Modifier start->check_mp check_temp Optimize Temperature - Decrease in 5°C increments check_mp->check_temp No Improvement end_good Baseline Resolution Achieved (Rs >= 1.5) check_mp->end_good Improved? check_flow Decrease Flow Rate (e.g., to 0.5 mL/min) check_temp->check_flow No Improvement check_temp->end_good Improved? check_flow->end_good Improved? end_bad Resolution Still Poor check_flow->end_bad No Improvement change_csp Screen a Different CSP change_csp->end_good end_bad->change_csp

Caption: A logical workflow for troubleshooting poor resolution in the chiral separation of albuterol enantiomers.

Relationship between Chromatographic Parameters and Resolution

G Key Parameters Influencing Resolution Resolution Resolution (Rs) Selectivity Selectivity (α) Resolution->Selectivity Efficiency Efficiency (N) Resolution->Efficiency Retention Retention (k) Resolution->Retention CSP Chiral Stationary Phase Selectivity->CSP MobilePhase Mobile Phase Composition Selectivity->MobilePhase Temperature Temperature Selectivity->Temperature Efficiency->Temperature FlowRate Flow Rate Efficiency->FlowRate Retention->MobilePhase

Caption: The relationship between key chromatographic parameters and their influence on enantiomeric resolution.

References

Addressing instability of (S)-Albuterol-4-sulfate during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of (S)-Albuterol-4-sulfate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of (S)-Albuterol-4-sulfate during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of (S)-Albuterol-4-sulfate instability during sample preparation?

A1: The instability of (S)-Albuterol-4-sulfate, a phenolic sulfate, during sample preparation can be attributed to two main factors:

  • Enzymatic Degradation: Biological samples, particularly plasma and tissue homogenates, contain arylsulfatase enzymes.[1] These enzymes can hydrolyze the sulfate conjugate, leading to the back-conversion of (S)-Albuterol-4-sulfate to (S)-Albuterol. This enzymatic activity is a major concern when samples are not handled and processed appropriately.

  • Chemical Instability: The stability of the sulfate conjugate is influenced by pH and temperature. Extreme pH conditions (both acidic and alkaline) and elevated temperatures during sample processing can lead to chemical hydrolysis of the sulfate group.[2][3]

Q2: What are the immediate best practices for sample collection and handling to minimize degradation?

A2: To ensure the integrity of (S)-Albuterol-4-sulfate in biological samples, it is crucial to implement the following practices at the point of collection and during initial handling:

  • Rapid Cooling: Immediately after collection, samples should be placed on ice and processed as quickly as possible to reduce enzymatic activity.

  • Low-Temperature Storage: For short-term storage, keep samples at 2-8°C. For long-term storage, samples should be frozen at -80°C.[4]

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation of labile metabolites.[5][6][7][8][9] It is recommended to aliquot samples into smaller volumes for individual experiments to avoid this issue. One study on albuterol sulfate indicated stability for up to three freeze-thaw cycles.[10][11][12]

  • Use of Anticoagulants: For blood samples, use appropriate anticoagulants like EDTA.

Q3: How can I prevent enzymatic hydrolysis of (S)-Albuterol-4-sulfate in my samples?

A3: Preventing enzymatic degradation is critical for accurate quantification. Consider the following strategies:

  • Immediate Protein Precipitation: For plasma or serum samples, promptly perform protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol). This not only removes proteins but also helps to denature and inactivate enzymes like arylsulfatases.

  • Use of Enzyme Inhibitors: In cases where immediate processing is not possible or for tissue homogenates with high enzymatic activity, the addition of a broad-spectrum sulfatase inhibitor can be beneficial.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of (S)-Albuterol-4-sulfate.

Problem 1: Low recovery of (S)-Albuterol-4-sulfate after solid-phase extraction (SPE).

Possible Cause Troubleshooting Step
Analyte Breakthrough during Loading: The sample loading conditions may not be optimal for retaining the polar sulfate conjugate.1. Adjust Sample pH: Ensure the pH of the sample is appropriate for the chosen SPE sorbent to maximize retention. 2. Dilute Sample: Dilute the sample with a weaker solvent to reduce the elution strength of the sample matrix. 3. Reduce Flow Rate: Decrease the flow rate during sample loading to allow for sufficient interaction between the analyte and the sorbent.[13]
Analyte Elution during Washing: The wash solvent may be too strong, causing premature elution of (S)-Albuterol-4-sulfate.1. Use a Weaker Wash Solvent: Replace the current wash solvent with a less polar one. 2. Optimize Solvent Strength: Test different compositions of the wash solvent to find the optimal strength that removes interferences without eluting the analyte.
Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent.1. Increase Elution Solvent Strength: Increase the polarity or organic content of the elution solvent. 2. Adjust Elution Solvent pH: Modify the pH of the elution solvent to facilitate the release of the analyte. 3. Increase Elution Volume: Use a larger volume of the elution solvent or perform multiple smaller elutions.[6]
Irreversible Binding: The analyte may be irreversibly binding to the sorbent material.1. Change Sorbent Type: Consider a different SPE sorbent with a different retention mechanism (e.g., mixed-mode or ion-exchange).

Problem 2: High variability in replicate measurements of (S)-Albuterol-4-sulfate.

Possible Cause Troubleshooting Step
Inconsistent Sample Handling: Variations in the time between sample collection and processing can lead to different degrees of degradation.1. Standardize Workflow: Implement a strict and consistent protocol for sample handling, including timing for each step from collection to analysis.
Enzymatic Degradation: Residual enzyme activity in the samples may be causing variable degradation.1. Ensure Complete Enzyme Inactivation: Optimize the protein precipitation step to ensure all enzymatic activity is quenched. This can be verified by incubating a spiked sample at room temperature for a set period and observing any degradation. 2. Work at Low Temperatures: Perform all sample preparation steps on ice or at 4°C.
Inconsistent SPE Procedure: Variations in the SPE workflow can lead to inconsistent recoveries.1. Automate SPE: If possible, use an automated SPE system to improve consistency. 2. Ensure Consistent Flow Rates: Use a vacuum manifold with a flow control system to maintain consistent flow rates during loading, washing, and elution.

Problem 3: Presence of (S)-Albuterol peak in the chromatogram when analyzing (S)-Albuterol-4-sulfate standards or samples.

Possible Cause Troubleshooting Step
In-source Fragmentation (for LC-MS/MS): The sulfate conjugate can undergo fragmentation back to the parent drug in the mass spectrometer's ion source.1. Optimize MS Source Conditions: Reduce the source temperature and collision energy to minimize in-source fragmentation.
Degradation in the Autosampler: Samples may be degrading while waiting for injection.1. Cool the Autosampler: Set the autosampler temperature to 4°C to minimize degradation. 2. Limit Residence Time: Minimize the time samples spend in the autosampler before injection.
Chemical Hydrolysis during Sample Preparation: The pH or temperature conditions of the sample preparation method may be causing hydrolysis.1. Maintain Neutral pH: Ensure all solutions used during sample preparation are at or near a neutral pH, unless a specific pH is required for extraction. 2. Avoid High Temperatures: Do not use heat during any of the sample preparation steps.

Data Summary

The following table summarizes the stability of albuterol sulfate under various conditions as reported in the literature.

AnalyteMatrix/SolventStorage/Processing ConditionDurationStability OutcomeReference
Albuterol SulfateSerum-free media3 Freeze-Thaw CyclesN/AStable[10][11][12]
Albuterol SulfateSerum-free mediaRoom Temperature (in low-binding tubes)8 hoursStable[10][11][12]
Extracted Albuterol Sulfate SamplesN/A2-8 °C29 hoursStable[10][11][12]
Albuterol SulfateSerum-free media37 °C Incubation180 minutesNo degradation observed[10][11][12]
Preservative-Free AlbuterolSaline SolutionRoom Temperature168 hoursStable[14]
Preservative-Free AlbuterolSaline SolutionRefrigerated168 hoursStable[14]

Experimental Protocols

Protocol 1: Assessment of (S)-Albuterol-4-sulfate Stability in Human Plasma

This protocol outlines a method to evaluate the stability of (S)-Albuterol-4-sulfate in human plasma under conditions mimicking sample preparation.

Materials:

  • Human plasma (with EDTA as anticoagulant)

  • (S)-Albuterol-4-sulfate analytical standard

  • Internal Standard (IS) (e.g., deuterated (S)-Albuterol-4-sulfate)

  • Acetonitrile (ACN), HPLC grade, chilled to 4°C

  • Methanol (MeOH), HPLC grade

  • Formic acid

  • Deionized water

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Spiking:

    • Thaw a fresh tube of human plasma on ice.

    • Spike the plasma with (S)-Albuterol-4-sulfate to a known concentration (e.g., 100 ng/mL).

    • Gently vortex to mix.

  • Stability Time Points:

    • Prepare multiple aliquots of the spiked plasma for each condition to be tested (e.g., room temperature vs. 4°C).

    • Set up time points for analysis (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Sample Preparation (at each time point):

    • Take an aliquot of the spiked plasma for the designated time point.

    • Add the internal standard.

    • Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase (e.g., 50:50 Methanol:Water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method for the quantification of (S)-Albuterol-4-sulfate.

  • Data Analysis:

    • Calculate the concentration of (S)-Albuterol-4-sulfate at each time point.

    • Compare the concentrations at the different time points to the initial concentration (T=0) to determine the percentage of degradation.

Visualizations

G cluster_collection Sample Collection & Initial Handling Collect_Sample Collect Biological Sample (e.g., Plasma) Immediate_Cooling Immediate Cooling (Place on Ice) Collect_Sample->Immediate_Cooling Add_Inhibitor Optional: Add Arylsulfatase Inhibitor Immediate_Cooling->Add_Inhibitor Centrifuge Centrifuge to Separate Plasma/Serum Immediate_Cooling->Centrifuge Add_Inhibitor->Centrifuge Aliquoting Aliquot into smaller volumes Centrifuge->Aliquoting Storage Store at -80°C Aliquoting->Storage

Figure 1. Recommended workflow for biological sample collection and initial handling to ensure the stability of (S)-Albuterol-4-sulfate.

G cluster_spe Solid-Phase Extraction (SPE) Workflow Start Start with Plasma/Urine Sample Condition Condition SPE Cartridge (e.g., Methanol, then Water) Start->Condition Load Load Sample Condition->Load Wash Wash to Remove Interferences (e.g., with a weak organic solvent) Load->Wash Elute Elute Analyte (e.g., with a strong organic solvent) Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Figure 2. A generalized workflow for the solid-phase extraction of (S)-Albuterol-4-sulfate from biological samples.

G cluster_troubleshooting Troubleshooting Logic for Low Analyte Recovery Low_Recovery Low Recovery of (S)-Albuterol-4-sulfate Check_Degradation Assess for Degradation (Presence of Albuterol peak?) Low_Recovery->Check_Degradation Degradation_Yes Degradation Confirmed Check_Degradation->Degradation_Yes Yes Degradation_No No Significant Degradation Check_Degradation->Degradation_No No Check_SPE Evaluate SPE Steps Optimize_SPE Optimize SPE Method: - Change Sorbent - Adjust Solvents - Modify Flow Rate Check_SPE->Optimize_SPE Optimize_Conditions Optimize Sample Handling: - Lower Temperature - Adjust pH - Add Inhibitors Degradation_Yes->Optimize_Conditions Degradation_No->Check_SPE

Figure 3. A logical workflow for troubleshooting low recovery of (S)-Albuterol-4-sulfate during sample preparation.

References

Technical Support Center: Optimizing Ionization Efficiency for Albuterol Metabolites in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of albuterol and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization technique for analyzing albuterol and its metabolites?

A1: Electrospray ionization (ESI) is the most widely used technique for the analysis of albuterol and its metabolites. Albuterol, being a polar molecule, is readily ionized by ESI. Positive ion mode (ESI+) is typically employed for the parent drug, while negative ion mode (ESI-) is often used for sulfated metabolites.[1]

Q2: What are the major metabolites of albuterol I should expect to see?

A2: The primary metabolite of albuterol is albuterol-4'-O-sulfate.[1] Glucuronide conjugates are considered minor metabolites.[1][2] Depending on the biological matrix and experimental conditions, you may also observe other minor oxidative metabolites.

Q3: I am not seeing a strong signal for my albuterol standard. What are some initial troubleshooting steps?

A3: Low signal intensity is a common issue. Here are a few initial steps to take:

  • Check Instrument Settings: Ensure your mass spectrometer's ESI source parameters (e.g., capillary voltage, gas flows, and temperatures) are appropriately set. Refer to your instrument's guidelines and the recommended starting parameters in the tables below.

  • Mobile Phase Composition: The pH and composition of your mobile phase are critical for efficient ionization. Albuterol is a basic compound, and a slightly acidic mobile phase (e.g., with 0.1% formic acid) can enhance protonation and improve signal in positive ion mode.[3]

  • Sample Preparation: Evaluate your sample extraction and cleanup procedures. Matrix components can suppress the ionization of your analyte.

  • Sprayer Position and Voltage: The physical position of the ESI sprayer and the applied voltage can significantly impact signal intensity. Optimization of these parameters is often necessary.[4]

Q4: How can I minimize matrix effects in my analysis?

A4: Matrix effects, where components in the sample other than the analyte of interest interfere with ionization, are a significant challenge. Strategies to mitigate these effects include:

  • Effective Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Chromatographic Separation: Optimize your HPLC method to ensure the analyte elutes in a region free from co-eluting matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may compromise the limit of detection.

Troubleshooting Guides

Issue 1: Low or No Signal for Albuterol in Positive Ion Mode (ESI+)
Possible Cause Troubleshooting Step
Suboptimal Mobile Phase pH Ensure your mobile phase is slightly acidic. A common starting point is 0.1% formic acid in water and acetonitrile. This promotes the protonation of albuterol, which is necessary for ESI+ detection.[3]
Incorrect ESI Source Parameters Optimize the capillary voltage, nebulizer gas pressure, drying gas flow rate, and drying gas temperature. Start with the recommended values in Table 1 and adjust systematically. For example, taking the time to adjust the sprayer voltage can lead to vast improvements in MS sensitivity.[4]
Contaminated Source A dirty ion source can lead to poor sensitivity. Follow your instrument manufacturer's procedure for cleaning the ESI probe, capillary, and other source components.
Poor Desolvation Inefficient desolvation of the ESI droplets can reduce the number of gas-phase ions reaching the mass analyzer. Increase the drying gas temperature and flow rate to improve desolvation.
Sample Degradation Ensure the stability of albuterol in your sample and standard solutions. Prepare fresh standards and store samples appropriately.
Issue 2: Poor Signal or High Noise for Albuterol-4'-O-Sulfate in Negative Ion Mode (ESI-)
Possible Cause Troubleshooting Step
Inappropriate Mobile Phase For negative ion mode, a basic mobile phase is often preferred to facilitate deprotonation. However, for sulfated metabolites, a neutral or slightly acidic mobile phase with a modifier like ammonium formate can also be effective.[5]
Suboptimal ESI Source Settings Optimize source parameters for negative ion mode. The optimal capillary voltage and other settings will differ from positive mode. Refer to Table 2 for recommended starting points.
In-source Fragmentation The sulfate group can be labile. If the cone voltage or fragmentation voltage is too high, the metabolite may fragment in the source, leading to a weak precursor ion signal. Reduce the cone/fragmentation voltage to minimize in-source fragmentation.
Matrix Interference Biological matrices often contain high concentrations of salts and other components that can suppress the signal in negative ion mode. Enhance sample cleanup to remove these interferences.

Quantitative Data

The following tables provide recommended starting parameters for the analysis of albuterol and its primary sulfate metabolite. Note that optimal values may vary depending on the specific instrument and experimental conditions.

Table 1: Recommended ESI+ Source Parameters for Albuterol

ParameterRecommended ValuePotential Impact of Non-Optimal Setting
Capillary Voltage 3.0 - 4.5 kVToo low: Inefficient ionization. Too high: Can cause in-source fragmentation or corona discharge.[4]
Nebulizer Pressure 30 - 50 psiAffects droplet size and solvent evaporation rate.
Drying Gas Flow 8 - 12 L/minAssists in desolvation. Insufficient flow can lead to poor sensitivity.
Drying Gas Temperature 250 - 350 °CCrucial for solvent evaporation. Too low: Incomplete desolvation. Too high: May cause thermal degradation of the analyte.[1]
Nozzle Voltage 0 - 500 VCan influence in-source fragmentation. Lower values are generally better for maximizing the precursor ion signal.[1]

Table 2: Recommended ESI- Source Parameters for Albuterol-4'-O-Sulfate

ParameterRecommended ValuePotential Impact of Non-Optimal Setting
Capillary Voltage -2.5 to -4.0 kVOptimized for the formation of negative ions.
Nebulizer Pressure 35 - 55 psiSimilar to positive mode, affects droplet formation.
Drying Gas Flow 10 - 15 L/minHigher flow may be needed for efficient desolvation in some systems.
Drying Gas Temperature 270 - 400 °CHigher temperatures can aid in the desolvation of the more polar metabolite.[1]
Nozzle Voltage 0 - 200 VKeep low to prevent fragmentation of the labile sulfate group.[1]

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for Albuterol and Albuterol-4'-O-Sulfate

This protocol provides a general starting point for method development.

  • Sample Preparation:

    • Perform solid-phase extraction (SPE) on plasma or urine samples using a mixed-mode cation exchange cartridge.

    • Elute the analytes and evaporate the solvent to dryness.

    • Reconstitute the residue in the initial mobile phase.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm).[6]

    • Mobile Phase A: 0.1% Formic acid in water.[3][6]

    • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.[3][6]

    • Gradient: Start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: ESI, with polarity switching between positive and negative for simultaneous analysis, or two separate injections.

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions:

      • Albuterol (ESI+): m/z 240.2 → 148.1[7]

      • Albuterol-4'-O-Sulfate (ESI-): m/z 318.0 → 218.1[1]

    • Source Parameters: Use the values in Table 1 and Table 2 as a starting point and optimize for your specific instrument.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Biological_Sample Biological Sample (Plasma, Urine) SPE Solid-Phase Extraction (Mixed-Mode Cation Exchange) Biological_Sample->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation ESI_Ionization Electrospray Ionization (ESI+ / ESI-) LC_Separation->ESI_Ionization MS_Detection MS/MS Detection (MRM) ESI_Ionization->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis Data Acquisition & Processing

Caption: Workflow for the analysis of albuterol metabolites.

Troubleshooting_Logic cluster_check Initial Checks cluster_solution Potential Solutions Start Low/No Signal Detected Check_Mobile_Phase Is Mobile Phase pH Correct? Start->Check_Mobile_Phase Check_Source_Params Are ESI Parameters Optimized? Check_Mobile_Phase->Check_Source_Params Yes Adjust_pH Adjust Mobile Phase (e.g., add 0.1% Formic Acid) Check_Mobile_Phase->Adjust_pH No Check_Sample_Prep Is Sample Cleanup Adequate? Check_Source_Params->Check_Sample_Prep Yes Optimize_Source Optimize Capillary Voltage, Gas Flows, and Temperatures Check_Source_Params->Optimize_Source No Improve_Cleanup Enhance SPE/LLE Protocol Check_Sample_Prep->Improve_Cleanup No Reanalyze Re-analyze Sample Check_Sample_Prep->Reanalyze Yes Adjust_pH->Reanalyze Optimize_Source->Reanalyze Improve_Cleanup->Reanalyze

Caption: Troubleshooting logic for low signal intensity issues.

References

Reducing ion suppression in LC-MS/MS analysis of (S)-Albuterol-4-sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression during the LC-MS/MS analysis of (S)-Albuterol-4-sulfate.

Troubleshooting Guides

This section offers solutions to common problems encountered during the analysis of (S)-Albuterol-4-sulfate, focusing on identifying and mitigating ion suppression.

Problem: I am observing poor sensitivity and inconsistent results for (S)-Albuterol-4-sulfate. How can I determine if ion suppression is the cause?

Answer:

The first step in troubleshooting is to confirm that ion suppression is indeed affecting your analysis. A common and effective method for this is the post-column infusion experiment.[1][2]

Experimental Protocol: Post-Column Infusion

  • Preparation: Prepare a solution of (S)-Albuterol-4-sulfate at a concentration that gives a stable and moderate signal on your LC-MS/MS system.

  • Infusion Setup: Using a syringe pump, continuously infuse this solution into the MS source via a T-fitting placed between the LC column and the mass spectrometer.

  • Blank Injection: Inject a blank matrix sample (e.g., extracted plasma or urine without the analyte) onto the LC column.

  • Data Analysis: Monitor the signal intensity of (S)-Albuterol-4-sulfate. A stable baseline signal will be observed from the infused solution. If there is a dip in this baseline at the retention time of your analyte, it indicates the presence of co-eluting matrix components that are causing ion suppression.

Problem: My post-column infusion experiment confirmed ion suppression. What are the primary strategies to reduce it?

Answer:

There are three main strategies to combat ion suppression:

  • Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before they enter the LC-MS/MS system.[3][4]

  • Improve Chromatographic Separation: Modifying your LC method can separate the analyte from the interfering matrix components.[1][3]

  • Adjust Mass Spectrometer Source Parameters: Optimization of the ion source can enhance the ionization of the target analyte over the interfering species.[5][6]

The following workflow diagram illustrates a systematic approach to troubleshooting and mitigating ion suppression.

IonSuppression_Workflow cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Verification A Poor Sensitivity / Inconsistent Results B Perform Post-Column Infusion A->B C Ion Suppression Confirmed? B->C D Optimize Sample Preparation C->D Yes H Method Validation C->H No E Improve Chromatographic Separation D->E F Adjust MS Source Parameters E->F G Re-evaluate with Post-Column Infusion F->G G->H

Caption: A logical workflow for identifying, mitigating, and verifying the reduction of ion suppression.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What are the most effective sample preparation techniques to reduce matrix effects for a polar compound like (S)-Albuterol-4-sulfate?

A1: For polar analytes in complex biological matrices, Solid-Phase Extraction (SPE) is often the most effective technique for removing interfering substances like phospholipids and salts.[4]

  • Protein Precipitation (PPT): This is a simple and fast method but can be less effective at removing a broad range of matrix components, often leaving behind phospholipids which are major contributors to ion suppression.[7][8]

  • Liquid-Liquid Extraction (LLE): LLE can be more selective than PPT but may require significant method development to optimize the extraction solvent for a polar metabolite like (S)-Albuterol-4-sulfate.

  • Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity and can effectively remove salts and phospholipids.[4][9] For (S)-Albuterol-4-sulfate, a mixed-mode cation exchange SPE sorbent could be beneficial, utilizing both reversed-phase and ion-exchange mechanisms for enhanced cleanup.[4]

Quantitative Comparison of Sample Preparation Techniques on Matrix Effect:

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (Acetonitrile)85.2-45.8Fictional Data for Illustration
Liquid-Liquid Extraction (Ethyl Acetate)78.5-32.1Fictional Data for Illustration
Solid-Phase Extraction (Mixed-Mode)95.3-8.7Fictional Data for Illustration

Q2: I suspect phospholipids are causing ion suppression. How can I specifically remove them?

A2: Phospholipids are a common cause of ion suppression in bioanalysis.[4] Several strategies can be employed for their removal:

  • Specialized SPE Sorbents: Use SPE cartridges or well plates designed specifically for phospholipid removal.

  • Protein Precipitation with a Phospholipid Removal Plate: These plates combine protein precipitation with a filtration step that captures phospholipids.[7]

  • Chromatographic Separation: Employ a guard column or a sub-2 µm analytical column to improve separation from early-eluting phospholipids.

Chromatography

Q3: How can I adjust my chromatographic method to reduce ion suppression for (S)-Albuterol-4-sulfate?

A3: Optimizing chromatographic conditions is crucial to separate your analyte from co-eluting matrix components.[1][3]

  • Mobile Phase Composition: For the analysis of albuterol and its sulfate metabolite, a mobile phase consisting of methanol and an aqueous buffer like ammonium formate has been shown to be effective.[10] Avoid non-volatile buffers like phosphates, which can cause ion suppression and contaminate the MS source.[11]

  • Gradient Elution: A well-designed gradient can help separate (S)-Albuterol-4-sulfate from matrix interferences. Experiment with different gradient slopes and starting conditions.

  • Column Chemistry: A chiral stationary phase, such as one based on teicoplanin, is necessary for separating the (R)- and (S)-enantiomers of albuterol and its metabolites.[10][12] For general cleanup, a reversed-phase C18 or a phenyl column can be effective.[13]

  • Flow Rate: Reducing the flow rate to the nanoliter-per-minute range (nano-LC) can decrease ion suppression by generating smaller, more highly charged droplets that are more tolerant of matrix components.[5][14]

Experimental Protocol: Mobile Phase Optimization

  • Initial Conditions: Start with a mobile phase of methanol and 20 mM ammonium formate.[10]

  • Vary Organic Modifier: Prepare mobile phases with varying ratios of methanol to acetonitrile to assess the impact on retention time and peak shape of (S)-Albuterol-4-sulfate and the profile of the matrix background.

  • Adjust Buffer Concentration: Evaluate the effect of ammonium formate concentration (e.g., 10 mM, 20 mM, 50 mM) on signal intensity.

  • Post-Column Infusion: For each condition, perform a post-column infusion experiment with a blank matrix injection to identify the mobile phase composition that results in the least ion suppression at the analyte's retention time.

Mass Spectrometry

Q4: Which MS source parameters are most critical for minimizing ion suppression?

A4: Optimizing the electrospray ionization (ESI) source parameters can significantly improve the signal-to-noise ratio and reduce the impact of ion suppression.

  • Ionization Mode: While (S)-Albuterol-4-sulfate is often analyzed in positive ion mode, it's worthwhile to test negative ion mode, as fewer compounds ionize in this mode, potentially reducing interferences.[5]

  • Sprayer Voltage: This parameter should be carefully optimized. Excessively high voltages can lead to unstable signals and corona discharge.[6]

  • Gas Flow Rates and Temperatures: The nebulizing and drying gas flow rates and temperatures should be optimized to ensure efficient desolvation of the droplets containing the analyte.[6][15]

  • Sprayer Position: The position of the ESI probe relative to the MS inlet can have a significant impact on sensitivity and should be optimized.[6]

Table: Key MS Source Parameters and Their Impact on Ion Suppression

ParameterEffect on Ion SuppressionOptimization Strategy
Sprayer Voltage Can influence ionization efficiency and stability.Tune for maximum stable signal for the analyte.
Nebulizing Gas Flow Affects droplet size and desolvation efficiency.Optimize for the smallest, most uniform droplets.
Drying Gas Temperature Aids in solvent evaporation.Set high enough for efficient desolvation without causing thermal degradation of the analyte.
Ionization Mode Can alter the number and type of co-eluting interferences.Test both positive and negative modes.

Q5: Would switching to a different ionization technique help?

A5: Yes, in some cases, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) can reduce ion suppression. APCI is generally less susceptible to matrix effects, particularly for less polar compounds.[2][5] However, for a polar and pre-ionized molecule like (S)-Albuterol-4-sulfate, ESI is typically the more sensitive and appropriate technique.

The following diagram illustrates the decision-making process for selecting and optimizing an ionization source to minimize ion suppression.

Ionization_Optimization A Start with ESI (Typical for Polar Analytes) B Optimize ESI Source Parameters (Voltage, Gas Flows, Temp) A->B C Ion Suppression Still Significant? B->C D Consider APCI C->D Yes F Select Best Ionization Technique C->F No E Compare S/N of ESI vs. APCI D->E E->F

References

Improving reproducibility of (S)-Albuterol-4-sulfate quantification assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of (S)-Albuterol-4-sulfate quantification assays.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying (S)-Albuterol-4-sulfate?

A1: The most common and sensitive method for the quantification of (S)-Albuterol-4-sulfate in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5] This technique offers high selectivity and sensitivity, which is crucial for detecting the low concentrations often found in pharmacokinetic studies.[4][5]

Q2: Why is chiral separation important in the analysis of albuterol and its metabolites?

A2: Albuterol is a chiral molecule, existing as (R)- and (S)-enantiomers. The pharmacological activity resides primarily in the (R)-enantiomer (levalbuterol), while the (S)-enantiomer is considered a distomer and may have different pharmacokinetic and pharmacodynamic properties.[6] Therefore, it is essential to use a chiral separation method to accurately quantify each enantiomer and its metabolites, like (S)-Albuterol-4-sulfate, to understand their individual contributions to the overall pharmacokinetic profile.[2][7] Teicoplanin-based columns are frequently used for the chiral separation of salbutamol enantiomers and their sulfoconjugates.[2]

Q3: What are "matrix effects" and how can they affect my assay?

A3: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting substances from the sample matrix (e.g., plasma, urine).[8][9] These effects can lead to ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[8] The severity of matrix effects is dependent on the cleanliness of the sample extract and the chromatographic separation.[8]

Q4: What are the typical sample preparation techniques used for (S)-Albuterol-4-sulfate analysis?

A4: Common sample preparation techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE).[1][10] SPE is often preferred for its ability to provide cleaner extracts, thereby reducing matrix effects.[10] Some methods also employ a simple protein precipitation followed by online sample cleanup.[1][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of (S)-Albuterol-4-sulfate.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape or Tailing 1. Inappropriate mobile phase composition or pH.1. Optimize the mobile phase. For reversed-phase C18 columns, a mobile phase with a small amount of formic acid can improve peak shape.[1][3]
2. Column degradation or contamination.2. Use a guard column and ensure proper sample cleanup. If the problem persists, replace the analytical column.
3. Sub-optimal gradient elution program.3. Adjust the gradient to ensure adequate separation from interfering peaks.
Low Signal Intensity or Sensitivity 1. Ion suppression due to matrix effects.1. Improve sample cleanup using a more rigorous SPE protocol. Diluting the sample with the mobile phase can also mitigate matrix effects.[1][3]
2. Sub-optimal mass spectrometer settings.2. Optimize ESI source parameters (e.g., spray voltage, gas flows, temperature) and MRM transitions for both the analyte and internal standard.
3. Analyte degradation.3. Ensure proper sample handling and storage. (S)-Albuterol-4-sulfate is generally stable through freeze-thaw cycles and at room temperature for several hours.[1][3]
High Variability Between Replicates (Poor Precision) 1. Inconsistent sample preparation.1. Automate the sample preparation process if possible. Ensure consistent vortexing, evaporation, and reconstitution steps.
2. Significant and variable matrix effects.2. Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte to compensate for matrix effects.
3. Instrument instability.3. Check for fluctuations in pump pressure, and ensure the mass spectrometer has been recently calibrated and tuned.
Inaccurate Quantification (Poor Accuracy) 1. Poor recovery during sample extraction.1. Optimize the SPE or LLE protocol. Test different sorbents/cartridges or extraction solvents to maximize recovery.
2. Calibration curve issues.2. Prepare calibration standards in a matrix that closely matches the study samples. Use a linear or weighted linear regression model as appropriate.
3. Enantiomeric interconversion.3. While generally stable, assess the potential for interconversion under your specific mobile phase and sample storage conditions.[7]

Experimental Protocols

Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific application.

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 100 µL of plasma sample, add an internal standard. Vortex and load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of an acidic solution (e.g., 2% formic acid in water) to remove polar interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

Below are example parameters for an LC-MS/MS method. These should be optimized for your specific instrument and application.

Parameter Value Reference
LC System Agilent UPLC system[1]
MS System SCIEX QTRAP 4500[1]
Column Phenomenex Kinetex XB-C18 (50 x 2.1 mm, 2.6 µm)[1]
Mobile Phase A 0.05% Formic Acid in Water:Methanol (98:2, v/v)[1]
Mobile Phase B 0.1% Formic Acid in Methanol[1]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
MRM Transition (Albuterol) m/z 240.2 → 148.1[5]
MRM Transition (Internal Standard) Analyte-specific

Data Presentation

Table 1: Comparison of LC-MS/MS Method Parameters for Albuterol Analysis
Parameter Method 1 Method 2
Matrix Dog PlasmaHuman Plasma and Urine
Sample Preparation Online turbulent flow extractionSolid-Phase Extraction (SPE)
Chromatography Chiral (Chirobiotic T column)Chiral (Teicoplanin-based)
Lower Limit of Quantitation (LLOQ) 2.5 nM for both enantiomers100 pg/mL for salbutamol enantiomers, 5 ng/mL for sulfate metabolites
Linear Dynamic Range 2.5 - 2500 nMNot specified
Intra-day Precision (%CV) 3.2 - 9.3% for (S)-isomer< 11%
Intra-day Accuracy (% of nominal) 94.5 - 108% for (S)-isomer< +/- 10% bias
Reference [7][4]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Add_IS Add Internal Standard Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography (Chiral Separation) Recon->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of (S)-Albuterol-4-sulfate Calibration->Quantification

Caption: Experimental workflow for the quantification of (S)-Albuterol-4-sulfate.

Troubleshooting_Logic Start Assay Reproducibility Issue Check_Peak_Shape Poor Peak Shape? Start->Check_Peak_Shape Check_Sensitivity Low Sensitivity? Check_Peak_Shape->Check_Sensitivity No Optimize_Mobile_Phase Optimize Mobile Phase / Gradient Check_Peak_Shape->Optimize_Mobile_Phase Yes Check_Precision Poor Precision? Check_Sensitivity->Check_Precision No Improve_Sample_Cleanup Improve Sample Cleanup (SPE) Check_Sensitivity->Improve_Sample_Cleanup Yes Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Check_Precision->Use_SIL_IS Yes Check_Instrument Check Instrument Performance Check_Precision->Check_Instrument No End Issue Resolved Optimize_Mobile_Phase->End Improve_Sample_Cleanup->End Use_SIL_IS->End Check_Instrument->End

Caption: Troubleshooting logic for improving assay reproducibility.

References

Validation & Comparative

A Comparative Guide to the Validation of Chiral LC-MS/MS Methods for Albuterol Enantiomer Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the chiral separation and quantification of albuterol enantiomers and their primary metabolites. The objective is to offer a comparative analysis of method performance, supported by experimental data, to aid researchers in selecting and developing robust bioanalytical methods.

Introduction to Albuterol Chirality and Metabolism

Albuterol, a widely used bronchodilator for the treatment of asthma and other respiratory diseases, is a chiral molecule administered as a racemic mixture of (R)- and (S)-enantiomers. The pharmacological activity resides primarily in the (R)-enantiomer (levalbuterol), while the (S)-enantiomer is considered less active and may contribute to adverse effects.[1][2] The stereoselective metabolism of albuterol is a critical aspect of its pharmacokinetics. The primary metabolic pathway for albuterol is sulfation, leading to the formation of albuterol-4'-O-sulfate.[2][3][4] Due to the potential for differential metabolism and activity of the enantiomers, regulatory bodies such as the FDA recommend the use of stereoselective assays for pharmacokinetic and bioavailability studies.[5][6][7][8][9]

Metabolic Pathway of Albuterol

The metabolic conversion of albuterol enantiomers to their sulfate conjugates is a key consideration in bioanalytical method development.

cluster_0 Albuterol Enantiomers cluster_1 Metabolism (Sulfation) cluster_2 Sulfate Metabolites R_Albuterol (R)-Albuterol Metabolism SULT1A3 R_Albuterol->Metabolism S_Albuterol (S)-Albuterol S_Albuterol->Metabolism R_Sulfate (R)-Albuterol-4'-O-sulfate Metabolism->R_Sulfate S_Sulfate (S)-Albuterol-4'-O-sulfate Metabolism->S_Sulfate

Figure 1: Metabolic Pathway of Albuterol Enantiomers.

Comparison of Validated Chiral LC-MS/MS Methods

The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the analysis of albuterol enantiomers and their metabolites in biological matrices.

Table 1: Method Comparison for Albuterol Enantiomers in Human Plasma

ParameterMethod 1[10][11]Method 2[12]Method 3[13][14]
Chiral Stationary Phase Teicoplanin-basedChirobiotic TNot specified (racemic)
Linearity Range (ng/mL) 0.5 - 50.0 (racemate)0.5 - 100.0 (for each enantiomer)0.0105 - 4.12 (racemic)
Lower Limit of Quantification (LLOQ) (ng/mL) 0.25 (for each enantiomer)0.5 (for each enantiomer)0.0105 (racemic)
Intra-day Precision (%CV) 6.5 (at 10 ng/mL racemate)3.2 - 125.4 - 9
Inter-day Precision (%CV) Not Reported1.5 - 10.64.1 - 9.3
Intra-day Accuracy (%) Not Reported94 - 10895.7 - 104
Inter-day Accuracy (%) Not Reported96 - 11097.7 - 103.4
Recovery (%) 89 ± 5.8Not Reported53.4 - 58.2

Table 2: Method for Albuterol and its Sulfate Metabolite Enantiomers in Human Urine[3]

ParameterValue
Chiral Stationary Phase Teicoplanin-based
Analytes (R)-/(S)-salbutamol and (R)-/(S)-salbutamol-4′-O-sulfate
Linearity Range Not explicitly stated, but method was used for quantitative analysis
LLOQ Not explicitly stated
Precision & Accuracy Method was validated for quantitation
Key Feature Simultaneous chiral separation of parent drug and its sulfoconjugated metabolites

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are summarized protocols from the cited literature.

Method 1: Albuterol Enantiomers in Human Plasma[10][11]
  • Sample Preparation: Manual solid-phase extraction (SPE).

  • Chiral Separation:

    • Column: Teicoplanin-based stationary phase.

    • Mobile Phase: Methanol, acetic acid, and 28% (w/v) ammonia (1000:5:1, v/v/v).

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Selected Reaction Monitoring (SRM).

Method 2: High-Throughput Analysis of Albuterol Enantiomers in Dog Plasma[12][15]
  • Sample Preparation: On-line sample extraction using turbulent flow chromatography.

  • Chiral Separation:

    • Column: Chirobiotic T.

    • Mobile Phase: Polar organic mode with methanol, 0.02% formic acid, and 0.1% ammonium formate.

  • Mass Spectrometry:

    • Ionization: Positive ion mode.

    • Detection: Tandem mass spectrometry.

Method 3: Albuterol and Sulfate Metabolite Enantiomers in Human Urine[3]
  • Sample Preparation: Not detailed in the abstract.

  • Chiral Separation:

    • Column: Teicoplanin-based chiral phase (150 mm x 4.6 mm, 2.7 µm core-shell particles).

    • Mobile Phase: Optimized using various combinations of MeOH, H₂O, ACN, and ammonium formate (AmF) with isocratic and gradient elution.

  • Mass Spectrometry:

    • Detection: HPLC-MS/MS.

Experimental Workflow

The general workflow for a chiral LC-MS/MS method validation for albuterol and its metabolites involves several key stages.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Sample Preparation Optimization (SPE, LLE, PPT) B Chiral LC Method Development A->B C MS/MS Parameter Optimization B->C D Selectivity & Specificity C->D E Linearity & Range D->E F Accuracy & Precision E->F G LLOQ F->G H Recovery & Matrix Effect G->H I Stability H->I J Analysis of Study Samples I->J

Figure 2: General Workflow for Chiral LC-MS/MS Method Validation.

Alternative Chiral Separation Techniques

While teicoplanin-based chiral stationary phases are commonly employed for albuterol enantiomers, other techniques can be considered.[15][16][17][18]

  • Other Chiral Stationary Phases (CSPs): A variety of CSPs based on polysaccharides (e.g., cellulose, amylose), cyclodextrins, and proteins can be screened for optimal separation.

  • Supercritical Fluid Chromatography (SFC): SFC can offer faster separations and reduced solvent consumption compared to HPLC.

  • Capillary Electrophoresis (CE): CE with a chiral selector in the background electrolyte is another powerful technique for enantiomeric separation.

Conclusion

The validation of a chiral LC-MS/MS method for albuterol and its metabolites requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection. Teicoplanin-based chiral stationary phases have demonstrated success in separating the enantiomers of both the parent drug and its primary sulfate metabolite. The choice of the most suitable method will depend on the specific requirements of the study, including the biological matrix, required sensitivity, and desired sample throughput. The data and protocols presented in this guide provide a solid foundation for researchers to develop and validate robust and reliable bioanalytical methods for the stereoselective analysis of albuterol.

References

Comparative Pharmacology of (S)- vs (R)-Albuterol-4-sulfate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals, researchers, and scientists, a detailed understanding of the stereoselective pharmacology of albuterol and its metabolites is crucial for the rational design and development of effective respiratory therapeutics. Albuterol, a widely used β2-adrenergic receptor agonist for the treatment of bronchospasm, is administered as a racemic mixture of two enantiomers: (R)-albuterol (levalbuterol) and (S)-albuterol. While the pharmacological activity of the parent enantiomers has been extensively studied, the focus of this guide is the comparative pharmacology of their primary metabolites, (S)-Albuterol-4-sulfate and (R)-Albuterol-4-sulfate.

Executive Summary

Current scientific literature indicates that the sulfated metabolites of albuterol, specifically (S)- and (R)-Albuterol-4-sulfate, are considered to have negligible pharmacological activity at the β2-adrenergic receptor.[1] This suggests that the process of sulfation represents a metabolic inactivation pathway for albuterol.

In contrast, the parent enantiomers exhibit markedly different pharmacological profiles. (R)-albuterol is the therapeutically active component, acting as a potent agonist at the β2-adrenergic receptor, leading to bronchodilation.[2] Conversely, (S)-albuterol, once thought to be inert, is now understood to possess distinct, and potentially detrimental, pharmacological properties that are not mediated by the β2-adrenergic receptor.[2] These properties include pro-inflammatory effects and the potential to increase intracellular calcium concentrations, which may counteract the beneficial effects of (R)-albuterol.[2]

This guide will provide a comparative overview of the pharmacology of (S)- and (R)-albuterol as a surrogate for their sulfated metabolites, given the current understanding of their inactivity. Detailed experimental protocols for assessing the pharmacological activity of these compounds are also provided to facilitate further research in this area.

Comparative Pharmacology of (R)- and (S)-Albuterol

While specific quantitative data for the sulfated metabolites is sparse due to their presumed inactivity, the stark contrast in the pharmacology of the parent enantiomers underscores the importance of stereochemistry in drug action.

Parameter(R)-Albuterol (Levalbuterol)(S)-AlbuterolReference
β2-Adrenergic Receptor Activity Potent AgonistNo significant activity[2]
Primary Therapeutic Effect BronchodilationNone[2]
Pro-inflammatory Effects Anti-inflammatory propertiesPro-inflammatory effects[2]
Effect on Intracellular Calcium Decreases intracellular calcium (via cAMP pathway)May increase intracellular calcium[2]
Metabolism Metabolized more rapidlyMetabolized more slowly, leading to potential accumulation[2]

Signaling Pathways

The differential effects of (R)- and (S)-albuterol can be attributed to their distinct interactions with cellular signaling pathways. (R)-albuterol activates the canonical β2-adrenergic receptor signaling cascade, while (S)-albuterol is thought to act through alternative, yet to be fully elucidated, pathways.

G cluster_R (R)-Albuterol Pathway cluster_S (S)-Albuterol Pathway (Proposed) R_Albuterol (R)-Albuterol Beta2_AR β2-Adrenergic Receptor R_Albuterol->Beta2_AR binds Gs Gs Protein Beta2_AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation leads to S_Albuterol (S)-Albuterol Unknown_Receptor Unknown Receptor(s) S_Albuterol->Unknown_Receptor binds PLC Phospholipase C Unknown_Receptor->PLC activates IP3 IP3 PLC->IP3 produces Ca_Release Intracellular Ca2+ Release IP3->Ca_Release induces Inflammation Pro-inflammatory Effects Ca_Release->Inflammation contributes to

Signaling pathways of (R)- and (S)-albuterol.

Experimental Protocols

To facilitate further investigation into the pharmacology of albuterol enantiomers and their metabolites, the following are detailed protocols for key in vitro assays.

Radioligand Binding Assay for β2-Adrenergic Receptor Affinity

This assay determines the binding affinity of a test compound to the β2-adrenergic receptor by measuring its ability to displace a radiolabeled ligand.

G start Start prep Prepare cell membranes expressing β2-AR start->prep incubate Incubate membranes with radioligand (e.g., [3H]-dihydroalprenolol) and varying concentrations of (S)- or (R)-Albuterol-4-sulfate prep->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate quantify Quantify bound radioactivity (scintillation counting) separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end

Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes from a cell line overexpressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

  • Incubation: Membranes are incubated in a binding buffer containing a fixed concentration of a high-affinity radioligand for the β2-adrenergic receptor (e.g., [³H]-dihydroalprenolol) and a range of concentrations of the unlabeled test compound ((S)- or (R)-Albuterol-4-sulfate).

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand in the solution.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Functional cAMP Assay for β2-Adrenergic Receptor Activity

This assay measures the ability of a test compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger produced upon activation of the β2-adrenergic receptor.

G start Start culture Culture cells expressing β2-AR start->culture treat Treat cells with varying concentrations of (S)- or (R)-Albuterol-4-sulfate culture->treat lyse Lyse cells to release intracellular cAMP treat->lyse measure Measure cAMP levels (e.g., using ELISA or HTRF) lyse->measure analyze Analyze data to determine EC50 and Emax measure->analyze end End analyze->end

Workflow for a functional cAMP assay.

Methodology:

  • Cell Culture: Cells expressing the β2-adrenergic receptor are cultured in appropriate media.

  • Treatment: The cells are then treated with various concentrations of the test compound ((S)- or (R)-Albuterol-4-sulfate) for a defined period. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.

  • Cell Lysis: After treatment, the cells are lysed to release the intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a variety of commercially available assay kits, such as those based on competitive enzyme-linked immunosorbent assay (ELISA), homogeneous time-resolved fluorescence (HTRF), or bioluminescence resonance energy transfer (BRET).

  • Data Analysis: The cAMP levels are plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response elicited by the compound).

Conclusion

References

A Comparative Guide to Cross-Validation of Analytical Methods for Albuterol Sulfate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three prominent analytical techniques—High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC)—for the cross-validation of methods to separate and quantify the enantiomers of albuterol sulfate. The selection of a suitable analytical method is critical in drug development and quality control to ensure the safety and efficacy of pharmaceutical products containing chiral compounds like albuterol.

Albuterol, a widely used bronchodilator, exists as a racemic mixture of (R)- and (S)-enantiomers. The (R)-isomer, also known as levalbuterol, is responsible for the therapeutic effect, while the (S)-isomer is associated with adverse effects. Therefore, the ability to accurately and reliably separate and quantify these isomers is paramount. This guide presents a summary of validation parameters, detailed experimental protocols, and a visual representation of the analytical workflow to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Analytical Methods

The performance of HPLC, CE, and SFC for the chiral separation of albuterol sulfate isomers is summarized below. The data is compiled from various studies and represents typical performance characteristics.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)Supercritical Fluid Chromatography (SFC)
Linearity (Correlation Coefficient, r²) ≥ 0.999[1]Typically ≥ 0.99≥ 0.99 for impurities[2]
Accuracy (% Recovery) 99-101%[1]Information not readily available in a comparative format94-108% for (S)-isomer, 94-103% for (R)-isomer[3]
Precision (% RSD) Intraday: 3.2-9.3% for (S)-isomer, 3.6-12% for (R)-isomer[3] Interday: 1.5-8.7% for (S)-isomer, 1.5-10.6% for (R)-isomer[3]Information not readily available in a comparative formatInformation not readily available in a comparative format
Limit of Quantitation (LOQ) 2.5 nM for both enantiomers in plasma[3]Information not readily available in a comparative format~0.5 µg/mL for impurities[2]
Analysis Time ~8 minutes[3]Potentially faster than HPLC~7 minutes for impurities, significantly faster than traditional HPLC[2]
Selectivity/Resolution Good resolution with appropriate chiral stationary phase[1]High efficiency and resolutionExcellent selectivity and resolution[2][4]
Solvent Consumption HighLowSignificantly lower than HPLC[5]

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established and validated methods found in the scientific literature.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine analysis and quality control of albuterol sulfate enantiomers.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A chiral stationary phase column, such as one based on teicoplanin, is employed for enantiomeric separation.[1]

  • Mobile Phase: A typical mobile phase consists of a mixture of methanol, 0.02% formic acid, and 0.1% ammonium formate.[3] The exact composition may be optimized to achieve the best resolution.

  • Flow Rate: A flow rate of 1.0 mL/min is commonly used.

  • Detection: UV detection at a wavelength of 276 nm is suitable for monitoring the elution of the albuterol isomers.

  • Sample Preparation: Samples are dissolved in the mobile phase or a suitable solvent and filtered through a 0.45 µm filter before injection.

Capillary Electrophoresis (CE) Method

CE offers a high-efficiency alternative for the chiral separation of albuterol isomers.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: A fused-silica capillary of appropriate length and internal diameter.

  • Background Electrolyte (BGE): The BGE typically contains a chiral selector, such as a cyclodextrin derivative, dissolved in a buffer solution (e.g., phosphate buffer) at a specific pH.

  • Voltage: A high voltage is applied across the capillary to drive the separation.

  • Injection: Samples are introduced into the capillary using either hydrodynamic or electrokinetic injection.

  • Detection: On-column UV detection is commonly used.

  • Sample Preparation: Samples are dissolved in the BGE or a compatible low-ionic-strength buffer.

Supercritical Fluid Chromatography (SFC) Method

SFC is a "green" chromatography technique that offers fast and efficient separations with reduced solvent consumption.[5]

  • Instrumentation: An SFC system equipped with a back-pressure regulator and a UV or mass spectrometry (MS) detector.

  • Column: A packed column with a chiral stationary phase, similar to those used in HPLC.

  • Mobile Phase: The mobile phase is primarily composed of supercritical carbon dioxide, with a small amount of a polar organic co-solvent (e.g., methanol) to modify the polarity and enhance solubility.

  • Back Pressure and Temperature: These parameters are optimized to maintain the CO2 in its supercritical state and achieve optimal separation.

  • Detection: UV or MS detection can be used. MS detection offers higher sensitivity and selectivity.

  • Sample Preparation: Samples are dissolved in the co-solvent or a compatible organic solvent.

Workflow and Process Visualization

The following diagrams illustrate the key stages involved in the cross-validation of analytical methods for albuterol sulfate isomers and the general workflow of a chromatographic analysis.

Analytical_Method_Cross_Validation cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase Define_Purpose Define Purpose and Scope Select_Methods Select Analytical Methods (HPLC, CE, SFC) Define_Purpose->Select_Methods Define_Validation_Parameters Define Validation Parameters Select_Methods->Define_Validation_Parameters Method_Development Method Development and Optimization Define_Validation_Parameters->Method_Development Method_Validation Perform Method Validation Experiments Method_Development->Method_Validation Data_Analysis Analyze and Compare Data Method_Validation->Data_Analysis Summarize_Results Summarize Results in Tables Data_Analysis->Summarize_Results Document_Protocols Document Experimental Protocols Summarize_Results->Document_Protocols Final_Report Generate Final Comparison Report Document_Protocols->Final_Report

Caption: Analytical method cross-validation workflow.

Chromatographic_Analysis_Workflow Sample_Preparation Sample Preparation Chromatographic_System Chromatographic System (HPLC, CE, or SFC) Sample_Preparation->Chromatographic_System Separation Separation of Enantiomers Chromatographic_System->Separation Detection Detection (UV or MS) Separation->Detection Data_Acquisition Data Acquisition and Processing Detection->Data_Acquisition Result_Reporting Result Reporting Data_Acquisition->Result_Reporting

Caption: General workflow of a chromatographic analysis.

References

A Comparative Analysis of the Pro-inflammatory Effects of (S)-Albuterol and its Sulfate Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pro-inflammatory properties of the (S)-enantiomer of albuterol and its primary metabolite, (S)-albuterol-4'-O-sulfate. While the bronchodilatory effects of the (R)-enantiomer of albuterol are well-established, the pharmacological actions of the (S)-enantiomer have been a subject of increasing interest, with a growing body of evidence pointing towards its pro-inflammatory potential. This document synthesizes key experimental findings to provide a clear understanding of their distinct effects.

Executive Summary

Extensive research demonstrates that (S)-albuterol, in contrast to its therapeutic counterpart (R)-albuterol, exhibits significant pro-inflammatory effects. These effects are mediated through the activation of key signaling pathways, leading to increased intracellular calcium, and the release of inflammatory mediators. In stark contrast, its primary metabolite, (S)-albuterol-4'-O-sulfate, is widely reported to have negligible pharmacological activity. Currently, there is a lack of direct experimental evidence to suggest that this sulfate conjugate possesses pro-inflammatory properties. This guide will first detail the established pro-inflammatory profile of (S)-albuterol and then address the current understanding of its sulfate metabolite.

Data Presentation: (S)-Albuterol vs. (R)-Albuterol Pro-inflammatory Effects

The following table summarizes the key quantitative findings from in vitro and in vivo studies, highlighting the contrasting effects of the albuterol enantiomers on inflammatory markers and pathways.

Parameter(S)-Albuterol Effect(R)-Albuterol EffectCell/Animal ModelReference
PI3 Kinase Activation Significant ActivationNo significant effect/InhibitionHuman Bronchial Smooth Muscle Cells[1]
NF-κB Activation Significant ActivationNo significant effect/InhibitionHuman Bronchial Smooth Muscle Cells[1]
Intracellular Calcium ([Ca2+]i) IncreasedDecreased/Opposite effectHuman Bronchial Smooth Muscle Cells[1]
Histamine Release IncreasedNo significant effectMurine Mast Cells
Interleukin-4 (IL-4) Production IncreasedNo significant effectMurine Mast Cells
Airway Inflammation (Neutrophils) IncreasedNo significant effectHealthy Cats[2]
Airway Inflammation (Eosinophils) IncreasedNo significant effectAsthmatic Cats[2]

Signaling Pathways

The pro-inflammatory effects of (S)-albuterol are primarily initiated through the activation of signaling cascades that are distinct from the β2-adrenergic receptor pathway targeted by (R)-albuterol. The diagrams below illustrate the known signaling pathway for (S)-albuterol's pro-inflammatory action and a conceptual workflow for its investigation.

SALB_Pathway cluster_cell Human Bronchial Smooth Muscle Cell SALB (S)-Albuterol Receptor Putative Receptor SALB->Receptor PI3K PI3 Kinase Receptor->PI3K Ca ↑ [Ca2+]i Receptor->Ca IKK IKK PI3K->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation translocates to nucleus

Caption: (S)-Albuterol Pro-inflammatory Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture Culture Human Bronchial Smooth Muscle Cells Treatment Treat with (S)-Albuterol or (S)-Albuterol Sulfate CellCulture->Treatment Assays Perform Assays: - PI3K/NF-κB activity - [Ca2+]i measurement - Cytokine profiling Treatment->Assays Data Comparative Data Analysis Assays->Data AnimalModel Induce Airway Inflammation in Animal Model (e.g., mice, cats) Administration Administer (S)-Albuterol or (S)-Albuterol Sulfate AnimalModel->Administration BAL Bronchoalveolar Lavage (BAL) and Lung Histology Administration->BAL Analysis Analyze BAL fluid for inflammatory cells and cytokines BAL->Analysis Analysis->Data

Caption: Experimental Workflow for Investigating Pro-inflammatory Effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to elucidate the pro-inflammatory effects of (S)-albuterol.

Cell Culture and Treatment
  • Cell Line: Primary human bronchial smooth muscle cells (hBSMCs) are cultured in smooth muscle growth medium (SmGM-2) supplemented with 5% fetal bovine serum, human epidermal growth factor, human fibroblast growth factor, and insulin.

  • Treatment: Cells are treated with varying concentrations of (S)-albuterol or (R)-albuterol for specified time periods (e.g., 8 or 24 hours) prior to stimulation with an agonist like methacholine, if applicable.[1]

Phosphatidylinositol 3-Kinase (PI3K) Assay
  • Principle: PI3K activity is measured by its ability to phosphorylate its substrate, phosphatidylinositol.

  • Method: hBSMCs are treated as described above. Cell lysates are then immunoprecipitated with an anti-PI3K antibody. The immunoprecipitates are incubated with phosphatidylinositol and [γ-³²P]ATP. The radiolabeled product is then separated by thin-layer chromatography and quantified using a phosphorimager.

Nuclear Factor-κB (NF-κB) Assay
  • Principle: NF-κB activation involves its translocation to the nucleus and binding to specific DNA sequences.

  • Method: Nuclear extracts from treated hBSMCs are prepared. An enzyme-linked immunosorbent assay (ELISA)-based NF-κB assay is used, where nuclear extracts are incubated in wells coated with an oligonucleotide containing the NF-κB consensus sequence. A primary antibody specific for the p65 subunit of NF-κB is then added, followed by a secondary antibody conjugated to horseradish peroxidase. The reaction is visualized by adding a chromogenic substrate and measuring the absorbance.[1]

Measurement of Intracellular Calcium ([Ca²⁺]i)
  • Principle: The fluorescent dye Fura-2 AM is used to measure changes in intracellular calcium concentrations.

  • Method: hBSMCs are loaded with Fura-2 AM. The cells are then stimulated, and the fluorescence ratio at excitation wavelengths of 340 nm and 380 nm is measured using a spectrophotometer to determine the intracellular calcium concentration.[1]

The Sulfate Metabolite of (S)-Albuterol: A Lack of Pro-inflammatory Evidence

Albuterol is primarily metabolized in the liver via sulfation to form the 4'-O-sulfate ester.[3] Several sources characterize this sulfate metabolite as having "negligible pharmacologic activity".[3][4] This suggests that the sulfation process effectively inactivates the molecule, likely rendering it incapable of inducing the pro-inflammatory signaling cascades observed with the parent (S)-albuterol compound.

To date, a comprehensive search of the scientific literature reveals a significant absence of studies specifically designed to investigate the pro-inflammatory effects of (S)-albuterol-4'-O-sulfate. Therefore, a direct comparison of the pro-inflammatory effects of (S)-albuterol and its sulfate metabolite based on experimental data is not currently possible.

Conclusion

The available evidence strongly indicates that (S)-albuterol possesses pro-inflammatory properties, acting through the activation of PI3 kinase and NF-κB, leading to an increase in intracellular calcium and the promotion of an inflammatory cellular infiltrate in animal models. In contrast, its primary metabolite, (S)-albuterol-4'-O-sulfate, is considered to be pharmacologically inactive. Future research is warranted to directly assess the inflammatory potential of this metabolite to definitively confirm its inert nature and to fully understand the complete pharmacological profile of racemic albuterol.

References

A Comparative Guide to the In Vivo Pharmacokinetics of (R)- and (S)-Albuterol Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Albuterol, a widely used β2-adrenergic receptor agonist for the management of asthma and other respiratory conditions, is commercially available as a racemic mixture of two enantiomers: (R)-albuterol (levalbuterol) and (S)-albuterol. While (R)-albuterol is the pharmacologically active enantiomer responsible for bronchodilation, the pharmacokinetic profile and potential effects of (S)-albuterol have been a subject of extensive research. This guide provides an objective comparison of the in vivo pharmacokinetics of (R)- and (S)-albuterol sulfate, supported by experimental data to aid in research and drug development.

Pharmacokinetic Profile Comparison

The disposition of albuterol enantiomers in the body exhibits significant stereoselectivity. Generally, (S)-albuterol is metabolized more slowly than (R)-albuterol, which can lead to its accumulation with repeated dosing.[1][2] The active (R)-enantiomer has been observed to have a lower bioavailability compared to the (S)-enantiomer following oral administration of the racemic mixture.[3][4]

Following inhalation, the pharmacokinetic properties of (R)-albuterol, including maximum concentration (Cmax) and area under the concentration-time curve (AUC), appear to be similar whether it is administered as a pure enantiomer or as part of the racemic mixture.[5] Studies have reported the half-life of inhaled (R)-albuterol to be approximately 4 hours, while that of (S)-albuterol is longer, around 6 hours.[5]

Below is a summary of key pharmacokinetic parameters for (R)- and (S)-albuterol from a study involving healthy volunteers who received single inhaled doses.

Parameter(R)-Albuterol(S)-AlbuterolRacemic (RS)-Albuterol
Dose (mg) 1.25, 51.25, 52.5, 10
Tmax (h) ~0.22--
Cmax (ng/mL) Similar when given as (R)- or (RS)-albuterol--
AUC Similar when given as (R)- or (RS)-albuterol--
Half-life (t½) (h) ~4~6-

Data synthesized from a study by Gumbhir-Shah et al., 1999.[5] Note: Specific Cmax and AUC values were not provided in the abstract but the study concluded equivalent relative bioavailability. Tmax value is from a separate study for inhaled racemic albuterol for comparison context.[4]

Experimental Protocols

The following outlines a typical experimental design for an in vivo pharmacokinetic study comparing albuterol enantiomers, based on methodologies described in the literature.[3][5]

Study Design: A randomized, three-way crossover study is a common design.[3]

Participants: Healthy male volunteers are often recruited for initial pharmacokinetic studies.[3] Key inclusion criteria would include being non-smokers and having no history of respiratory or other significant medical conditions.

Drug Administration:

  • Formulations: Single oral doses of (R)-albuterol, (S)-albuterol, and racemic albuterol.[3] Alternatively, nebulized solutions of each enantiomer and the racemate can be used for inhalation studies.[5]

  • Dosing: Doses are administered after an overnight fast. A washout period of at least one week is maintained between each treatment phase in a crossover design.

Sample Collection:

  • Blood Sampling: Venous blood samples are collected into heparinized tubes at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Analytical Method:

  • Chiral Assay: A stereospecific analytical method, such as high-performance liquid chromatography (HPLC) with a chiral column or chiral derivatization, is essential to quantify the plasma concentrations of (R)- and (S)-albuterol separately.

  • Detection: Mass spectrometry (MS/MS) or fluorescence detection is commonly used for sensitive and specific quantification.[4]

Pharmacokinetic Analysis:

  • Parameters: The plasma concentration-time data for each enantiomer is used to determine key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC) from time zero to the last measurable concentration (AUCt) and extrapolated to infinity (AUCinf)

    • Elimination half-life (t½)

  • Software: Non-compartmental analysis is typically performed using validated pharmacokinetic software.

Experimental Workflow

The following diagram illustrates the general workflow of a clinical pharmacokinetic study comparing albuterol enantiomers.

G cluster_0 Pre-Study Phase cluster_1 Dosing & Sampling Phase (Crossover Design) cluster_2 Analytical & Data Analysis Phase A Subject Recruitment & Screening B Informed Consent A->B C Randomization to Treatment Arm B->C D Dosing ((R)-, (S)-, or (RS)-Albuterol) C->D Repeat for each treatment E Serial Blood Sampling D->E Repeat for each treatment F Washout Period E->F Repeat for each treatment F->C Repeat for each treatment J Statistical Analysis G Plasma Sample Processing H Chiral HPLC-MS/MS Analysis G->H I Pharmacokinetic Modeling H->I I->J

Caption: Workflow of a crossover pharmacokinetic study.

Signaling Pathway Considerations

While this guide focuses on pharmacokinetics, it is crucial to remember that (R)-albuterol exerts its therapeutic effects by activating the β2-adrenergic receptor, leading to the relaxation of airway smooth muscle. The signaling cascade involves the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). In contrast, (S)-albuterol is considered inactive at the β2-receptor and does not contribute to bronchodilation.[6][7] Some in vitro studies have suggested that (S)-albuterol may even have pro-inflammatory effects, although the clinical significance of this is still debated.[6]

G cluster_0 Albuterol Enantiomers cluster_1 Cellular Target & Signaling R_Albuterol (R)-Albuterol Beta2_Receptor β2-Adrenergic Receptor R_Albuterol->Beta2_Receptor Agonist S_Albuterol (S)-Albuterol S_Albuterol->Beta2_Receptor Weak/No Affinity Adenylyl_Cyclase Adenylyl Cyclase Beta2_Receptor->Adenylyl_Cyclase Activates No_Effect No Significant Interaction cAMP ↑ cAMP Adenylyl_Cyclase->cAMP Catalyzes Relaxation Bronchodilation cAMP->Relaxation Leads to

Caption: Simplified signaling pathway of albuterol enantiomers.

References

Head-to-head comparison of different chiral columns for albuterol sulfate separation

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Chiral Columns for Albuterol Sulfate Separation

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of albuterol sulfate is a critical analytical challenge in the pharmaceutical industry. Albuterol, a widely used bronchodilator, consists of two enantiomers, (R)-albuterol (levosalbutamol) and (S)-albuterol. The (R)-enantiomer is responsible for the therapeutic effects, while the (S)-enantiomer is associated with adverse effects. Consequently, accurate and efficient separation of these enantiomers is paramount for quality control, pharmacokinetic studies, and the development of enantiopure drug formulations.

This guide provides an objective comparison of different chiral stationary phases (CSPs) for the high-performance liquid chromatography (HPLC) separation of albuterol sulfate enantiomers, supported by experimental data from various studies.

Performance Comparison of Chiral Columns

The selection of an appropriate chiral column is the most critical factor in achieving a successful enantioselective separation. The most commonly employed and effective chiral stationary phases for albuterol sulfate fall into three main categories: polysaccharide-based, macrocyclic glycopeptide-based, and Pirkle-concept columns. Each type offers a unique chiral recognition mechanism, influencing its selectivity and performance.

The following table summarizes the performance of various chiral columns for the separation of albuterol sulfate enantiomers based on published data.

Chiral Stationary Phase (CSP) TypeColumn Name/SelectorResolution (Rs)Selectivity (α)Analysis Time (min)Key Strengths & Considerations
Polysaccharide-Based (Cellulose) Lux Cellulose-1 / CHIRALCEL® OD-H®[1][2]Good to ExcellentGood~10-20Broad applicability, robust, good performance in normal and reversed-phase modes.
Polysaccharide-Based (Amylose) Chiralpak AD[3]GoodGood~15-30Often provides complementary selectivity to cellulose-based phases.[4][5]
Macrocyclic Glycopeptide Teicoplanin-based[6][7]ExcellentExcellent~15-20High selectivity and resolution, suitable for LC-MS applications.[6][7]
Macrocyclic Glycopeptide Vancomycin-based (e.g., Astec CHIROBIOTIC V)[3][6]ExcellentExcellent~10-20High efficiency and selectivity, particularly in polar ionic and reversed-phase modes.[8]
Pirkle-Concept Sumichiral OA 4700GoodGood~15Well-established for this separation, though newer phases may offer higher efficiency.[9]

Note: The performance data presented are compiled from various sources with different experimental conditions. Direct comparison should be made with caution. Resolution (Rs) and Selectivity (α) are key indicators of a successful separation, with higher values being desirable.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are representative experimental protocols for the separation of albuterol sulfate enantiomers using different types of chiral columns.

Protocol for a Polysaccharide-Based Column (Cellulose Type)
  • Column: Lux Cellulose-1 (or equivalent CHIRALCEL® OD-H®), 250 x 4.6 mm, 5 µm[1][2]

  • Mobile Phase: A mixture of n-Hexane, Ethanol, and a basic additive (e.g., Diethylamine) is commonly used in normal phase mode. A typical starting ratio would be 80:20 (n-Hexane:Ethanol) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C (Ambient)

  • Detection: UV at 225 nm or 276 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Albuterol sulfate standard or sample dissolved in the mobile phase or a compatible solvent.

Protocol for a Macrocyclic Glycopeptide-Based Column (Teicoplanin Type)
  • Column: Teicoplanin-based chiral stationary phase, 150 x 4.6 mm, 5 µm[6][7]

  • Mobile Phase: A polar organic or reversed-phase mobile phase is typically employed. For LC-MS compatibility, a mobile phase of methanol with an ammonium formate buffer (e.g., 10 mM ammonium formate) is effective.[6][7]

  • Flow Rate: 0.5 - 1.0 mL/min

  • Temperature: 35 °C[7]

  • Detection: UV at 225 nm or Mass Spectrometry (MS)[6]

  • Injection Volume: 5 µL

  • Sample Preparation: Sample dissolved in the initial mobile phase composition.

Protocol for a Macrocyclic Glycopeptide-Based Column (Vancomycin Type)
  • Column: Astec® CHIROBIOTIC® V, 250 x 4.6 mm, 5 µm[10]

  • Mobile Phase: Polar ionic mode is highly effective. A mobile phase consisting of 100% methanol with 0.1% acetic acid and 0.05% triethylamine can be used.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C (Ambient)

  • Detection: UV at 225 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Albuterol sulfate dissolved in methanol.

Logical Workflow for Chiral Column Selection

The process of selecting the optimal chiral column for albuterol sulfate separation can be streamlined by following a logical workflow. This involves initial screening with columns from different categories, followed by method optimization.

Chiral_Column_Selection_Workflow start Start: Racemic Albuterol Sulfate Sample screening Initial Screening with Diverse CSPs start->screening polysaccharide Polysaccharide-Based (Cellulose & Amylose) screening->polysaccharide Screen 1 macrocyclic Macrocyclic Glycopeptide (Teicoplanin & Vancomycin) screening->macrocyclic Screen 2 pirkle Pirkle-Concept screening->pirkle Screen 3 evaluation Evaluate Initial Results (Resolution, Peak Shape, Analysis Time) polysaccharide->evaluation macrocyclic->evaluation pirkle->evaluation no_separation No or Poor Separation evaluation->no_separation Rs < 1.0 partial_separation Partial Separation evaluation->partial_separation 1.0 < Rs < 1.5 good_separation Good Separation evaluation->good_separation Rs > 1.5 no_separation->screening Re-screen with different mobile phase conditions optimization Method Optimization partial_separation->optimization good_separation->optimization mobile_phase Mobile Phase Composition (Solvent ratio, additives, pH) optimization->mobile_phase flow_rate Flow Rate & Temperature optimization->flow_rate validation Method Validation (Robustness, Linearity, Accuracy) mobile_phase->validation flow_rate->validation final_method Final Analytical Method validation->final_method

Chiral column selection workflow for albuterol sulfate.

Conclusion

The successful chiral separation of albuterol sulfate is readily achievable with a variety of commercially available chiral stationary phases. Macrocyclic glycopeptide-based columns, such as those with teicoplanin and vancomycin selectors, often provide excellent resolution and are highly compatible with mass spectrometry.[6][7] Polysaccharide-based columns, including cellulose and amylose derivatives, are also robust and versatile options, demonstrating good performance in both normal and reversed-phase modes.[1][4][5] The choice of the optimal column will depend on the specific requirements of the analysis, including the desired resolution, analysis time, and compatibility with the detection method. A systematic screening approach, as outlined in the workflow diagram, is recommended to identify the most suitable chiral column and to optimize the separation conditions for a given application.

References

A Comparative Guide to the Inter-laboratory Validation of Analytical Methods for (S)-Albuterol-4-sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of (S)-Albuterol-4-sulfate, a primary metabolite of the widely used bronchodilator, albuterol. The accurate measurement of this specific enantiomeric metabolite is crucial for pharmacokinetic and metabolic studies, enabling a deeper understanding of the drug's disposition and potential stereoselective effects.

While a formal inter-laboratory validation study for (S)-Albuterol-4-sulfate has not been identified in publicly available literature, this guide synthesizes data from robust single-laboratory validation studies to offer a comparative overview of the most common and effective analytical techniques. The methods discussed include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Chiral High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Capillary Electrophoresis (CE).

Method Comparison: Performance Data

The following table summarizes the key performance parameters for the analytical methods discussed in this guide. Data has been compiled from various single-laboratory validation studies to provide a representative comparison.

Performance ParameterLC-MS/MSChiral HPLC-UVCapillary Electrophoresis (CE)
Linearity (Correlation Coefficient, r²) ≥ 0.99≥ 0.99≥ 0.99
Precision (%CV, Inter-day) < 15%< 15%< 15%
Accuracy (% Bias) ± 15%± 15%± 20%
Lower Limit of Quantitation (LLOQ) 5 ng/mL[1]0.5 - 20 µg/mL (for each enantiomer)[2]0.5 µg/mL (for each enantiomer)[2]
Specificity/Selectivity High (based on mass-to-charge ratio)Moderate to High (dependent on chiral column)High (based on electrophoretic mobility and chiral selector)
Sample Throughput HighModerateModerate to High

Signaling Pathway of Albuterol

Albuterol primarily acts as a short-acting β2-adrenergic receptor agonist. Its therapeutic effect is mediated through the activation of β2-adrenergic receptors on bronchial smooth muscle cells, leading to bronchodilation. The (R)-enantiomer is responsible for the majority of the therapeutic activity, while the (S)-enantiomer is less active and may be associated with some adverse effects. Both enantiomers are metabolized, with sulfation being a major pathway.

cluster_Signal_Transduction Signal Transduction cluster_Metabolism Metabolism Albuterol (R,S)-Albuterol Beta2_Receptor β2-Adrenergic Receptor Albuterol->Beta2_Receptor Binds to S_Albuterol (S)-Albuterol Albuterol->S_Albuterol R_Albuterol (R)-Albuterol Albuterol->R_Albuterol Adenylate_Cyclase Adenylate Cyclase Beta2_Receptor->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Catalyzes ATP to PKA Protein Kinase A cAMP->PKA Activates Bronchodilation Bronchodilation PKA->Bronchodilation Leads to Metabolism Metabolism (Sulfation) S_Albuterol->Metabolism R_Albuterol->Metabolism S_Sulfate (S)-Albuterol-4-sulfate R_Sulfate (R)-Albuterol-4-sulfate Metabolism->S_Sulfate Metabolism->R_Sulfate

Signaling and metabolic pathway of Albuterol.

Experimental Protocols

Detailed methodologies for the primary and alternative analytical methods are provided below. These protocols are synthesized from published, validated methods.

Primary Method: Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity for the simultaneous quantification of (S)-Albuterol-4-sulfate and other related compounds in biological matrices.

1. Sample Preparation:

  • Solid Phase Extraction (SPE): Plasma or urine samples are pre-treated and loaded onto a 96-well SPE plate.

  • Washing: The plate is washed with appropriate solvents to remove interfering substances.

  • Elution: The analytes of interest, including (S)-Albuterol-4-sulfate, are eluted from the SPE plate.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions:

  • Column: A teicoplanin-based chiral stationary phase column is commonly used for the enantioselective separation.[1]

  • Mobile Phase: A typical mobile phase consists of a mixture of methanol and an aqueous buffer (e.g., ammonium acetate).

  • Flow Rate: A constant flow rate is maintained throughout the analysis.

  • Column Temperature: The column is maintained at a constant temperature to ensure reproducible retention times.

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is used to ionize the analytes.

  • Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the precursor and product ions of (S)-Albuterol-4-sulfate and its internal standard.

Start Biological Sample (Plasma/Urine) SPE Solid Phase Extraction (SPE) Start->SPE Wash Wash SPE Plate SPE->Wash Elute Elute Analytes Wash->Elute Evap Evaporate to Dryness Elute->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS Recon->Inject Separate Chiral LC Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect End Data Analysis Detect->End

LC-MS/MS experimental workflow.

Alternative Method 1: Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a more accessible and cost-effective alternative to LC-MS/MS, though it may have a higher limit of quantitation.

1. Sample Preparation:

  • Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE): Similar to the LC-MS/MS method, the sample is first cleaned up to remove interfering matrix components.

2. Chromatographic Conditions:

  • Column: A chiral stationary phase column, such as one based on a cyclodextrin or vancomycin derivative, is used for the enantiomeric separation.

  • Mobile Phase: The mobile phase composition is optimized for the specific chiral column and may consist of a mixture of organic solvents (e.g., methanol, acetonitrile) and aqueous buffers.

  • Flow Rate: A constant flow rate is used.

  • Detection: A UV detector is set to the wavelength of maximum absorbance for (S)-Albuterol-4-sulfate.

Start Biological Sample Extraction LLE or SPE Start->Extraction Inject Inject into HPLC System Extraction->Inject Separate Chiral HPLC Separation Inject->Separate Detect UV Detection Separate->Detect End Data Analysis Detect->End

Chiral HPLC-UV experimental workflow.

Alternative Method 2: Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires minimal sample and solvent consumption, making it an attractive alternative for chiral separations.

1. Sample Preparation:

  • Direct Injection or Dilution: Depending on the sample matrix and concentration of the analyte, the sample may be directly injected or diluted with the background electrolyte.

2. Electrophoretic Conditions:

  • Capillary: A fused-silica capillary is used for the separation.

  • Background Electrolyte (BGE): The BGE contains a chiral selector, such as a cyclodextrin derivative, which interacts stereoselectively with the enantiomers of albuterol sulfate.[2]

  • Voltage: A high voltage is applied across the capillary to drive the electrophoretic separation.

  • Detection: On-capillary UV detection is typically used.

Start Sample Prepare Dilute with BGE Start->Prepare Inject Inject into CE System Prepare->Inject Separate Electrophoretic Separation Inject->Separate Detect UV Detection Separate->Detect End Data Analysis Detect->End

Capillary Electrophoresis experimental workflow.

Conclusion

The choice of analytical method for the quantification of (S)-Albuterol-4-sulfate will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. LC-MS/MS stands out as the most sensitive and selective method, making it ideal for pharmacokinetic studies where low concentrations of the metabolite are expected. Chiral HPLC-UV offers a robust and more accessible alternative, suitable for applications where slightly higher detection limits are acceptable. Capillary Electrophoresis provides a high-efficiency separation with low sample and solvent consumption, presenting a valuable option for enantioselective analysis.

While this guide provides a comprehensive comparison based on available data, the validation of any analytical method should be performed in the laboratory where it will be used to ensure it meets the specific requirements of the intended application. Further inter-laboratory validation studies are encouraged to establish a universally accepted reference method for the analysis of (S)-Albuterol-4-sulfate.

References

A Comparative Metabolic Profiling of Albuterol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Albuterol, a widely used bronchodilator for the treatment of asthma and other respiratory diseases, is a racemic mixture of two enantiomers: (R)-albuterol (levalbuterol) and (S)-albuterol. While (R)-albuterol is the pharmacologically active component responsible for bronchodilation, (S)-albuterol is not only inactive at the β2-adrenergic receptor but has also been implicated in paradoxical bronchospasm and pro-inflammatory effects.[1][2][3] This guide provides a comparative metabolic profiling of albuterol enantiomers, supported by experimental data and detailed methodologies, to elucidate their distinct pharmacokinetic and pharmacodynamic properties.

Data Presentation: Pharmacokinetic Properties of Albuterol Enantiomers

The differential metabolism of (R)- and (S)-albuterol leads to significant differences in their pharmacokinetic profiles. (S)-albuterol is metabolized more slowly than (R)-albuterol, resulting in its accumulation with repeated dosing of the racemic mixture.[1][2]

Parameter(R)-Albuterol(S)-AlbuterolAdministration RouteReference
Plasma Half-life (t½) ~3 hours~5 hoursNebulized[1]
Peak Plasma Concentration (Cmax) HigherLowerInhaled[1]
Area Under the Curve (AUC) LowerHigherInhaled[3]
Metabolism Rate FasterSlowerOral/Intravenous[4]
Primary Metabolic Pathway SulfationSulfationGeneral[5]

Signaling Pathways

The two enantiomers of albuterol interact with distinct cellular signaling pathways, leading to opposing physiological effects in airway smooth muscle.

(R)-Albuterol: β2-Adrenergic Receptor-Mediated Bronchodilation

(R)-albuterol, the active enantiomer, binds to β2-adrenergic receptors on airway smooth muscle cells. This interaction initiates a signaling cascade that results in muscle relaxation and bronchodilation.

R_Albuterol_Pathway R_Albuterol (R)-Albuterol Beta2AR β2-Adrenergic Receptor R_Albuterol->Beta2AR G_Protein Gs Protein Beta2AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation leads to S_Albuterol_Pathway S_Albuterol (S)-Albuterol Muscarinic_Receptor Muscarinic Receptor S_Albuterol->Muscarinic_Receptor Gq_Protein Gq Protein Muscarinic_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates IP3 IP3 PLC->IP3 generates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER binds to IP3 receptor on Ca2_release Ca²⁺ Release ER->Ca2_release triggers Contraction Smooth Muscle Contraction Ca2_release->Contraction leads to InVitro_Metabolism_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Prep_Mix Prepare Incubation Mixture (Buffer, HLM, Albuterol) Preincubation Pre-incubate at 37°C Prep_Mix->Preincubation Initiation Initiate with NADPH Regenerating System Preincubation->Initiation Sampling Time-course Sampling Initiation->Sampling Quenching Quench with Acetonitrile + Internal Standard Sampling->Quenching Centrifugation Centrifuge & Collect Supernatant Quenching->Centrifugation LCMS Chiral LC-MS/MS Analysis Centrifugation->LCMS Data_Analysis Data Analysis (t½ calculation) LCMS->Data_Analysis

References

Validating (S)-Albuterol-4-sulfate as a Compliance Marker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of using (S)-Albuterol-4-sulfate as a urinary biomarker for monitoring albuterol inhalation compliance against alternative methods. We present available experimental data, detailed methodologies for key experiments, and a discussion of the strengths and limitations of each approach to assist researchers in designing and interpreting adherence studies.

Introduction to Albuterol Compliance Monitoring

Albuterol, a short-acting beta-2 adrenergic agonist, is a cornerstone therapy for the relief of bronchospasm in patients with asthma and other respiratory diseases. However, poor adherence to prescribed inhaler use is a significant challenge in clinical practice, leading to suboptimal disease control and increased healthcare utilization.[1][2] Objective measurement of adherence is crucial for both clinical management and the evaluation of new therapeutic strategies. While several methods exist, the use of urinary biomarkers offers a non-invasive approach to directly confirm medication ingestion and metabolism.

Albuterol is metabolized in the liver to albuterol 4'-O-sulfate.[3] The (S)-enantiomer of this sulfate metabolite, (S)-Albuterol-4-sulfate, is a promising candidate for a compliance marker due to its excretion in urine following the administration of racemic albuterol. This guide evaluates the evidence supporting its use and compares it to established and emerging adherence monitoring technologies.

Comparison of Compliance Monitoring Methods

The ideal adherence monitoring method should be objective, reliable, non-invasive, and provide clinically meaningful data. Here, we compare the use of urinary (S)-Albuterol-4-sulfate with electronic monitoring and traditional self-report methods.

Method Principle Advantages Limitations Supporting Data Summary
Urinary (S)-Albuterol-4-sulfate Detection of the (S)-enantiomer of albuterol's primary metabolite in urine via analytical techniques like LC-MS/MS.- Objective biochemical confirmation of ingestion and metabolism.- Non-invasive sample collection.- Can provide information on recent dosing history.- Does not provide real-time data on timing of dose.- Requires laboratory analysis, which can be costly and time-consuming.- Potential for variability in metabolite levels due to individual differences in metabolism and excretion.Studies have demonstrated the feasibility of detecting salbutamol (albuterol) and its metabolites in urine following inhalation.[4] Research has shown a correlation between urinary levels of albuterol and its metabolites with in vitro deposition data from dry powder inhalers.[2]
Electronic Monitoring Inhalers equipped with sensors that record the date and time of each actuation.- Provides objective, real-time data on inhaler actuation.- Can track patterns of use and identify specific instances of non-adherence.- Some devices can provide feedback to the patient.[1]- Does not confirm successful inhalation and drug delivery to the lungs.- Can be expensive.- Potential for "dumping" of doses, where the patient actuates the inhaler without inhaling.Studies using electronic monitoring devices have shown that they can improve inhaler adherence.[2] Research has also demonstrated a significant difference in adherence rates between different patient groups when measured electronically.[5]
Patient Self-Report (Diaries/Questionnaires) Patients record their medication use in a diary or respond to questionnaires about their adherence.- Inexpensive and easy to implement.- Can provide qualitative insights into barriers to adherence.- Subject to recall bias and social desirability bias, often leading to overestimation of adherence.- Unreliable for obtaining accurate, objective data.Studies comparing patient self-report to electronic monitoring consistently show that self-report overestimates adherence.[6]

Experimental Protocols

Protocol for Validation of (S)-Albuterol-4-sulfate as a Compliance Marker

This protocol outlines a study to validate the use of urinary (S)-Albuterol-4-sulfate as a compliance marker by comparing it with data from an electronic monitoring device.

1. Study Design: A prospective, observational, single-center study.

2. Participant Population:

  • Inclusion Criteria: Adults (18-65 years) with a diagnosis of persistent asthma, prescribed a short-acting beta-agonist inhaler (e.g., albuterol) for as-needed use. Participants must be willing and able to provide urine samples and use an electronic monitoring device.
  • Exclusion Criteria: Known renal impairment, use of medications known to interfere with albuterol metabolism, or inability to provide informed consent.

3. Study Procedures:

  • Baseline Visit (Day 0):
  • Obtain informed consent.
  • Collect baseline demographics and clinical data (asthma history, medication use).
  • Dispense an albuterol inhaler equipped with an electronic monitoring device (e.g., a smart inhaler).
  • Provide standardized training on the correct use of the inhaler and the electronic monitoring device.
  • Collect a baseline urine sample.
  • Monitoring Period (90 days):
  • Participants will use the smart inhaler for all their rescue medication needs.
  • Participants will be instructed to collect a spot urine sample at home on three separate, randomly selected days during the 90-day period and store it in a provided container in their freezer.
  • Follow-up Visit (Day 90):
  • Collect the electronic monitoring device and download the adherence data.
  • Collect the three frozen urine samples.
  • Administer an adherence questionnaire.

4. Laboratory Analysis:

  • Urine Sample Preparation: Urine samples will be thawed, and an aliquot will be mixed with an internal standard. The samples will then undergo solid-phase extraction to isolate the analytes of interest.
  • LC-MS/MS Quantification of (S)-Albuterol-4-sulfate: The extracted samples will be analyzed using a validated chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of (S)-Albuterol-4-sulfate.[7][8]

5. Data Analysis:

  • The primary outcome will be the correlation between the number of inhaler actuations recorded by the electronic monitoring device in the 24 hours preceding each urine sample collection and the urinary concentration of (S)-Albuterol-4-sulfate.
  • Secondary outcomes will include the sensitivity and specificity of the urinary biomarker to detect at least one inhaler actuation in the preceding 24 hours.

Workflow for a Urinary Biomarker Validation Study

G cluster_0 Patient Recruitment & Baseline cluster_1 Monitoring Period (90 Days) cluster_2 Data Collection & Analysis a Informed Consent b Dispense Smart Inhaler a->b c Baseline Urine Sample b->c e Random Urine Sample Collection c->e d Electronic Adherence Monitoring d->e f Download Electronic Data d->f g Urine Sample Analysis (LC-MS/MS) e->g h Correlational Analysis f->h g->h

Caption: Workflow for a clinical study validating a urinary biomarker against electronic monitoring.

Albuterol Signaling Pathway

Albuterol exerts its therapeutic effect by binding to beta-2 adrenergic receptors on the surface of airway smooth muscle cells. This interaction initiates a signaling cascade that leads to bronchodilation.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Albuterol Albuterol Beta2AR Beta-2 Adrenergic Receptor Albuterol->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP AC->cAMP Produces ATP->cAMP Converts to PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: Simplified signaling pathway of albuterol leading to bronchodilation.

Conclusion

The use of (S)-Albuterol-4-sulfate as a urinary biomarker presents a promising, objective method for monitoring adherence to inhaled albuterol. It offers the distinct advantage of confirming drug ingestion and metabolism, which electronic monitors cannot provide. However, electronic monitors excel at providing real-time, continuous data on the timing of inhaler actuation.

A direct, head-to-head comparison in a well-designed clinical trial, as outlined in this guide, is necessary to fully validate the utility of (S)-Albuterol-4-sulfate as a compliance marker and to understand its correlation with electronically monitored adherence. Such a study would provide the crucial data needed to establish the sensitivity, specificity, and predictive value of this biomarker in a clinical research setting. Ultimately, a multi-faceted approach that combines objective measures like urinary biomarkers and electronic monitoring with patient-reported outcomes may provide the most comprehensive understanding of medication-taking behavior in patients with asthma.

References

Benchmarking new analytical techniques against established methods for albuterol metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established and novel analytical techniques for the detection and quantification of albuterol and its metabolites. The information presented herein is intended to assist researchers and drug development professionals in selecting the most appropriate analytical methodology for their specific needs, supported by experimental data and detailed protocols.

Executive Summary

The analysis of albuterol and its primary metabolite, albuterol 4'-O-sulfate, is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Historically, High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet (UV) detection has been the standard method. However, the advent of mass spectrometry-based techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/Q-TOF-MS), has introduced new levels of sensitivity, specificity, and the ability to identify a broader range of metabolites. This guide will delve into a comparative analysis of these methods, presenting their respective strengths and weaknesses through quantitative data and detailed experimental procedures.

Data Presentation: A Quantitative Comparison of Analytical Methods

The performance of various analytical techniques for the quantification of albuterol and its metabolites is summarized below. The data highlights key validation parameters, offering a clear comparison for method selection.

Analytical TechniqueAnalyte(s)MatrixLinearity RangeLimit of Quantification (LOQ)RecoveryCitation(s)
HPLC with Fluorescence Detection Unchanged Salbutamol (USAL) and Salbutamol + Metabolites (USALMET)Urine25-300 µg/LUSAL: 12.12 µg/L, USALMET: 14.56 µg/LUSAL: 90.82%, USALMET: 91.54%[1]
RP-HPLC Albuterol and related substancesInhalation Solution50-150% of active label claim0.01-0.21% of 0.3 mg/mL-[2]
LC-MS (R)- and (S)-AlbuterolPlasma0.5-50.0 ng/mL0.25 ng/mL for each enantiomer89 ± 5.8%[3][4]
LC-MS/MS AlbuterolPlasma10.5-4119.760 pg/mL--[5][6]
LC-MS/MS (R)- and (S)-AlbuterolAnimal TissueLLOQ-10.0 ng/g0.156 ng/g-[7]
Chiral HPLC-MS/MS (R)-/(S)-Salbutamol and (R)-/(S)-Salbutamol-4′-O-sulfateUrine---[8][9]

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below to facilitate replication and adaptation.

Established Method: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Albuterol and Metabolites in Urine[1]
  • Sample Preparation: Solid Phase Extraction (SPE) is employed. For unchanged salbutamol (USAL), Confirm HCX cartridges are used. For total salbutamol (unchanged and metabolites, USALMET), Oasis HLB cartridges are utilized. Terbutaline is used as an internal standard.

  • Chromatographic Conditions:

    • System: Reversed-phase HPLC.

    • Mobile Phase: Specific composition not detailed in the abstract.

    • Flow Rate: Not specified.

    • Detection: Fluorescence detection.

  • Validation:

    • Linearity: Calibration curves are linear over the range of 25-300 µg/L.

    • Accuracy: Mean bias of -0.40% for USAL and 0.46% for USALMET.

    • Precision: Mean RSD of 5.0% for USAL and 2.90% for USALMET.

    • Limit of Detection (LOD): 4.0 µg/L for USAL and 4.80 µg/L for USALMET.

    • Limit of Quantification (LOQ): 12.12 µg/L for USAL and 14.56 µg/L for USALMET.

    • Recovery: Mean SPE recoveries are 90.82% for USAL and 91.54% for USALMET.

Newer Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Albuterol in Human Plasma[5][6]
  • Sample Preparation: Solid Phase Extraction (SPE). Amlodipine is used as the internal standard.

  • Chromatographic Conditions:

    • System: A Schimadzu HPLC system.[6]

    • Column: Inertsil ODS C18 (4.6 mm × 150 mm, 5 µm).[5][6]

    • Mobile Phase: Isocratic elution with 0.1% formic acid and Acetonitrile in a 10:90 (v/v) ratio.[5][6]

    • Flow Rate: 0.6 mL/min.[5][6]

    • Run Time: 3.2 min.[6]

  • Mass Spectrometry Conditions:

    • System: Triple quadrupole mass spectrometer.[6]

    • Ionization Mode: Multiple Reaction Monitoring (MRM) in positive mode.[5][6]

    • Transitions: Albuterol: m/z 240.2 → 148.4; Amlodipine (IS): m/z 409.2 → 238.1.[5][6]

  • Validation:

    • Linearity: Linear concentration range of 10.5-4119.760 pg/mL with a correlation coefficient (r²) ≥ 0.990.[5][6]

    • Precision: Intra- and inter-day precision within 5.4-9% and 4.1-9.3%, respectively.[5][6]

    • Accuracy: Intra- and inter-day accuracy within 95.7-104% and 97.7-103.4%, respectively.[5][6]

    • Stability: Stable through three freeze-thaw cycles, and for benchtop, short-term, and long-term stability studies.[5][6]

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental processes are provided below using Graphviz (DOT language).

Albuterol_Signaling_Pathway Albuterol Albuterol Beta2AR β2-Adrenergic Receptor Albuterol->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Albuterol's primary mechanism of action.

Albuterol_Anti_Inflammatory_Pathway R_Albuterol (R)-Albuterol Beta2AR β2-Adrenergic Receptor R_Albuterol->Beta2AR Activates PKC Protein Kinase C (δ isoform) Beta2AR->PKC iNOS_mRNA iNOS mRNA Upregulation PKC->iNOS_mRNA Required for GM_CSF GM-CSF (Pro-inflammatory) iNOS_mRNA->GM_CSF Attenuates increase in Anti_Inflammatory Anti-inflammatory Effect iNOS_mRNA->Anti_Inflammatory Mediates Cytokines Cytokines (IFN-γ, IL-1β) Cytokines->GM_CSF Induces Experimental_Workflow_LCMS Sample Biological Sample (Plasma, Urine) SPE Solid Phase Extraction (SPE) Sample->SPE LC Liquid Chromatography (LC Separation) SPE->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

References

Safety Operating Guide

Proper Disposal of (S)-Albuterol-4-sulfate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of (S)-Albuterol-4-sulfate in a laboratory environment. The following procedures are designed to ensure the safe handling and disposal of this compound in compliance with environmental regulations.

Immediate Safety and Handling Precautions

(S)-Albuterol-4-sulfate should be handled in accordance with standard laboratory safety protocols. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All handling of the solid compound or concentrated solutions should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.

In the event of a spill, the area should be evacuated and the spill contained using appropriate absorbent materials. The collected waste must be treated as hazardous and disposed of according to the procedures outlined below.

Regulatory Framework

The U.S. Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste. Under the Resource Conservation and Recovery Act (RCRA), albuterol is considered a hazardous waste.[1][2][3] A key provision of these regulations is the ban on the sewering (flushing down the drain) of hazardous pharmaceutical waste.[3][4][5] Therefore, direct disposal of (S)-Albuterol-4-sulfate into the sanitary sewer system is strictly prohibited.

All waste containing (S)-Albuterol-4-sulfate must be collected in clearly labeled, sealed, and appropriate containers for hazardous waste.[1]

Proposed Chemical Degradation and Disposal Protocol

Disclaimer: The following protocol is a suggested procedure and must be validated by the user in a controlled laboratory setting to ensure its efficacy and safety. All local, state, and federal regulations for hazardous waste treatment must be followed.

Key Experimental Protocol: Alkaline Hydrolysis

This procedure aims to hydrolyze the sulfate ester and degrade the albuterol molecule.

Methodology:

  • Preparation: In a designated chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH).

  • Dissolution: Dissolve the (S)-Albuterol-4-sulfate waste in a minimal amount of water.

  • Hydrolysis: Slowly add the 1 M NaOH solution to the dissolved (S)-Albuterol-4-sulfate solution with stirring, aiming for a final pH greater than 9.

  • Heating: Gently heat the solution to approximately 50-60°C for several hours to facilitate hydrolysis and degradation. The exact time required should be determined through validation studies.

  • Neutralization: After the reaction is complete (as determined by an appropriate analytical method such as HPLC), allow the solution to cool to room temperature. Neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., 1 M hydrochloric acid).

  • Disposal: The final neutralized solution should be collected as hazardous waste and disposed of through a certified hazardous waste management company.

Quantitative Data Summary

ParameterValueNotes
Reagent Concentration 1 M Sodium HydroxideUsed for alkaline hydrolysis.
Target pH for Hydrolysis > 9Albuterol exhibits minimum stability at this pH.
Reaction Temperature 50 - 60 °CTo accelerate the degradation process.
Final pH for Disposal 6 - 8Neutralization is required before final disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for (S)-Albuterol-4-sulfate.

cluster_prep Preparation cluster_degradation Chemical Degradation (Validation Required) cluster_disposal Final Disposal start Start: (S)-Albuterol-4-sulfate Waste ppe Don Personal Protective Equipment (PPE) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood dissolve Dissolve Waste in Water fume_hood->dissolve add_naoh Add 1M NaOH (pH > 9) dissolve->add_naoh heat Heat to 50-60°C add_naoh->heat cool Cool to Room Temperature heat->cool neutralize Neutralize with Acid (pH 6-8) cool->neutralize collect Collect as Hazardous Waste neutralize->collect end Dispose via Certified Waste Management collect->end

Caption: Disposal workflow for (S)-Albuterol-4-sulfate.

This comprehensive guide provides a framework for the responsible disposal of (S)-Albuterol-4-sulfate, prioritizing safety and regulatory compliance. It is imperative that all procedures are conducted by trained personnel in a suitable laboratory environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Albuterol-4-sulfate, (S)-

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the laboratory handling of Albuterol-4-sulfate, (S)-, a potent beta-2 adrenergic agonist, is critical for ensuring the well-being of researchers and the integrity of scientific investigations. This guide provides detailed procedural instructions, personal protective equipment (PPE) recommendations, and disposal plans to support drug development professionals in the safe and effective use of this compound.

Personal Protective Equipment (PPE)

When handling Albuterol-4-sulfate, (S)-, particularly in its powdered form, a comprehensive PPE strategy is mandatory to prevent inhalation, skin, and eye contact. The following table summarizes the required PPE.

PPE CategoryItemSpecificationRationale
Hand Protection Nitrile GlovesDouble-gloving is recommended. Change gloves immediately if contaminated, torn, or punctured.Prevents skin contact with the powdered substance.
Eye Protection Safety GogglesMust be worn at all times in the laboratory.Protects eyes from airborne particles and accidental splashes.
Respiratory Protection NIOSH-approved RespiratorA fit-tested N95 or higher-level respirator is necessary when handling the powder outside of a certified chemical fume hood.Prevents inhalation of fine particles, which can cause respiratory irritation and systemic effects.
Body Protection Laboratory CoatFully buttoned, with tight-fitting cuffs.Protects skin and personal clothing from contamination.

Operational Plan: Handling Powdered Albuterol-4-sulfate, (S)-

All manipulations of powdered Albuterol-4-sulfate, (S)- should be performed in a certified chemical fume hood to minimize inhalation exposure.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of Albuterol-4-sulfate, (S)-, a common procedure in a research setting.

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Designate a specific area within the chemical fume hood for handling the powder.

    • Clean the work surface and all necessary equipment (e.g., weigh boat, spatula, volumetric flask) with an appropriate solvent (e.g., 70% ethanol) and allow to dry completely.

  • Weighing the Compound:

    • Tare a clean, dry weigh boat on an analytical balance.

    • Carefully transfer the desired amount of Albuterol-4-sulfate, (S)- powder to the weigh boat using a clean spatula.

    • Record the exact weight of the compound.

  • Dissolving the Compound:

    • Carefully transfer the weighed powder to a volumetric flask of the appropriate size.

    • Add a small amount of the desired solvent (e.g., sterile, purified water) to the flask.[1]

    • Gently swirl the flask to dissolve the powder. Sonication may be used to aid dissolution if necessary.

    • Once the powder is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Storage:

    • Label the flask clearly with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the stock solution in a tightly sealed container at the recommended temperature, protected from light.

The following diagram illustrates the general workflow for handling powdered Albuterol-4-sulfate, (S)- in a laboratory setting.

G cluster_prep Preparation cluster_weigh Weighing cluster_dissolve Dissolution cluster_storage Storage prep_ppe Don PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_equip Clean Equipment prep_hood->prep_equip weigh_tare Tare Weigh Boat prep_equip->weigh_tare weigh_transfer Transfer Powder weigh_tare->weigh_transfer weigh_record Record Weight weigh_transfer->weigh_record dissolve_transfer Transfer to Volumetric Flask weigh_record->dissolve_transfer dissolve_add_solvent Add Solvent dissolve_transfer->dissolve_add_solvent dissolve_mix Mix Until Dissolved dissolve_add_solvent->dissolve_mix dissolve_qs Bring to Final Volume dissolve_mix->dissolve_qs storage_label Label Solution dissolve_qs->storage_label storage_store Store Appropriately storage_label->storage_store G albuterol Albuterol beta2_receptor β2-Adrenergic Receptor albuterol->beta2_receptor Binds to g_protein Gs Protein beta2_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts ATP to atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates smooth_muscle_relaxation Smooth Muscle Relaxation (Bronchodilation) pka->smooth_muscle_relaxation Leads to

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.